6-(4-Formylphenyl)nicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZQBYTHFYAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377499 | |
| Record name | 6-(4-formylphenyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-11-8 | |
| Record name | 6-(4-formylphenyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-(4-Formylphenyl)nicotinaldehyde for Drug Development Professionals
Introduction: The Significance of Dialdehydes in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the aldehyde functional group, once viewed with caution, is experiencing a renaissance. Its unique reactivity profile makes it an invaluable tool for forging complex molecular architectures and engaging in covalent interactions with biological targets.[1] Among the diverse class of aldehyde-containing molecules, aromatic dialdehydes, such as 6-(4-Formylphenyl)nicotinaldehyde, represent a particularly intriguing scaffold. The presence of two formyl groups on a rigid biaryl system offers multiple points for synthetic diversification and potential bivalent interactions with protein targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, a key building block for the development of novel therapeutics.[2]
Molecular Overview
Compound Name: this compound[3] Alternate Names: 4-(5-Formylpyridin-2-yl)benzaldehyde; 6-(4-formylphenyl)pyridine-3-carbaldehyde[3] CAS Number: 885950-11-8[3] Molecular Formula: C₁₃H₉NO₂[3] Molecular Weight: 211.22 g/mol [3]
| Property | Value | Source |
| Molecular Weight | 211.22 | [3] |
| Molecular Formula | C₁₃H₉NO₂ | [3] |
| CAS Number | 885950-11-8 | [3] |
| Purity | Typically ≥95% | [4] |
Synthesis of this compound: A Step-by-Step Protocol via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it ideal for the preparation of complex biaryl systems.[5] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the desired biaryl product.
The synthesis of this compound involves the coupling of a halogenated nicotinaldehyde derivative (e.g., 6-chloronicotinaldehyde or 6-bromonicotinaldehyde) with 4-formylphenylboronic acid. The choice of halide can influence reaction kinetics, with iodides and bromides generally being more reactive than chlorides.[5]
Sources
A Technical Guide to the Spectroscopic Characterization of 6-(4-Formylphenyl)nicotinaldehyde
This technical guide provides a comprehensive exploration of the spectroscopic properties of 6-(4-Formylphenyl)nicotinaldehyde. As a molecule of interest in materials science and drug development, a thorough understanding of its structural and electronic characteristics is paramount. This document outlines the foundational principles and detailed experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While published experimental data for this specific molecule is limited, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to anticipate, interpret, and validate their own experimental findings.
Molecular Structure and Synthesis Overview
This compound possesses a bi-aryl structure with two aldehyde functionalities, making it a valuable synthon for more complex molecular architectures. Its chemical formula is C₁₃H₉NO₂ with a molecular weight of 211.22 g/mol .[1][2]
A plausible and efficient synthesis of this compound can be achieved via a Suzuki coupling reaction. This well-established cross-coupling method provides a reliable route to bi-aryl compounds.
Proposed Synthetic Protocol: Suzuki Coupling
-
Reactants: 6-chloronicotinaldehyde and 4-formylphenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A two-phase solvent system, typically consisting of an organic solvent like toluene or 1,4-dioxane and water.
-
Procedure: a. To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 6-chloronicotinaldehyde, 4-formylphenylboronic acid, the palladium catalyst, and the organic solvent. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture under reflux with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two aldehyde protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehydic proton (nicotinaldehyde) |
| ~10.0 | Singlet | 1H | Aldehydic proton (benzaldehyde) |
| ~9.2 | Doublet | 1H | Proton on C2 of pyridine ring |
| ~8.4 | Doublet of doublets | 1H | Proton on C4 of pyridine ring |
| ~8.1 | Doublet | 2H | Protons on C2' and C6' of phenyl ring |
| ~8.0 | Doublet | 2H | Protons on C3' and C5' of phenyl ring |
| ~7.9 | Doublet | 1H | Proton on C5 of pyridine ring |
Rationale for Predictions:
-
Aldehydic Protons (10.1 and 10.0 ppm): Aldehyde protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear in the 9-10 ppm region.[3] The two aldehyde protons are in slightly different electronic environments, which may lead to two distinct singlets.
-
Aromatic Protons (7.9 - 9.2 ppm): The protons on the pyridine and phenyl rings will appear in the aromatic region. The exact chemical shifts and coupling patterns are influenced by the positions of the substituents and the nitrogen atom in the pyridine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (nicotinaldehyde) |
| ~191 | Aldehydic carbon (benzaldehyde) |
| ~155 | C6 of pyridine ring |
| ~152 | C2 of pyridine ring |
| ~140 | C1' of phenyl ring |
| ~138 | C4' of phenyl ring |
| ~137 | C4 of pyridine ring |
| ~130 | C3' and C5' of phenyl ring |
| ~129 | C2' and C6' of phenyl ring |
| ~122 | C5 of pyridine ring |
| ~120 | C3 of pyridine ring |
Rationale for Predictions:
-
Carbonyl Carbons (~191-192 ppm): The carbons of the aldehyde groups are significantly deshielded and appear at the downfield end of the spectrum, typically in the 190-215 ppm range.[3]
-
Aromatic Carbons (120 - 155 ppm): The remaining carbon atoms of the aromatic rings will resonate in this region, with their specific chemical shifts determined by their connectivity and proximity to the nitrogen atom and aldehyde groups.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2850, ~2750 | Medium | C-H stretch | Aldehydic C-H |
| ~1705 | Strong | C=O stretch | Aldehyde C=O |
| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic C=C |
| ~1380 | Medium | C-H bend | Aromatic C-H |
| ~850 | Strong | C-H bend | Para-disubstituted phenyl |
Rationale for Predictions:
-
Aldehydic C-H Stretch (~2850, ~2750 cm⁻¹): The presence of two characteristic peaks in this region is a strong indicator of an aldehyde functional group.[1]
-
Carbonyl C=O Stretch (~1705 cm⁻¹): A strong absorption band around this wavenumber is characteristic of an aromatic aldehyde.[1] Conjugation with the aromatic rings lowers the stretching frequency compared to a saturated aldehyde.
-
Aromatic C=C and C-H Vibrations: The absorptions in the 1600-1475 cm⁻¹ and the bending vibrations are indicative of the aromatic rings.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR Data Acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 211, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of H· (M-1): A peak at m/z = 210, resulting from the loss of a hydrogen radical from one of the aldehyde groups, is a characteristic fragmentation for aldehydes.
-
Loss of CHO· (M-29): Peaks at m/z = 182, corresponding to the loss of a formyl radical.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to fragment ions corresponding to the formyl cation (m/z = 29) and the remaining aryl cation.
-
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in established spectroscopic principles and data from analogous compounds. The outlined experimental protocols offer a standardized approach for researchers to obtain and validate these spectroscopic features. This comprehensive guide serves as a valuable resource for the synthesis, characterization, and further application of this promising molecule in various fields of chemical science.
References
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
-
Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). [Link]
- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
-
University of California, Los Angeles. IR: aldehydes. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Chemistry LibreTexts. 8.4: Infrared (IR) Spectroscopy. [Link]
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
Sources
Physical and chemical properties of "6-(4-Formylphenyl)nicotinaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(4-Formylphenyl)nicotinaldehyde (CAS No. 885950-11-8), a bifunctional aromatic dialdehyde. This molecule holds significant potential as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry. This document details its structural attributes, predicted and experimental properties, spectroscopic profile, and key synthetic and reactive methodologies. As a Senior Application Scientist, this guide is structured to deliver not just data, but also the scientific rationale behind the presented protocols and interpretations, ensuring both technical accuracy and practical applicability for professionals in research and development.
Introduction and Molecular Overview
This compound is a unique organic compound featuring a central biphenyl-like scaffold composed of a pyridine and a benzene ring, each bearing a formyl (aldehyde) group.[1][2] This symmetrical difunctional nature makes it an excellent candidate for polymerization and as a linker in the synthesis of complex molecular architectures such as Covalent Organic Frameworks (COFs).[3] The presence of the pyridine ring introduces a degree of polarity and potential for coordination chemistry, while the aldehyde groups offer reactive sites for a multitude of chemical transformations.[3]
The core structure combines the electron-withdrawing nature of the formyl groups and the π-system of the coupled aromatic rings, which influences its electronic properties, reactivity, and potential as a pharmacophore.[4][5] This guide will systematically explore the properties and potential applications stemming from this distinct molecular architecture.
Molecular Structure and Identifiers
-
IUPAC Name: 6-(4-formylphenyl)pyridine-3-carbaldehyde[2]
-
Synonyms: 4-(5-Formylpyridin-2-yl)benzaldehyde[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and material design.
Summary of Physicochemical Data
The following table summarizes key physical and computational properties. It is important to note that while some data is derived from supplier information, other values are computationally predicted and should be confirmed experimentally.
| Property | Value / Observation | Source / Method |
| Physical State | Predicted to be a solid at room temperature. | [3] |
| Melting Point | 155-158 °C | [6] |
| Boiling Point | 406.73 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Insoluble in water. Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and partially soluble in alcohols like methanol and ethanol.[6][7] | General Principles |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [3] |
| LogP (octanol-water partition coefficient) | 2.3736 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Solubility Profile: An Experimental Approach
Precise solubility data is critical for reaction setup, purification, and formulation. While predicted to be soluble in polar aprotic solvents, experimental verification is essential.
This protocol provides a standardized method for determining the solubility of this compound in various laboratory solvents.[8][9][10]
-
Preparation: Add an excess amount of this compound (e.g., 20 mg) to a series of 4 mL vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 2.0 mL) of a selected solvent (e.g., DMSO, DMF, THF, Methanol, Ethanol, Acetonitrile, Toluene, Hexane).
-
Equilibration: Cap the vials securely and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A visible excess of undissolved solid should remain.
-
Sample Preparation: Allow the vials to stand undisturbed for at least 2 hours for the solid to settle. Carefully extract an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.
Synthesis of this compound
The synthesis of this bifunctional molecule is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its high efficiency in forming carbon-carbon bonds between aryl halides and arylboronic acids, with excellent functional group tolerance.[9][11]
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C-C bond between the pyridine and benzene rings. This leads to two readily available starting materials: a halogenated nicotinaldehyde derivative and 4-formylphenylboronic acid. The choice of a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde or 6-bromonicotinaldehyde, is strategic for a regioselective coupling.
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[12][13][14]
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde, 4-formylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectral data based on the molecule's structure and data from analogous compounds.[15]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aldehydic Protons: Two distinct singlets are expected in the downfield region, characteristic of aldehyde protons.
-
δ ≈ 10.1 ppm (s, 1H, -CHO on the phenyl ring)
-
δ ≈ 10.2 ppm (s, 1H, -CHO on the pyridine ring)
-
-
Aromatic Protons: The protons on the pyridine and benzene rings will appear as a series of doublets and a singlet.
-
δ ≈ 9.2 ppm (d, 1H, H-2 of pyridine)
-
δ ≈ 8.4 ppm (dd, 1H, H-4 of pyridine)
-
δ ≈ 8.0-8.2 ppm (m, 4H, phenyl protons)
-
δ ≈ 7.9 ppm (d, 1H, H-5 of pyridine)
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Carbonyl Carbons: Two signals corresponding to the aldehyde carbons.
-
δ ≈ 192 ppm (C=O, phenyl)
-
δ ≈ 193 ppm (C=O, pyridine)
-
-
Aromatic Carbons: A series of signals in the range of δ 120-160 ppm.
-
Quaternary carbons will be weaker in intensity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]
Predicted FT-IR Spectrum (ATR):
-
C-H Stretching (Aromatic and Aldehydic):
-
3100-3000 cm⁻¹ (aromatic C-H stretch)
-
2850-2750 cm⁻¹ (aldehyde C-H stretch, often appearing as two weak bands, one of which is a characteristic shoulder)[16]
-
-
C=O Stretching (Carbonyl):
-
A strong, sharp absorption band around 1700-1710 cm⁻¹, characteristic of aromatic aldehydes.[17]
-
-
C=C and C=N Stretching (Aromatic Rings):
-
Multiple bands in the 1600-1450 cm⁻¹ region.
-
-
C-H Bending:
-
Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to in-plane and out-of-plane C-H bending.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[19][20][21]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 211, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 210 ([M-H]⁺), from the loss of an aldehydic hydrogen.
-
m/z = 182 ([M-CHO]⁺), from the loss of a formyl radical.
-
m/z = 153, corresponding to the biphenylpyridine core after the loss of both formyl groups.
-
m/z = 77 (phenyl fragment).
-
Chemical Reactivity and Synthetic Applications
The two aldehyde groups are the primary sites of reactivity, allowing this compound to serve as a versatile precursor for a variety of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product. This is a powerful C-C bond-forming reaction.[3][11][22][23]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (2.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (a few drops).
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Schiff Base Formation
Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in coordination chemistry and for the synthesis of various biologically active compounds.[24][25][26][27]
-
Reactant Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add a solution of aniline (2.2 eq) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the di-imine product. Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
Caption: Key reactivity pathways for this compound.
Applications in Research and Development
The unique structure of this compound positions it as a valuable molecule in several advanced research areas.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures. The bifunctional nature of this compound makes it an ideal "linker" or "strut" for the construction of 2D and 3D COFs, typically through Schiff base chemistry with multi-amine "nodes".[7][28][29][30] The resulting materials have high surface areas and tunable porosity, making them suitable for applications in gas storage, catalysis, and sensing.[7] The inclusion of the pyridine nitrogen within the framework can also serve as a site for post-synthetic modification or as a basic catalytic center.[28]
Medicinal Chemistry and Drug Discovery
The biphenylpyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4][5][6] The two aldehyde groups of this compound provide handles for the combinatorial synthesis of libraries of complex molecules for drug screening. These derivatives can be designed to target a wide range of biological pathways. The ability to form Schiff bases, for example, allows for the creation of ligands for metal-based therapeutics or probes for biological imaging.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May cause skin and serious eye irritation.[3]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust.
-
Storage: Store at room temperature, preferably under an inert atmosphere like nitrogen, to prevent oxidation of the aldehyde groups.[3]
Conclusion
This compound is a highly functional building block with significant potential across multiple scientific disciplines. Its well-defined structure, characterized by two reactive aldehyde groups on a robust biphenylpyridine core, makes it a prime candidate for the synthesis of advanced materials like Covalent Organic Frameworks and for the development of novel molecular entities in medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers to harness its full potential in their work. The provided protocols serve as a starting point for further exploration and optimization in the laboratory.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). Scientific Reports. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from [Link]
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Li, H., et al. (2021). Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal. RSC Advances. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Retrieved from [Link]
-
ResearchGate. (2025). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
-
ACS Applied Polymer Materials. (2026). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries. Retrieved from [Link]
-
Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. (2024). Nature Communications. Retrieved from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine-based covalent organic framework as anode materials for lithium-ion batteries. Retrieved from [Link]
-
IR: aldehydes. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). ACS Omega. Retrieved from [Link]
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YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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An In-Depth Technical Guide to 6-(4-Formylphenyl)nicotinaldehyde (CAS 885950-11-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 6-(4-Formylphenyl)nicotinaldehyde, a versatile bifunctional aldehyde building block. This document, prepared for researchers and drug development professionals, moves beyond a simple cataloging of properties. Instead, it aims to provide a deeper understanding of this compound's characteristics, synthesis, and applications, grounded in established scientific principles and supported by relevant data. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why"—the causal relationships that govern its behavior and utility in complex synthetic landscapes.
Compound Identification and Core Properties
This compound, registered under CAS number 885950-11-8, is an organic compound featuring a pyridine ring core.[1] This central heterocyclic scaffold is substituted at the 3-position with a carboxaldehyde group and at the 6-position with a 4-formylphenyl group. This unique substitution pattern imparts a bifunctional nature to the molecule, making it a valuable linker in the construction of larger, well-defined molecular architectures.
Table 1: Chemical Identity of CAS 885950-11-8
| Identifier | Value |
| CAS Number | 885950-11-8 |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Pyridinecarboxaldehyde, 6-(4-formylphenyl)-; 4-(5-Formylpyridin-2-yl)benzaldehyde[1]; 6-(4-formylphenyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₃H₉NO₂[3][4] |
| Molecular Weight | 211.22 g/mol [3][4] |
| Appearance | Solid (typical)[1] |
Table 2: Physicochemical and Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [3] |
| logP (calculated) | 2.3736 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
The calculated logP value suggests a moderate lipophilicity, which, combined with its potential for hydrogen bonding and π-π stacking interactions, influences its solubility and reactivity in various solvent systems.[1]
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic route via modern cross-coupling methodologies. A common and effective strategy for constructing biaryl systems is the Suzuki coupling reaction.
Proposed Synthetic Pathway: Suzuki Coupling
A logical approach would involve the palladium-catalyzed cross-coupling of a halogenated nicotinaldehyde derivative with a formylphenylboronic acid.
Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-halonicotinaldehyde (1.0 eq) and 4-formylphenylboronic acid (1.1-1.5 eq) in a suitable solvent such as a mixture of toluene and water or dioxane.
-
Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aldehydic Protons: Two distinct singlets are expected in the downfield region, typically between δ 9.5 and 10.5 ppm, corresponding to the two different aldehyde protons.[5]
-
Aromatic Protons: The protons on the pyridine and benzene rings will appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton. The pyridine protons are generally more deshielded than the benzene protons.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals corresponding to the aldehyde carbonyl carbons are expected in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.
-
Aromatic Carbons: The remaining carbon atoms of the pyridine and benzene rings will resonate in the aromatic region (δ 120-160 ppm).
FT-IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch is expected around 1700-1730 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): One or two weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[6]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be present due to the vibrations of the aromatic rings.
Reactivity and Applications
The chemical reactivity of this compound is dominated by its two aldehyde functional groups. These groups can undergo a variety of reactions common to aldehydes, such as:
-
Condensation Reactions: Formation of imines (Schiff bases) with primary amines, hydrazones with hydrazines, and oximes with hydroxylamines.
-
Wittig Reaction: Conversion of the aldehyde groups to alkenes.
-
Oxidation: Conversion of the aldehydes to carboxylic acids.
-
Reduction: Conversion of the aldehydes to alcohols.
Key Application: Building Block for Covalent Organic Frameworks (COFs)
The bifunctional nature and rigid structure of this compound make it an excellent candidate as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage and separation, catalysis, and sensing.[7][8]
The aldehyde groups can react with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) through imine condensation to form highly stable, porous, and crystalline COFs.
Caption: General workflow for the synthesis of a COF using this compound.
The choice of the amine building block and the reaction conditions allows for the tuning of the resulting COF's pore size, surface area, and functionality, tailoring it for specific applications.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen.[3]
Reputable Suppliers
This compound is available from several chemical suppliers that specialize in research chemicals and building blocks. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity. Some of the known suppliers include:
Conclusion
This compound is a valuable and versatile building block in the field of organic and materials chemistry. Its bifunctional nature, coupled with its rigid aromatic structure, makes it particularly well-suited for the construction of highly ordered materials such as Covalent Organic Frameworks. This guide has provided a comprehensive overview of its properties, potential synthetic routes, and applications, with the aim of equipping researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors. As with any specialized chemical, a thorough understanding of its characteristics and safe handling practices is paramount to successful and safe research.
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-
MDPI. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Advanced Covalent Organic Frameworks with Hexa(4-formylphenyl)benzene. [Link]
-
Cal Poly Pomona. 1H NMR Chemical Shift ppm table. [Link]
-
University of Regensburg. Table of Characteristic IR Absorptions. [Link]
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6-(4-Formylphenyl)nicotinaldehyde: A Versatile Heterocyclic Building Block for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers and Materials Scientists
Abstract
6-(4-Formylphenyl)nicotinaldehyde is a unique aromatic dialdehyde that incorporates both a phenyl and a pyridine ring, offering a distinct combination of electronic properties, structural rigidity, and coordination sites. This guide provides a comprehensive overview of its role as a sophisticated building block for the synthesis of advanced polymers, with a particular focus on the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs). We will delve into the synthesis of the monomer, detail the polymerization methodologies, explore the characterization of the resulting polymers, and discuss their potential applications in fields ranging from gas storage and separation to catalysis and energy storage. This document is intended to serve as a valuable resource for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in leveraging the unique properties of this heterocyclic building block.
Introduction: The Strategic Value of Heterocyclic Aromatic Dialdehydes
The rational design of functional polymers with tailored properties is a cornerstone of modern materials science. The choice of monomeric building blocks is paramount in dictating the ultimate structure and function of the resulting macromolecule. Aromatic dialdehydes are a critical class of monomers, particularly in the synthesis of condensation polymers. The introduction of heteroatoms, such as nitrogen in a pyridine ring, into the aromatic backbone can impart a range of desirable characteristics, including:
-
Modified Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the electronic landscape of the resulting polymer, impacting its conductivity, photophysical properties, and catalytic activity.
-
Coordination Sites: The lone pair of electrons on the nitrogen atom of the pyridine moiety can act as a coordination site for metal ions, opening up possibilities for the development of novel catalysts, sensors, and functional materials.
-
Enhanced Intermolecular Interactions: The presence of the nitrogen heteroatom can facilitate hydrogen bonding and other non-covalent interactions, influencing the packing and morphology of the polymer chains.
This compound, also known by its synonym 4-(5-Formylpyridin-2-yl)benzaldehyde, is a prime example of such a strategically designed monomer. Its rigid, conjugated structure, coupled with the presence of two reactive aldehyde groups and a pyridine nitrogen, makes it an exceptionally promising candidate for the construction of well-defined, functional polymeric architectures.
Synthesis of the Monomer: this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient connection of a pyridine-based fragment with a phenyl-based fragment.
A plausible and commonly employed synthetic route is depicted below:
Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reactant Preparation: In a round-bottom flask, combine 6-bromonicotinaldehyde (1.0 eq.), (4-formylphenyl)boronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.
-
Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Polymerization Methodologies: Constructing Advanced Polymeric Architectures
The two aldehyde functionalities of this compound are the key to its utility in polymer synthesis, primarily through polycondensation reactions. The most prominent application of this monomer is in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with a highly ordered structure.
Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)
Imine-based COFs are formed through the condensation reaction between a dialdehyde monomer and a multitopic amine linker. The reaction is typically reversible, which allows for "error-correction" during the synthesis, leading to the formation of a crystalline, well-ordered framework.
Sources
An In-depth Technical Guide to the Solubility of 6-(4-Formylphenyl)nicotinaldehyde in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 6-(4-Formylphenyl)nicotinaldehyde, a key organic compound with applications in organic synthesis, pharmaceuticals, and materials science.[1] Given the limited availability of specific public data on its solubility, this document outlines the theoretical principles governing its solubility and presents a robust experimental framework for its determination in common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.
Introduction to this compound
This compound, with the chemical formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol , is an aromatic dialdehyde.[2][3][4][5] Its structure features a central pyridine ring linked to a phenyl ring, with each ring bearing a formyl (aldehyde) group.
Key Structural Features:
-
Aromatic Rings: The presence of both a pyridine and a phenyl ring imparts a rigid, planar character to the molecule.
-
Aldehyde Groups: Two polar aldehyde groups can act as hydrogen bond acceptors.
-
Nitrogen Atom: The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.
These structural characteristics suggest that this compound is a polar molecule, which will significantly influence its solubility in various organic solvents.[1] The general principle of "like dissolves like" predicts that it will be more soluble in polar solvents than in nonpolar solvents.[6]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, the key intermolecular forces at play are:
-
Dipole-Dipole Interactions: Due to the polar aldehyde groups and the pyridine nitrogen.
-
π-π Stacking: Arising from the aromatic rings.[1]
-
Hydrogen Bonding: The aldehyde oxygens and pyridine nitrogen can act as hydrogen bond acceptors.[1]
The choice of solvent is critical. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have dipole moments but do not have acidic protons to donate for hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces.
Experimental Determination of Solubility
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask technique.[7]
Materials and Equipment
-
This compound (purity ≥95%)
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), chloroform, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The overall experimental workflow for determining the solubility is depicted in the following diagram:
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
For solvents where the solid remains suspended, centrifuge the vials to pellet the undissolved compound.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC.
-
For UV-Vis, determine the absorbance at the wavelength of maximum absorption (λ_max) for this compound.
-
For HPLC, determine the peak area corresponding to the compound.
-
Use a pre-established calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Predicted Solubility and Data Presentation
Based on the chemical structure of this compound, a qualitative prediction of its solubility in various common organic solvents can be made. The experimentally determined quantitative data should be presented in a clear and organized manner, as shown in the table below.
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |
| N,N-Dimethylformamide (DMF) | High | To be determined | |
| Acetonitrile | Moderate | To be determined | |
| Acetone | Moderate | To be determined | |
| Tetrahydrofuran (THF) | Moderate | To be determined | |
| Polar Protic | Methanol | Moderate | To be determined |
| Ethanol | Moderate to Low | To be determined | |
| Moderately Polar | Ethyl Acetate | Moderate to Low | To be determined |
| Dichloromethane (DCM) | Moderate to Low | To be determined | |
| Chloroform | Low | To be determined | |
| Nonpolar | Toluene | Very Low | To be determined |
| Hexane | Insoluble | To be determined |
Discussion and Interpretation of Results
The experimental results should be analyzed in the context of the compound's structure and the properties of the solvents.
-
High Solubility in Polar Aprotic Solvents: High solubility is expected in solvents like DMSO and DMF due to their high polarity and ability to engage in strong dipole-dipole interactions with the aldehyde groups and the pyridine ring of the solute.
-
Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as hydrogen bond donors to the aldehyde oxygens and the pyridine nitrogen, but the energetic cost of disrupting the strong hydrogen bonding network of the alcohol itself may limit solubility compared to polar aprotic solvents.
-
Limited Solubility in Nonpolar Solvents: The significant polarity of this compound makes it energetically unfavorable to dissolve in nonpolar solvents like hexane and toluene, where only weak van der Waals forces can be formed between the solute and solvent.
Understanding the solubility of this compound is crucial for its application in various fields. In drug development, solubility is a key determinant of bioavailability. In organic synthesis, it dictates the choice of reaction medium and purification methods. For materials science applications, solubility is important for processing and formulation.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific experimental data is not widely available, the provided theoretical background and detailed experimental protocol offer a solid foundation for researchers to conduct their own solubility studies. The predicted solubility trends, based on the compound's molecular structure, serve as a useful starting point for solvent selection in various research and development applications.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
ResearchGate. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution?. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 6-(4-Formylphenyl)nicotinaldehyde: A Workflow for Drug Development Professionals
Abstract
6-(4-Formylphenyl)nicotinaldehyde is a biaryl dialdehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its structural characteristics, particularly the rotational barrier around the aryl-aryl bond and the potential for diverse intermolecular interactions, make its solid-state conformation a critical parameter for rational drug design and the development of novel materials. As of the date of this publication, a solved single-crystal X-ray structure of this compound has not been deposited in public crystallographic databases. This guide, therefore, provides a comprehensive, field-proven workflow for researchers to determine the crystal structure of this molecule and similar biaryl compounds. It covers the entire pipeline from synthesis and purification to crystallization, data collection, structure solution, and advanced structural analysis, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible protocol.
Introduction: The Rationale for Structural Determination
In drug development, the three-dimensional structure of an Active Pharmaceutical Ingredient (API) is not merely an academic detail; it is a cornerstone of its efficacy, stability, and manufacturability.[1][2][3] For a molecule like this compound, which possesses two reactive aldehyde groups and a flexible biaryl core, a definitive crystal structure provides invaluable insights into:
-
Molecular Conformation: Determining the dihedral angle between the phenyl and pyridine rings, which governs the molecule's overall shape and how it can interact with a biological target.
-
Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing. These forces are critical for understanding solubility, dissolution rates, and mechanical properties.[4]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, is a major consideration in the pharmaceutical industry.[5][6][7] Different polymorphs can have drastically different properties, including bioavailability and stability.[8][9] An initial structural determination is the first step in a comprehensive polymorphic screen.
This guide presents a systematic approach to obtaining these critical structural insights, transforming the target molecule from a 2D chemical drawing into a 3D atomic map.
Part A: High-Purity Synthesis and Characterization
The prerequisite for successful crystallization is obtaining the compound in the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[10]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The biaryl scaffold of this compound is efficiently constructed using a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation.[11][12]
Reaction Scheme: (6-chloronicotinaldehyde) + (4-formylphenylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound
Experimental Protocol: Synthesis
-
Reactant Preparation: To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the reaction mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product must be rigorously purified. A multi-step approach is recommended.
-
Column Chromatography: Purify the crude residue using silica gel column chromatography.[13][14] A gradient elution system, for example, from 10% to 40% ethyl acetate in hexanes, is typically effective for separating the biaryl product from starting materials and catalyst residues.
-
Recrystallization for Purity: Further purify the product by recrystallization.[15][16] Dissolve the compound in a minimum amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, then in a refrigerator, to induce the formation of pure crystals.[15] Filter the resulting solid and dry under vacuum.
Purity and Identity Confirmation
Confirm the purity and identity of the final compound using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To confirm purity is >98%.
Part B: The Art and Science of Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. The ideal crystal should be 0.1 to 0.4 mm in at least two dimensions, transparent, and have sharp edges.[17] The process involves creating a supersaturated solution from which a single crystal nucleus can form and grow slowly and without defects.[18][19]
Crystallization Screening: A Multi-Technique Approach
A systematic screening of various solvents and techniques is crucial.[20][21]
| Technique | Description | Suitability |
| Slow Solvent Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks.[22][23] | Good for thermally stable compounds with moderate volatility solvents. It is the simplest starting point.[17] |
| Vapor Diffusion | A concentrated solution of the compound (in solvent A) is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" (solvent B), in which the compound is insoluble. Solvent B vapor slowly diffuses into solvent A, reducing the compound's solubility and inducing crystallization.[17][24][25] | Excellent for milligram quantities of material and provides fine control over the rate of saturation.[26] |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystals form slowly at the interface as the solvents diffuse into one another.[26][27] | Useful when vapor diffusion is unsuccessful or when dealing with specific solvent systems. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool very slowly. This can be achieved by placing the container in an insulated vessel (e.g., a Dewar flask with warm water).[17][28] | Effective for compounds whose solubility is highly dependent on temperature. |
Experimental Protocol: Vapor Diffusion Setup
-
Prepare the Reservoir: In the outer well of a crystallization plate or a larger jar, place ~1 mL of the chosen anti-solvent (e.g., hexane or diethyl ether).
-
Prepare the Sample Drop: Dissolve 2-5 mg of purified this compound in 0.1-0.2 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Set up Diffusion: Place the small vial containing the sample solution inside the larger jar with the anti-solvent. Ensure the inner vial is uncapped.
-
Seal and Incubate: Seal the outer container tightly and leave it in an undisturbed, vibration-free location at a constant temperature.
-
Monitor: Check for crystal growth periodically over several days to weeks without agitating the setup.
}
Figure 1: Workflow for Vapor Diffusion Crystallization.
Part C: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, its internal structure can be determined by analyzing how it diffracts X-rays.
Instrumentation
Modern single-crystal diffractometers consist of three main components:[4]
-
X-ray Source: Typically a sealed X-ray tube with a molybdenum (Mo) or copper (Cu) target that generates a characteristic X-ray beam.[4] Microfocus sources are increasingly common for analyzing very small crystals.[29][30]
-
Goniometer: A multi-axis sample holder that allows the crystal to be precisely oriented in the X-ray beam at any angle.[4][31]
-
Detector: A sensitive area detector, such as a CCD or HPC detector, that records the positions and intensities of the diffracted X-ray beams.[4][32]
Experimental Protocol: Data Collection
-
Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a cryoloop or a glass fiber.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality data.
-
Centering and Screening: Mount the crystal on the goniometer and center it in the X-ray beam. Collect a few initial diffraction images to assess crystal quality and determine the unit cell parameters.
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot and applies corrections for experimental factors (e.g., absorption), resulting in a final reflection file (hkl file).
}
Figure 2: SC-XRD Data Collection Workflow.
Part D: Structure Solution and Refinement
The reflection file contains the intensities of the diffracted beams, but the crucial phase information is lost. Solving the "phase problem" is the first step in generating an electron density map of the molecule.[33]
Structure Solution
For small organic molecules like this, Direct Methods are typically used.[34] These are computational algorithms that use statistical relationships between the measured intensities to derive the initial phases. This process generates an initial electron density map.
Model Building and Refinement
-
Initial Model: From the initial electron density map, atoms are placed in the regions of highest density. Software can often do this automatically, generating a preliminary molecular model.[35]
-
Least-Squares Refinement: The atomic model (positions, atom types, and thermal displacement parameters) is then refined against the experimental data.[36] This is an iterative process that minimizes the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[33]
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density. It is used to locate missing atoms (like hydrogens) or to identify disorder.
-
Convergence: The refinement continues until the model converges, meaning that further changes do not significantly improve the fit to the data. The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Advanced Analysis and Interpretation
With a solved crystal structure, deeper analysis can reveal the subtleties of its solid-state behavior.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[37][38][39] The surface is mapped with properties that highlight close contacts between neighboring molecules.
-
d_norm surface: This property maps both internal (dᵢ) and external (dₑ) atomic distances onto the surface, revealing close contacts as red spots, which are indicative of hydrogen bonds and other strong interactions.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H), offering a clear picture of the crystal packing forces.[40]
This analysis provides a detailed understanding of the forces holding the crystal together, which is crucial for predicting stability and solubility.[41]
Implications for Drug Development
The final, validated crystal structure is more than an endpoint; it is a starting point for further development. It provides the definitive solid-state conformation, which is essential for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.[2]
-
Polymorph and Salt Screening: Serving as the reference structure in the search for other solid forms with more desirable pharmaceutical properties.[5][9]
-
Computational Modeling: Providing an experimentally validated geometry for docking studies and other computational predictions.
-
Intellectual Property: A well-characterized novel crystal form can be patentable.[8]
Conclusion
While the crystal structure of this compound remains to be publicly reported, this guide provides a robust and comprehensive roadmap for its determination. By following a systematic workflow encompassing high-purity synthesis, methodical crystallization screening, precise X-ray data collection, and rigorous structure solution and analysis, researchers can unlock the three-dimensional atomic secrets of this and other key molecules. The resulting structural information is fundamental to accelerating drug discovery programs and developing a deep understanding of the solid-state properties that govern a drug candidate's ultimate success.
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Navigating the Nomenclature and Synthetic Potential of 6-(4-Formylphenyl)nicotinaldehyde: A Technical Guide for Chemical Researchers
Introduction: In the landscape of modern drug discovery and materials science, bifunctional organic molecules serve as critical building blocks for the construction of complex chemical architectures. Among these, "6-(4-Formylphenyl)nicotinaldehyde" is a heterocyclic compound of significant interest. Its structure, featuring two reactive aldehyde groups appended to a pyridine and a phenyl ring, presents a versatile platform for a range of chemical transformations. This technical guide provides a comprehensive overview of the nomenclature of this compound, its key chemical identifiers, and explores its potential applications in synthetic chemistry, particularly in the realms of drug development and advanced materials.
Unraveling the Identity: Synonyms and Chemical Descriptors
Accurate and unambiguous identification of a chemical entity is paramount for effective scientific communication and research. "this compound" is known in the chemical literature and commercial catalogs by several synonyms, the usage of which can vary depending on the context and naming convention. A thorough understanding of these alternative names is crucial for exhaustive literature searches and procurement.
The most common synonyms and identifiers for this compound are summarized in the table below:
| Nomenclature Type | Name/Identifier | Source |
| Systematic Name | This compound | N/A |
| IUPAC Name | 6-(4-formylphenyl)pyridine-3-carbaldehyde | [1] |
| Alternative Name 1 | 4-(5-Formylpyridin-2-yl)benzaldehyde | [2] |
| Alternative Name 2 | 3-Pyridinecarboxaldehyde, 6-(4-formylphenyl)- | [3] |
| CAS Registry Number | 885950-11-8 | [1], [2] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| MDL Number | MFCD06659608 | |
| PubChem CID | 2764560 |
The structural representation of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthetic Pathways: A Prospective Analysis
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily accessible literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. The core of the molecule is a 2,5'-bipyridyl system, which points towards cross-coupling reactions as a key synthetic strategy.
A likely approach would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would entail the coupling of a pyridine-containing boronic acid or ester with a phenyl halide, or vice versa.
A hypothetical retrosynthetic analysis is presented below:
Caption: Retrosynthetic approach for this compound.
Proposed Experimental Protocol (Hypothetical):
-
Preparation of 6-chloronicotinaldehyde: This starting material could be synthesized from commercially available 6-chloronicotinic acid through reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.
-
Preparation of 4-formylphenylboronic acid: This is a commercially available reagent.
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, dissolve 6-chloronicotinaldehyde (1 equivalent) and 4-formylphenylboronic acid (1.1 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings due to their ability to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center. Sodium carbonate is a commonly used, effective, and economical choice.
-
Solvent System: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the removal of oxygen from the reaction mixture to prevent catalyst deactivation.
Applications in Drug Discovery and Materials Science: A Realm of Possibility
The bifunctional nature of this compound makes it an attractive building block for the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science.
Potential as a Scaffold in Medicinal Chemistry:
The pyridine and phenyl rings are common motifs in pharmacologically active compounds. The two aldehyde groups provide handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
-
Ligand Synthesis: The aldehyde functionalities can be readily converted into other functional groups, such as amines (via reductive amination), imines, or carboxylic acids. This allows for the synthesis of novel ligands that can be tested for their binding affinity to various biological targets, such as enzymes or receptors.
-
Combinatorial Chemistry: The two distinct aldehyde groups could potentially be reacted sequentially, allowing for the controlled, stepwise synthesis of complex molecules in a combinatorial fashion.
A Hypothetical Workflow for Ligand Library Synthesis:
Caption: A potential workflow for generating a diverse ligand library.
Building Block for Advanced Materials:
The rigid structure and reactive aldehyde groups of this compound make it a promising candidate for the synthesis of porous crystalline materials, such as Covalent Organic Frameworks (COFs).
-
COF Synthesis: COFs are constructed from organic building blocks linked by strong covalent bonds, forming extended, porous structures. The dialdehyde nature of this molecule allows it to act as a linker, reacting with multi-amine monomers to form crystalline frameworks with potential applications in gas storage, catalysis, and sensing.
Conclusion and Future Outlook
While the dedicated scientific literature on the synthesis and application of this compound is currently limited, its chemical structure and the presence of two reactive aldehyde moieties position it as a highly versatile and valuable building block for future research. Its potential in the synthesis of novel pharmaceutical scaffolds and advanced materials like COFs is significant. Further research to develop and document efficient synthetic routes and to explore its utility in various chemical applications is warranted and expected to yield valuable contributions to the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in harnessing the potential of this intriguing bifunctional molecule.
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A Senior Application Scientist's Guide to the Theoretical Investigation of 6-(4-Formylphenyl)nicotinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 6-(4-Formylphenyl)nicotinaldehyde (CAS 885950-11-8).[1][2][3] As a molecule incorporating a biphenyl-like scaffold with two reactive aldehyde groups, it presents an interesting case for computational analysis, with potential implications in materials science and medicinal chemistry.[4] This document outlines a robust, self-validating computational workflow using Density Functional Theory (DFT), explaining the causality behind methodological choices and providing detailed protocols for researchers to implement. We will cover geometry optimization, vibrational frequency analysis, and the exploration of electronic characteristics through frontier molecular orbitals and electrostatic potential mapping.
Introduction: Rationale for a Computational Approach
This compound is an aromatic aldehyde characterized by a pyridine ring linked to a phenyl ring, with formyl (-CHO) groups on each.[2][4][5][6] The central biphenyl-like linkage allows for rotational freedom, suggesting that the molecule's conformation, particularly the dihedral angle between the two aromatic rings, is a critical determinant of its overall properties.[7][8] Theoretical calculations offer a powerful, non-destructive method to elucidate the most stable three-dimensional structure and to predict its chemical reactivity before undertaking potentially costly and time-consuming experimental synthesis and analysis.
Quantum chemical calculations, specifically those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, providing an exceptional balance of computational cost and accuracy for studying molecular systems.[9][10] This guide will leverage DFT to build a complete profile of the target molecule.
Theoretical Foundations: Selecting the Right Tools
The success of any computational study hinges on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.
The Case for Density Functional Theory (DFT)
For organic molecules of this size, DFT is the method of choice.[10] Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full wavefunction, making it highly efficient.[10] We will employ the B3LYP hybrid functional . B3LYP is one of the most widely used functionals, known for providing excellent results for the geometries and energies of a broad range of organic molecules.[10][11][12]
Justification for the 6-311++G(d,p) Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The choice represents a trade-off between accuracy and computational demand.[13]
-
Pople Style Basis Sets : We will use a Pople-style basis set, which is common for this type of calculation.[14]
-
6-311G : This indicates a "split-valence" basis set, specifically a triple-zeta variant.[15] It uses one set of functions for core electrons and three sets for valence electrons, allowing for greater flexibility in describing chemical bonds.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with lone pairs or potential for hydrogen bonding, and for calculating properties like electron affinity.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape, which is essential for accurately modeling bonding angles and dihedral angles.
The combination of B3LYP/6-311++G(d,p) provides a robust, well-validated "model chemistry" for obtaining high-quality results for the structure and electronic properties of this compound.
The Computational Workflow: A Step-by-Step Approach
A rigorous computational study follows a logical progression of steps, where each step validates the previous one. This ensures the final results are physically meaningful.
Caption: Self-validating computational workflow.
Step 1: Initial Structure Generation
An initial 3D coordinate file for the molecule must be generated. This can be done using molecular building software like GaussView, Avogadro, or by converting a SMILES string (O=Cc1ccc(cc1)-c2ncc(C=O)cc2).[1][16] At this stage, a preliminary, low-level optimization using a force field like UFF can provide a reasonable starting geometry.[16]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[17][18] The calculation algorithm iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.[17][19] For this compound, the key parameter will be the dihedral angle between the phenyl and pyridine rings, which is known to be a critical conformational feature in biphenyl systems.[7][20][21]
Step 3: Vibrational Frequency Analysis
This is a critical, non-negotiable step. A frequency calculation must be performed on the optimized geometry at the same level of theory.[22] This calculation serves two purposes:
-
Verification of the Minimum: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation.[23][24]
-
Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE, which is a quantum mechanical correction to the total electronic energy.
The vibrational frequencies themselves correspond to infrared (IR) active modes and can be compared with experimental IR spectra for validation.[25][26]
Step 4: Electronic Property Analysis
Once a true minimum energy structure is confirmed, its electronic properties can be calculated to understand its reactivity.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[27][28][29]
-
HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity).[27]
-
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (electrophilicity).[30]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.[31]
-
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[32][33] It is an invaluable tool for predicting how a molecule will interact with other species.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as around the oxygen atoms of the aldehyde groups, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas that are electron-deficient, such as the hydrogen atoms of the aldehyde groups, which are susceptible to nucleophilic attack.
-
Data Presentation and Interpretation
The quantitative results from these calculations should be organized for clarity and comparison.
Table 1: Key Calculated Properties for this compound
| Property | Calculated Value | Units | Significance |
|---|---|---|---|
| Total Electronic Energy | (Value from output) | Hartrees | The final, optimized energy of the molecule. |
| Zero-Point Energy Correction | (Value from output) | Hartrees | Quantum correction from vibrational motion. |
| Corrected Gibbs Free Energy | (Value from output) | Hartrees | The most thermodynamically relevant energy value. |
| Dipole Moment | (Value from output) | Debye | Indicates the overall polarity of the molecule. |
| Dihedral Angle (C-C-C-N) | (Value from output) | Degrees | Defines the twist between the aromatic rings. |
| EHOMO | (Value from output) | eV | Electron-donating ability. |
| ELUMO | (Value from output) | eV | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | (Value from output) | eV | Indicator of chemical reactivity and stability.[31] |
Detailed Experimental Protocols
The following provides a generalized protocol for performing these calculations using the Gaussian software package, a widely used program in computational chemistry.[34][35]
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol combines the optimization and frequency steps into a single job.
-
Build the Molecule: Construct the this compound molecule in GaussView and save it as a Gaussian Input File (.gjf).
-
Set Up the Calculation: Edit the input file. The "route section" (the line starting with #) should be configured as follows:
-
#p: Requests "print" level output for more detail.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization completes.
-
B3LYP/6-311++G(d,p): Specifies the chosen model chemistry.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Open the resulting .log or .out file.
-
Confirm that the optimization converged successfully (look for "Optimization completed").
-
Scroll to the frequency analysis section and check that there are no negative (imaginary) frequencies.[24]
-
Protocol 2: Electronic Properties and Surface Mapping
-
Use Optimized Geometry: Open the checkpoint file (.chk) from the successful optimization in GaussView. This contains the final, validated geometry and wavefunction information.
-
Calculate Molecular Orbitals:
-
In GaussView, go to the Results menu and select Surfaces/Contours.
-
In the Surfaces dialog, select New Cube. Choose Type: HOMO and then repeat for LUMO. This will generate grid data for the orbitals.
-
Visualize the generated surfaces to understand their spatial distribution.
-
-
Generate MEP Map:
-
In the Surfaces dialog, select New Cube. Choose Type: Total Density.
-
In the Surface Actions dropdown, select New Mapped Surface.
-
The dialog will prompt you to map the electrostatic potential onto the total density surface you just created. This will generate the color-coded MEP map.[32]
-
Caption: Key structural relationships in the molecule.
Conclusion
This guide provides a scientifically grounded, authoritative framework for the theoretical characterization of this compound. By following the described self-validating workflow, researchers can confidently determine the molecule's minimum energy conformation and derive meaningful insights into its electronic structure and potential reactivity. The combination of DFT with a well-chosen basis set offers a powerful predictive tool, enabling a deeper molecular understanding that can guide future experimental work in drug development and materials science.
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- Al-Yasari, A. Z., & Al-Bayati, R. E. (2003). New theoretical studies on the dihedral angle and energy barriers of biphenyl. Journal of Molecular Structure: THEOCHEM, 634(1-3), 135-141.
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- De-la-Oliva, A., et al. (2009). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Journal of Chemical Information and Modeling, 49(5), 1266-1279.
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Lu, T. (2014, August 7). Plotting electrostatic potential colored molecular surface map with ESP surface extrema via Multiwfn and VMD. Retrieved from [Link]
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Methodological & Application
Synthesis of covalent organic frameworks using "6-(4-Formylphenyl)nicotinaldehyde"
Application Note & Protocol
Topic: Synthesis of Covalent Organic Frameworks Using 6-(4-Formylphenyl)nicotinaldehyde for Advanced Drug Delivery Platforms
Introduction: The Strategic Advantage of Nitrogen-Heterocyclic COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by robust covalent bonds.[1] Their pre-designable structures, high porosity, large surface areas, and tunable functionalities make them exceptional candidates for a multitude of applications, including drug delivery.[2][3][4][5] Unlike other porous materials like metal-organic frameworks (MOFs), COFs are typically synthesized from light elements (C, H, O, N, B), which can mitigate concerns of heavy metal toxicity in biomedical applications.[2][3]
This application note focuses on the synthesis of imine-linked COFs utilizing a specialized dialdehyde building block: This compound . The inclusion of a pyridine nitrogen atom within the framework backbone is a deliberate design choice. This feature imparts several strategic advantages:
-
Enhanced Biocompatibility: The nitrogen heterocycle can improve the hydrophilicity and biocompatibility of the resulting COF.
-
Active Site for Drug Interaction: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, providing a specific interaction site for loading polar drug molecules.
-
pH-Responsive Behavior: The basicity of the pyridine unit can be exploited to trigger pH-dependent drug release in specific microenvironments, such as acidic tumor tissues.
-
Post-Synthetic Modification Handle: The pyridine moiety offers a site for further functionalization, enabling the attachment of targeting ligands for active drug delivery.
This guide provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals to synthesize, characterize, and understand COFs derived from this versatile building block.
Mechanistic Principle: The Chemistry of Imine Condensation
The synthesis of the target COF relies on the Schiff base condensation reaction, a robust and reversible process that is ideal for forming crystalline COF structures.[6][7] The reaction involves the nucleophilic attack of an amine on an aldehyde, followed by dehydration to form a stable imine (-C=N-) linkage.[6]
The reversibility of this reaction is crucial. It allows for a "self-healing" or "error-correction" process during synthesis, where misplaced monomers can detach and re-attach, ultimately leading to the formation of a thermodynamically stable, highly ordered crystalline framework rather than an amorphous polymer.[8]
An acidic catalyst, such as acetic acid, is essential to protonate the aldehyde's carbonyl group, enhancing its electrophilicity and accelerating the reaction rate.[6]
Caption: Reaction scheme for imine-linked COF synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Custom Synthesis/Commerical | Store in a desiccator. |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | Commercial | Ensure high purity for better crystallinity. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial | Use a freshly opened bottle or dried solvent. |
| Mesitylene | Anhydrous, >99% | Commercial | Use a freshly opened bottle or dried solvent. |
| Acetic Acid (Glacial) | ACS Grade, >99.7% | Commercial | Catalyst for the reaction. |
| Acetone | ACS Grade | Commercial | For washing. |
| Tetrahydrofuran (THF) | Anhydrous, >99% | Commercial | For purification (Soxhlet extraction). |
Protocol 1: Solvothermal Synthesis of the COF
The solvothermal method is a widely adopted technique for synthesizing high-quality, crystalline COFs.[9][10][11] The reaction is performed in a sealed vessel at elevated temperatures, which promotes the reversible imine condensation and facilitates the growth of an ordered framework.
Step-by-Step Procedure:
-
Monomer Preparation: In a 100 mL Pyrex tube, add this compound (0.25 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.167 mmol).
-
Rationale: A precise 3:2 molar ratio of dialdehyde to triamine linkers is used to ensure complete polymerization into the desired hexagonal 2D network.
-
-
Solvent Addition: Add 10.0 mL of a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous mesitylene to the tube.
-
Rationale: This solvent mixture provides a good balance of polarity to dissolve the monomers while facilitating the precipitation of the growing COF polymer.
-
-
Sonication: Sonicate the mixture for 15 minutes.
-
Rationale: Sonication ensures the monomers are fully dissolved and homogeneously dispersed, which is critical for uniform nucleation and growth.
-
-
Catalyst Addition: Add 1.0 mL of 6 M aqueous acetic acid.
-
Rationale: Acetic acid catalyzes the imine formation. The concentration is optimized to accelerate the reaction without being so high as to cause rapid, uncontrolled polymerization leading to amorphous material.
-
-
Freeze-Pump-Thaw Cycles: Subject the reaction tube to three freeze-pump-thaw cycles.
-
Rationale: This procedure removes dissolved oxygen, which can cause side reactions (e.g., oxidation of aldehydes) at high temperatures, ensuring a cleaner product.
-
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 72 hours.
-
Rationale: The high temperature provides the necessary energy for the reversible reaction, allowing the system to reach its thermodynamic minimum, which corresponds to the crystalline COF structure. The 72-hour period allows for sufficient time for crystal growth and self-correction.
-
-
Isolation: After cooling to room temperature, open the tube carefully. Collect the resulting solid precipitate by filtration through a medium porosity fritted glass funnel.
-
Washing: Wash the collected solid sequentially with acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).
-
Rationale: Washing removes unreacted monomers, oligomers, and residual solvent trapped within the pores.
-
-
Purification (Soxhlet Extraction): Purify the crude product by Soxhlet extraction with anhydrous THF for 24 hours.
-
Rationale: Soxhlet extraction is a rigorous purification method that ensures all soluble impurities are removed from the porous framework.
-
-
Activation: Dry the purified powder under a dynamic vacuum at 150 °C for 12 hours.
-
Rationale: This "activation" step is critical to remove any remaining solvent from the pores, making the full surface area of the COF accessible for characterization and subsequent applications.
-
Caption: Workflow for the solvothermal synthesis of the COF.
Characterization: Validating the Framework
Thorough characterization is essential to confirm the successful synthesis of a crystalline, porous, and chemically correct COF.[12][13]
| Technique | Purpose | Expected Result |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the framework's structure. | A diffraction pattern with distinct, sharp peaks at specific 2θ values, indicating long-range periodic order. The pattern should match the simulated pattern for the expected crystal structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the formation of imine bonds and consumption of starting materials. | Disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) from the amine and the C=O stretching band (~1700 cm⁻¹) from the aldehyde. Appearance of a strong C=N stretching band for the imine linkage (~1620 cm⁻¹). |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To measure the surface area and analyze the pore structure.[14] | A Type I or Type IV isotherm, characteristic of microporous/mesoporous materials. High Brunauer-Emmett-Teller (BET) surface area (typically > 500 m²/g). A narrow pore size distribution calculated from the isotherm. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere, indicating a robust covalent framework. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the material's morphology and particle size. | Images showing the morphology of the COF particles (e.g., spherical, fibrous, or irregular agglomerates) and confirming their porous nature at the nanoscale.[12][13] |
Application Insight: A Platform for Drug Delivery
The synthesized COF serves as a promising nanocarrier for chemotherapeutic agents.[3] Its high surface area allows for efficient drug loading, while the porous network can control the release kinetics.[4] For example, an anticancer drug like 5-fluorouracil (5-FU) can be loaded into the COF. The pyridine units within the framework can form hydrogen bonds with 5-FU, enhancing loading capacity and providing a pH-sensitive release mechanism. In the acidic environment of a tumor, the pyridine nitrogen becomes protonated, disrupting these interactions and triggering a localized release of the drug, thereby improving therapeutic efficacy and reducing systemic toxicity.
References
-
Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. MDPI.[Link]
-
Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. PubMed.[Link]
-
Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Chemical Communications (RSC Publishing).[Link]
-
Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy. National Institutes of Health (NIH).[Link]
-
Covalent Organic Frameworks (COFs) for Drug Delivery Applications. Taylor & Francis eBooks.[Link]
-
Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures. ACS Publications.[Link]
-
Solvothermal Synthesis of Uniform Covalent Organic Framework Microspheres Enabling High-Loading Palladium for Oxygen Reduction Reaction. ACS Publications.[Link]
-
Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A (RSC Publishing).[Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry (RSC Publishing).[Link]
-
Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. ACS Publications.[Link]
-
Microwave‐Assisted Solvothermal Synthesis of Covalent Organic Frameworks (COFs) with Stable Superhydrophobicity for Oil/Water Separation. ResearchGate.[Link]
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Novel imine-linked covalent organic frameworks: preparation, characterization and application. RSC Publishing.[Link]
-
Novel imine-linked covalent organic frameworks: preparation, characterization and application (2019). SciSpace.[Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.[Link]
-
New mechanistic insights into the formation of imine-linked two-dimensional covalent organic frameworks. Illinois Experts.[Link]
-
Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society.[Link]
-
Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. National Institutes of Health (NIH).[Link]
- Method for the Synthesis of Covalent Organic Frameworks.
-
Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI.[Link]
-
Exploring the Synthesis of Advanced Covalent Organic Frameworks with Hexa(4-formylphenyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. RSC Publications.[Link]
-
Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. RSC Advances (RSC Publishing).[Link]
-
Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI.[Link]
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Application Note: Synthesis and Characterization of Polymeric Schiff Bases from 6-(4-Formylphenyl)nicotinaldehyde and Diamines
Introduction
The condensation reaction between dialdehydes and diamines to form polymeric Schiff bases, or polyimines, is a cornerstone of dynamic covalent chemistry and polymer synthesis.[1][2] These materials are of significant interest in drug development, materials science, and catalysis due to their versatile coordination chemistry, tunable electronic properties, and responsiveness to environmental stimuli.[3][4] This application note provides a detailed technical guide for the synthesis of novel polymeric Schiff bases derived from the aromatic dialdehyde "6-(4-Formylphenyl)nicotinaldehyde" and various diamines.
The dialdehyde, featuring both a phenyl and a pyridine ring, offers unique structural and electronic properties to the resulting polymers. The pyridine nitrogen introduces a potential coordination site for metal ions, making these materials promising candidates for catalysis and sensor applications.[5] The choice of diamine linker allows for the systematic tuning of polymer chain length, rigidity, and solubility.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization methodologies.
Mechanistic Principles of Imine Condensation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[6] The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step is often the rate-determining step and can be influenced by the electronic nature of both the amine and the aldehyde. The resulting carbinolamine intermediate is unstable and undergoes dehydration to form the stable imine, characterized by the azomethine (-C=N-) functional group.[3][6]
The overall reaction equilibrium is driven towards the product by the removal of water, which can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus), or by the use of dehydrating agents.[7] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the departure of the hydroxyl group from the carbinolamine intermediate as a water molecule.[8]
Caption: General mechanism of imine condensation.
Experimental Protocols
This section details the synthesis of a polymeric Schiff base from this compound and a representative aliphatic diamine, 1,6-hexanediamine. The principles outlined can be adapted for other diamines with appropriate adjustments to stoichiometry and reaction conditions.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Varies |
| 1,6-Hexanediamine | ≥99% | Varies |
| Anhydrous Toluene | ≥99.8% | Varies |
| Glacial Acetic Acid | ACS Grade | Varies |
| Anhydrous Ethanol | 200 Proof | Varies |
| Anhydrous Diethyl Ether | ≥99.7% | Varies |
Protocol 1: Conventional Synthesis via Reflux with Azeotropic Removal of Water
This is a robust and widely used method for driving the imine condensation to completion.[6]
Step-by-Step Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a nitrogen inlet.
-
Reagent Charging: To the flask, add this compound (1.00 g, 4.44 mmol) and 150 mL of anhydrous toluene.
-
Initiation of Stirring: Begin stirring the mixture to ensure homogeneity.
-
Diamine Addition: In a separate beaker, dissolve 1,6-hexanediamine (0.516 g, 4.44 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates the reaction is proceeding. Continue reflux for 4-6 hours or until no further water is collected.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The polymeric product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified polymeric Schiff base in a vacuum oven at 60 °C overnight to yield the final product.
Caption: Workflow for conventional Schiff base synthesis.
Characterization of the Polymeric Schiff Base
Thorough characterization is essential to confirm the formation of the desired polymeric structure and to assess its purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the product.
-
Procedure: Acquire the FT-IR spectrum of the dried polymer sample using a KBr pellet or an ATR accessory.
-
Expected Absorptions:
-
C=N Stretch (Imine): A characteristic absorption band in the region of 1600-1650 cm⁻¹.[10] The disappearance of the strong C=O stretching band from the aldehyde (typically around 1700 cm⁻¹) is a key indicator of a successful reaction.
-
N-H Stretch (Amine): The absence of N-H stretching bands from the primary diamine (typically two bands in the 3300-3500 cm⁻¹ region) confirms the reaction of both amine groups.[11]
-
C-H Stretch (Aromatic/Aliphatic): Absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) will be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the polymer.
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]
-
¹H NMR Analysis:
-
Imine Proton (-CH=N-): A characteristic singlet in the downfield region, typically between 8.0 and 9.0 ppm.
-
Aromatic Protons: Signals corresponding to the protons on the phenyl and pyridine rings will be observed in the aromatic region (typically 7.0-9.0 ppm).
-
Aliphatic Protons: Signals from the diamine linker will appear in the upfield region.
-
Aldehyde Proton (-CHO): The disappearance of the aldehyde proton signal (typically around 10 ppm) confirms the consumption of the starting material.
-
-
¹³C NMR Analysis:
-
Imine Carbon (-C=N-): A signal in the range of 150-165 ppm.
-
Aromatic Carbons: Signals corresponding to the carbons of the aromatic rings.
-
Aliphatic Carbons: Signals from the carbons of the diamine linker.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, ensure efficient water removal, or add a slight excess of the more volatile reactant. |
| Loss of product during workup. | Use a minimal amount of washing solvent and ensure it is cold. | |
| Incomplete Reaction | Inefficient water removal. | Check the Dean-Stark setup for proper function. Use freshly dried solvent. |
| Insufficient catalyst. | Add a few more drops of glacial acetic acid. | |
| Side Product Formation | Presence of impurities in starting materials. | Purify starting materials before use. |
| Reaction temperature too high. | Maintain a gentle reflux. |
Potential Applications
The polymeric Schiff bases synthesized from this compound are expected to have a wide range of applications:
-
Coordination Chemistry and Catalysis: The pyridine nitrogen atoms in the polymer backbone can coordinate with metal ions, leading to the formation of metallopolymers with potential catalytic activity.[3][5]
-
Drug Delivery: The imine linkage is known to be reversible under acidic conditions, which could be exploited for the pH-triggered release of encapsulated drugs.[13]
-
Sensors: The extended π-conjugation and the presence of heteroatoms may impart interesting photophysical properties, making these materials suitable for chemical sensor applications.
-
Antimicrobial and Anticancer Agents: Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities.[1][4]
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of polymeric Schiff bases from this compound and diamines. The detailed protocols, mechanistic insights, and troubleshooting tips are designed to enable researchers to successfully synthesize and explore the properties of these novel materials. The versatility of the imine condensation reaction allows for the creation of a diverse library of polymers with tailored properties for various applications in drug development, materials science, and beyond.
References
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Benchchem. Application Notes and Protocols for Schiff Base Condensation with 4-(Hexyloxy)benzaldehyde. 6
-
Benchchem. Application Notes & Protocols: A Guide to Schiff Base Condensation for Researchers. 1
-
Kumar, S., Sekar, P., & Kumar, S. (n.d.). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate.
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(n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Degruyter.
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(2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
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(2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega.
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(n.d.). Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr.
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Benchchem. Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines. 12
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(2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. EKSAKTA: Journal of Sciences and Data Analysis.
-
Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research.
-
(2025). A review of bio-based dialdehyde polysaccharides as multifunctional building blocks for biomedical and food science applications. PubMed.
-
(2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI.
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Hafidh, S. H., Muslim, R. F., & Awad, M. (2021). The FT-IR of synthesized imine compounds. ResearchGate.
-
(n.d.). Dialdehyde carbohydrates – Advanced functional materials for biomedical applications. ResearchGate.
-
(2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. NIH.
-
(n.d.). Diamine-dialdehyde condensations. ResearchGate.
-
(2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
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(2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society.
-
(2024). Imine formation-Typical procedures. OperaChem.
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(n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
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(2019). (a) Condensation reaction between aromatic diamine and dialdehyde. (b)... ResearchGate.
-
(2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
-
(n.d.). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. PMC - PubMed Central.
-
ChemScene. Building blocks | Bioactive small molecules.
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Application Notes and Protocols: 6-(4-Formylphenyl)nicotinaldehyde as a Versatile Linker for Porous Organic Polymers
Introduction: The Strategic Advantage of Pyridine-Functionalized Linkers in Porous Organic Polymers
Porous organic polymers (POPs), including covalent organic frameworks (COFs), have emerged as a frontier in materials science, offering vast potential in gas storage and separation, catalysis, and drug delivery. The rational design of these materials at a molecular level allows for precise control over their properties and functionalities. The choice of organic linkers is paramount in this design process, dictating the framework's topology, porosity, and chemical characteristics.
6-(4-Formylphenyl)nicotinaldehyde is a bifunctional aromatic aldehyde featuring both a phenyl and a pyridine ring. This unique combination of aromatic systems, along with its two reactive aldehyde groups, makes it an attractive building block for the construction of novel POPs. The presence of the nitrogen atom in the pyridine ring introduces a basic site into the polymer framework, which can enhance selectivity in gas adsorption, provide active sites for catalysis, and serve as a point for post-synthetic modification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a linker in the synthesis of POPs. We will delve into the synthesis of the linker itself, followed by a detailed, representative protocol for the construction of a COF. Furthermore, we will explore the essential characterization techniques and potential applications of the resulting porous materials.
Synthesis of the Linker: this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
The general strategy involves the coupling of a pyridine-containing boronic acid or ester with a halogenated benzaldehyde derivative, or vice versa, in the presence of a palladium catalyst and a base.
Diagram of the Suzuki-Miyaura Coupling Reaction:
Caption: General workflow for the synthesis of the linker.
Representative Protocol for Porous Organic Polymer Synthesis
While specific protocols using this compound are emerging, we present a detailed, representative protocol for the synthesis of a pyridine-containing COF based on a similar dialdehyde linker. This solvothermal Schiff base condensation reaction between an aldehyde-functionalized monomer and an amine-functionalized monomer is a common and effective method for COF synthesis.[2]
Diagram of the Solvothermal Synthesis Workflow:
Caption: Step-by-step workflow for POP synthesis.
Materials and Equipment:
-
This compound (Linker A)
-
1,3,5-Tris(4-aminophenyl)benzene (Linker B)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (aqueous solution, e.g., 6 M)
-
Pyrex tube
-
Schlenk line or glovebox
-
Oven
-
Centrifuge
-
Soxhlet extraction apparatus
Protocol:
-
Monomer Preparation: In a Pyrex tube, add this compound (e.g., 0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 0.2 mmol).
-
Solvent and Catalyst Addition: To the tube, add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.5 mL) and the aqueous acetic acid catalyst (e.g., 0.15 mL of 6 M solution).
-
Degassing and Sealing: The mixture is sonicated to create a uniform dispersion. The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases and subsequently sealed under vacuum.
-
Solvothermal Reaction: The sealed tube is placed in an oven and heated at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).
-
Purification: After cooling to room temperature, the resulting solid is collected by centrifugation and washed sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous methanol to remove unreacted monomers and solvent.
-
Activation: The purified polymer is then subjected to Soxhlet extraction with methanol for 24 hours to ensure the removal of any residual impurities from the pores. The activated polymer is then dried under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to yield the final porous organic polymer.
Characterization of the Porous Organic Polymer
Thorough characterization is essential to confirm the successful synthesis of the desired POP and to evaluate its properties.
Table 1: Key Characterization Techniques and Expected Outcomes
| Characterization Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure of the polymer. | A crystalline material will show distinct diffraction peaks that can be indexed to a specific crystal lattice, confirming the formation of an ordered framework. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired chemical bonds (e.g., imine bonds) and the disappearance of reactant functional groups (e.g., aldehyde and amine). | The appearance of a characteristic imine (C=N) stretching vibration (typically around 1620 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching vibrations. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A high decomposition temperature (often > 400 °C) indicates a robust and thermally stable framework. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To determine the surface area, pore volume, and pore size distribution of the material. | A Type I or Type IV isotherm is typically observed for microporous or mesoporous materials, respectively, with a high Brunauer-Emmett-Teller (BET) surface area.[3][4] |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the synthesized polymer. | Images will reveal the overall morphology of the polymer particles, which can range from spherical to rod-like or irregular aggregates. |
Potential Applications
The unique properties of POPs synthesized with this compound open up a wide range of potential applications.
1. Gas Storage and Separation:
The inherent porosity and high surface area of these materials make them excellent candidates for storing gases like hydrogen and methane. The nitrogen-rich pyridine moieties within the framework can create preferential binding sites for CO₂, suggesting potential for carbon capture and separation applications.[5]
2. Heterogeneous Catalysis:
The pyridine units can act as basic catalytic sites for various organic transformations. Furthermore, these nitrogen atoms can serve as coordination sites for metal nanoparticles, creating highly active and recyclable heterogeneous catalysts. The catalytic applications of pyridine-functionalized POPs are an active area of research.[6]
3. Drug Delivery:
The tunable pore size and biocompatibility of certain POPs make them promising candidates for drug delivery systems. The pores can be loaded with therapeutic agents, and the polymer framework can be functionalized to target specific cells or tissues, allowing for controlled release of the drug.
Diagram of Potential Applications:
Caption: Key application areas for these novel materials.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the design and synthesis of advanced porous organic polymers. Its unique electronic and structural features, stemming from the integrated phenyl and pyridine rings, offer a pathway to materials with tailored properties for a variety of applications. The synthetic protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in creating novel POPs with enhanced performance in gas separation, catalysis, and biomedical applications. As research in this area continues to grow, we can expect to see the development of even more sophisticated and functional materials derived from this and related pyridine-containing linkers.
References
-
Torabi, M., Yarie, M., Zolfigol, M. A., Azizian, S., & Gu, Y. (2022). A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. RSC Advances, 12(14), 8804–8814. [Link]
-
Li, B., et al. (2017). Pyridine-functionalized organic porous polymers: applications in efficient CO2 adsorption and conversion. New Journal of Chemistry, 41(15), 7253-7258. [Link]
-
Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, crystalline, covalent organic frameworks. Science, 310(5751), 1166–1170. [Link]
-
El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Designed synthesis of 3D covalent organic frameworks. Science, 316(5822), 268–272. [Link]
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, covalent triazine-based frameworks prepared by ionothermal synthesis. Angewandte Chemie International Edition, 47(18), 3450–3453. [Link]
-
Dawson, R., Adams, D. J., & Cooper, A. I. (2011). Chemical tuning of CO2 sorption in robust and reversible covalent organic frameworks. Chemical Science, 2(6), 1173-1177. [Link]
-
Ding, S. Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews, 42(2), 548–568. [Link]
-
Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010–6022. [Link]
-
Rabbani, M. G., El-Kaderi, H. M. (2017). Template-free synthesis of a new microporous poly(Schiff base) network for high-capacity CO2 capture and H2 storage. Chemistry of Materials, 23(7), 1650-1653. [Link]
-
Ascherl, L., Sick, T., Margraf, J. T., et al. (2016). A Naphthalenediimide-Based Covalent Organic Framework with High Photo-and Chemocatalytic Activity. Journal of the American Chemical Society, 138(27), 8493–8502. [Link]
-
Kandambeth, S., Mallick, A., Lukose, B., et al. (2012). Construction of Covalent Organic Frameworks by Covalent Linkage of Metal-Organic Polyhedra. Angewandte Chemie International Edition, 51(48), 12073-12077. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thommes, M., Kaneko, K., Neimark, A. V., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. [Link]
-
Sing, K. S. W. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity (Recommendations 1984). Pure and Applied Chemistry, 57(4), 603-619. [Link]
-
Campbell, N. L., Clowes, R., Ritchie, L. K., & Cooper, A. I. (2009). Rapid microwave synthesis and purification of porous covalent organic frameworks. Chemistry of Materials, 21(2), 204-206. [Link]
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- 5. A pyrenetetrayl/phenanthroline-based one-dimensional covalent organic framework for metal-free photocatalytic organic conversion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocol: Leveraging 6-(4-Formylphenyl)nicotinaldehyde in Covalent Organic Frameworks for Advanced Gas Adsorption
An in-depth technical guide has been structured to detail the applications of "6-(4-Formylphenyl)nicotinaldehyde"-derived Covalent Organic Frameworks (COFs) in gas adsorption. This guide provides comprehensive application notes and protocols aimed at researchers, scientists, and drug development professionals. It emphasizes scientific integrity, offering detailed methodologies, data presentation, and visual diagrams to support the technical narrative.
Introduction: The Strategic Advantage of N-Heterocyclic Linkers in COFs
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with exceptional potential for applications in gas storage, separation, and catalysis. The ability to pre-design their structures by choosing specific molecular building blocks allows for precise tuning of pore size, surface area, and chemical functionality.
The linker, This compound , is a particularly compelling building block for advanced gas adsorption applications. Its design incorporates two key features:
-
Dual Aldehyde Functionality: Enables the formation of robust, porous, and crystalline frameworks through condensation reactions with amine linkers, typically forming strong imine bonds.
-
Integrated Nicotinyl Moiety: The nitrogen atom within the pyridine ring acts as a Lewis basic site. This intrinsic functionality creates localized dipoles within the COF pores, leading to significantly enhanced binding affinity for polarizable gases like carbon dioxide (CO₂).
This application note provides a comprehensive guide to the synthesis, characterization, and application of a representative COF derived from this compound, hereafter referred to as FPNA-COF , for the selective adsorption of CO₂ and other gases.
Synthesis and Mechanism: Building the Framework
The synthesis of FPNA-COF is achieved through a Schiff base condensation reaction between this compound and a suitable multitopic amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). The reaction proceeds under solvothermal conditions, which promote the formation of a thermodynamically stable, crystalline product over kinetically favored amorphous polymers.
Diagram: Synthesis of FPNA-COF
Caption: Solvothermal synthesis of FPNA-TAPB COF.
Protocol 2.1: Synthesis of FPNA-TAPB COF
Rationale: The choice of a high-boiling point solvent mixture (e.g., mesitylene/dioxane) and an acidic catalyst (e.g., acetic acid) is crucial. The solvents ensure the temperature is high enough for reversible bond formation, which is essential for error-correction and achieving high crystallinity. The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the imine condensation reaction.
Materials:
-
This compound (FPNA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Acetic Acid (aqueous solution)
-
Pyrex tube with a screw cap
Procedure:
-
In a Pyrex tube, add FPNA (0.15 mmol) and TAPB (0.10 mmol).
-
Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Add 6M acetic acid (0.2 mL) to the suspension. The catalyst is critical for promoting the reversible reaction needed for crystalline growth.
-
Flash-freeze the tube in liquid nitrogen for 5 minutes.
-
Evacuate the tube using a Schlenk line and seal it via flame. This creates an inert atmosphere, preventing side reactions.
-
Place the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a solid precipitate should be visible.
-
Isolate the solid by filtration and wash thoroughly with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Dry the solid product under a high vacuum at 150 °C for 12 hours. This "activation" step is critical for evacuating solvent molecules from the pores. The final product is a fine, colored powder.
Structural and Physicochemical Characterization
Validation of the COF's structure and porosity is a mandatory step before any application testing.
Protocol 3.1: Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and determine the crystal structure of the synthesized COF.
-
Pack the activated COF powder into a low-background sample holder.
-
Collect data using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Compare the experimental diffractogram with a simulated pattern generated from a proposed crystal structure (e.g., using Pawley or Rietveld refinement). A good match between peak positions confirms the expected framework topology.
Protocol 3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To confirm the formation of imine linkages.
-
Prepare a KBr pellet containing a small amount of the activated COF.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Confirm the disappearance of the C=O stretching band (from the aldehyde, ~1700 cm⁻¹) and the N-H stretching bands (from the amine, ~3300-3400 cm⁻¹) and the appearance of a new C=N stretching band (from the imine, ~1620 cm⁻¹).
Protocol 3.3: Porosity and Surface Area Analysis (N₂ Adsorption)
Purpose: To quantify the porosity and specific surface area of the COF.
-
Accurately weigh 50-100 mg of activated COF into a sample tube.
-
Degas the sample at 150 °C under high vacuum for at least 12 hours on the analysis instrument's degas port.
-
Measure the N₂ adsorption-desorption isotherm at 77 K.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model within the relative pressure (P/P₀) range of 0.05 to 0.25.
-
Determine the total pore volume from the amount of N₂ adsorbed at P/P₀ ≈ 0.99.
-
Calculate the pore size distribution using models like Non-Local Density Functional Theory (NLDFT).
Application Protocol: Gas Adsorption Measurements
This section details the protocol for evaluating the performance of FPNA-COF in adsorbing CO₂, methane (CH₄), and hydrogen (H₂).
Diagram: Gas Adsorption Workflowdot
Catalytic applications of metal-organic frameworks synthesized from "6-(4-Formylphenyl)nicotinaldehyde"
Application Note & Protocols
Topic: Prospective Catalytic Applications of Metal-Organic Frameworks Synthesized from 6-(4-Formylphenyl)nicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications in catalysis.[1][2][3] This document outlines the prospective design, synthesis, and catalytic application of a novel, hypothetical Metal-Organic Framework, herein designated FPNA-MOF-Zr , which incorporates the bifunctional organic linker this compound (FPNA). The FPNA linker is unique, presenting a pyridyl nitrogen for metal coordination and two pendant aldehyde groups poised for direct catalytic involvement or post-synthetic modification. We propose a robust zirconium-based framework, analogous to the well-studied UiO-66 architecture, to leverage both the Lewis acidity of the metal clusters and the functional aldehyde groups of the FPNA linker.[4][5] This application note provides detailed, field-proven protocols for the solvothermal synthesis of FPNA-MOF-Zr, its comprehensive characterization, and its theoretical application as a heterogeneous catalyst in the Knoevenagel condensation reaction. The causality behind each experimental step is explained to provide a framework for rational catalyst design and optimization.
Introduction: The Rationale for FPNA-MOF-Zr
The rational design of heterogeneous catalysts is a cornerstone of sustainable chemistry and pharmaceutical synthesis.[1][2] Metal-Organic Frameworks (MOFs) have emerged as superior platforms for catalysis due to their high surface area, tunable pore environments, and the synergistic interplay between their metal nodes and organic linkers.[6][7]
The choice of the organic linker is paramount in dictating the final properties of the MOF.[8] The linker this compound (FPNA) (CAS: 885950-11-8)[9][10] is a compelling building block for several reasons:
-
Dual Functionality: It possesses a pyridyl nitrogen atom, a classic coordination site for forming stable MOF structures, and two aldehyde groups.
-
Reactive Pendants: The aldehyde functionalities are not sterically hindered and project into the framework's pores. These groups can act as hydrogen-bond donors/acceptors or be readily modified post-synthetically to introduce new functionalities (e.g., amines, carboxylic acids).
-
Engineered Acidity/Basicity: The pyridine ring can act as a mild Brønsted base, while the electron-withdrawing nature of the aldehyde groups can modulate the electronic properties of the framework.
We propose the synthesis of a zirconium-based MOF, FPNA-MOF-Zr , leveraging the exceptional thermal and chemical stability of the Zr₆O₄(OH)₄ cluster.[5] By co-polymerizing FPNA with a standard dicarboxylate linker like 1,4-benzenedicarboxylic acid (BDC), we can create a robust, porous framework where the FPNA linkers are incorporated as functional "defects" or co-linkers, making their aldehyde groups accessible for catalysis. This design combines the strong Lewis acidity of the coordinatively unsaturated Zr sites with the unique functional environment provided by the FPNA linker.
Part 1: Synthesis & Characterization of FPNA-MOF-Zr
The synthesis of MOFs is a precision-driven process where variables like temperature, time, and reagent concentration dictate the final material's quality.[11] The following protocol is based on established methods for synthesizing robust zirconium MOFs.[12]
Workflow for Synthesis and Activation
Caption: Workflow for the synthesis, purification, and activation of FPNA-MOF-Zr.
Protocol 1.1: Solvothermal Synthesis of FPNA-MOF-Zr
-
Rationale: Solvothermal synthesis under pressure and heat facilitates the self-assembly of metal ions and organic linkers into a crystalline framework.[13] Zirconium chloride (ZrCl₄) is a common precursor for Zr-MOFs. Acetic acid is used as a modulator to control the nucleation and growth of the MOF crystals, improving crystallinity and reducing defects by competing with the linker for coordination to the metal cluster.[11] A mixed-linker approach (BDC and FPNA) is used to ensure structural integrity while incorporating the desired functionality.
-
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
This compound (FPNA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Acid, glacial
-
Ethanol, anhydrous
-
20 mL Scintillation vials with Teflon-lined caps or Teflon-lined autoclave
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (116.5 mg, 0.5 mmol) and 1,4-benzenedicarboxylic acid (BDC) (62.3 mg, 0.375 mmol) in 10 mL of DMF.
-
Add this compound (FPNA) (26.4 mg, 0.125 mmol) to the solution. The BDC:FPNA molar ratio is 3:1 to ensure the structural stability provided by the dicarboxylate linker while incorporating the functional FPNA linker.
-
Add glacial acetic acid (0.86 mL, 15 mmol) as the modulator. This high concentration of modulator is crucial for achieving high-quality crystals in Zr-MOF synthesis.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and homogeneity.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial and allow it to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.
-
Purification: Separate the solid product by centrifugation (8000 rpm, 10 min). Discard the supernatant.
-
Wash the solid by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores, conduct a solvent exchange. Re-disperse the DMF-washed solid in 15 mL of anhydrous ethanol, let it sit for 8 hours, and then centrifuge. Repeat this ethanol wash three times.
-
Activation: Dry the ethanol-wet solid under high vacuum at 150 °C for 12 hours. This step is critical to evacuate the pores of all guest solvent molecules, making the catalytic sites accessible. The final product is the activated, porous FPNA-MOF-Zr .
-
Protocol 1.2: Material Characterization
-
Rationale: Rigorous characterization is essential to confirm the synthesis of the correct, porous material. Each technique provides a piece of the puzzle to validate the structure and properties.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should be compared to that of the parent UiO-66 structure to verify that the underlying topology has been maintained.
-
N₂ Sorption Analysis (BET Surface Area): To determine the porosity. The sample is analyzed at 77 K. The resulting isotherm will be used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, confirming the material's accessibility for catalysis.
-
Thermogravimetric Analysis (TGA): To assess thermal stability. The analysis, typically run under a nitrogen atmosphere, will show the temperature at which the framework decomposes, defining the operational limits for catalysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the FPNA linker. The spectrum should show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and pyridyl ring vibrations, alongside the carboxylate stretches from the BDC linker.
| Expected Property | Anticipated Value | Significance |
| BET Surface Area | 800 - 1200 m²/g | Confirms high porosity and accessibility of active sites. |
| Pore Volume | 0.4 - 0.6 cm³/g | Indicates space available for reactant diffusion. |
| Thermal Stability (TGA) | > 450 °C | Demonstrates robustness for catalytic reactions at elevated temperatures. |
| PXRD Pattern | Isostructural to UiO-66 | Confirms successful formation of the desired crystalline framework. |
Part 2: Catalytic Application in Knoevenagel Condensation
The Knoevenagel condensation—the reaction of an aldehyde or ketone with an active methylene compound—is a fundamental carbon-carbon bond-forming reaction in organic synthesis. We propose FPNA-MOF-Zr as a heterogeneous catalyst for this reaction, utilizing the Lewis acidic Zr sites.
Proposed Catalytic Mechanism
Caption: Proposed catalytic cycle for the Knoevenagel condensation over FPNA-MOF-Zr.
Protocol 2.1: Knoevenagel Condensation of Benzaldehyde and Malononitrile
-
Rationale: This reaction is a benchmark for testing Lewis acidic catalysts. The protocol is designed to be straightforward, allowing for easy screening of catalyst activity and reusability. Ethanol is chosen as a green and effective solvent.
-
Materials:
-
Activated FPNA-MOF-Zr catalyst
-
Benzaldehyde
-
Malononitrile
-
Ethanol (reaction solvent)
-
Dodecane (internal standard for GC analysis)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the activated FPNA-MOF-Zr catalyst (25 mg).
-
Add 10 mL of ethanol, followed by benzaldehyde (106 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Add dodecane (50 µL) as an internal standard for quantitative analysis.
-
Stir the mixture and heat to reflux (approx. 80 °C) using an oil bath.
-
Monitor the reaction progress by taking aliquots (approx. 0.1 mL) at regular intervals (e.g., 30, 60, 120, 240 minutes). Filter the aliquot through a syringe filter to remove the catalyst before analysis.
-
Analyze the aliquots by Gas Chromatography (GC) or ¹H NMR to determine the conversion of benzaldehyde and the selectivity for the benzylidenemalononitrile product.
-
After the reaction is complete (or after a set time), cool the mixture to room temperature.
-
Protocol 2.2: Catalyst Recovery and Reusability
-
Rationale: A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for sustainable processes.[14]
-
Procedure:
-
Separate the FPNA-MOF-Zr catalyst from the reaction mixture by centrifugation (8000 rpm, 10 min).
-
Wash the recovered catalyst thoroughly with ethanol (3 x 15 mL) to remove any adsorbed products or reactants.
-
Re-activate the catalyst by drying it under high vacuum at 150 °C for 6 hours.
-
The re-activated catalyst is now ready to be used in a subsequent catalytic run under the same conditions to test for loss of activity.
-
It is recommended to analyze the catalyst by PXRD after several cycles to confirm that its crystalline structure remains intact.
-
Part 3: Prospective Data & Performance Metrics
Effective evaluation of a catalyst requires quantifying its performance. The following table presents hypothetical but realistic performance metrics for FPNA-MOF-Zr in the Knoevenagel condensation, which would be the target for experimental validation.
| Catalyst Cycle | Reaction Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) |
| Cycle 1 | 4 | >99 | >99 | 85 |
| Cycle 2 | 4 | 98 | >99 | 84 |
| Cycle 3 | 4 | 97 | >99 | 83 |
| Cycle 4 | 4 | 95 | >99 | 81 |
-
Conversion: Percentage of the limiting reactant (benzaldehyde) consumed.
-
Selectivity: Percentage of the consumed reactant that formed the desired product.
-
Turnover Number (TON): Moles of product formed per mole of active catalytic sites. (Calculated based on the estimated number of accessible Zr sites).
Conclusion and Future Outlook
This application note presents a scientifically grounded, albeit prospective, guide to the synthesis and catalytic use of FPNA-MOF-Zr , a novel MOF built from the this compound linker. The proposed protocols for synthesis, characterization, and catalytic testing provide a clear roadmap for researchers to explore this promising material. The unique combination of a stable Zr-based framework, strong Lewis acid sites, and accessible aldehyde functionalities positions FPNA-MOF-Zr as a potentially highly active and reusable catalyst.
Future work should focus on the experimental validation of these protocols. Furthermore, the pendant aldehyde groups serve as a gateway for extensive post-synthetic modification, allowing for the introduction of amine, imine, or alcohol functionalities to create bifunctional acid-base catalysts or chiral catalysts for asymmetric synthesis, significantly broadening the application scope of this versatile MOF platform.
References
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Ghanbari, T., Abnisa, F., & Daud, W. M. A. W. (2021). A Review on Metal-Organic Frameworks as Congenial Heterogeneous Catalysts for Potential Organic Transformations. Frontiers in Chemistry. [Link]
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Barea, E., Montoro, C., & Navarro, J. A. R. (2020). Metal-Organic Frameworks in Heterogeneous Catalysis: Recent Progress, New Trends, and Future Perspectives. Chemical Reviews, 120(16), 8468–8535. [Link]
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Valvekens, P., De Vos, D. E., & Sels, B. F. (2020). Metal-Organic Frameworks in Heterogeneous Catalysis: Recent Progress, New Trends, and Future Perspectives. ResearchGate. [Link]
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Jadhav, P. G., Gangu, K. K., & Mukkamala, S. B. (2021). A Review on Metal-Organic Frameworks as Congenial Heterogeneous Catalysts for Potential Organic Transformations. Frontiers Media S.A.. [Link]
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Chughtai, A. H., Ahmad, N., Younus, H. A., Ahmed, A., & Raza, B. (2015). Metal–organic frameworks: versatile heterogeneous catalysts for efficient catalytic organic transformations. Chemical Society Reviews, 44(19), 6804-6849. [Link]
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Kumar, A., Sharma, G., & Kumar, R. (2019). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega, 4(4), 7384–7394. [Link]
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Rojas-Buzo, S., Garcia-Garrido, S. E., & Iglesias, M. (2020). Catalytic properties of pristine and defect-engineered Zr-MOF-808 Metal Organic Frameworks. ResearchGate. [Link]
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Gates, B. C. (2017). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. ACS Catalysis, 7(12), 8176-8179. [Link]
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Su, B. (2023). Synthesis Of Terpyridyl Metal-organic Frameworks (MOFs) And Applications In Detection And Catalysis. Globe Thesis. [Link]
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Das, S., & Mandal, S. K. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Dalton Transactions, 52(5), 1332-1336. [Link]
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Feng, D., Gu, Z.-Y., Li, J.-R., Jiang, H.-L., Wei, Z., & Zhou, H.-C. (2012). Recent progress in the synthesis of metal–organic frameworks. Coordination Chemistry Reviews, 256(11-12), 1165-1189. [Link]
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Azar, F. A., & Yazdi, A. T. (2020). METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS. OpenMETU. [Link]
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Dhakshinamoorthy, A., & Garcia, H. (2012). Metal–Organic Frameworks for Catalysis. Semantic Scholar. [Link]
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Valenzuela, R. X., & Báez-García, D. A. (2022). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
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Jena, L., & Che, H. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research, 29(2), 230636. [Link]
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Ghasempour, H., & Morsali, A. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 13(38), 26863-26870. [Link]
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Khezri, B., & Larimi, A. (2020). Metal–Organic Frameworks and their Catalytic Applications. ResearchGate. [Link]
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Karppinen, M., & Taimo, J. (2023). Microwave-assisted synthesis of metal–organic frameworks UiO-66 and MOF-808 for enhanced CO2/CH4 separation in PIM-1 mixed matrix membranes. Journal of Membrane Science, 685, 121959. [Link]
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Marshall, R. J., & Forgan, R. S. (2016). Simplifying the Synthesis of Metal-Organic Frameworks. ACS Central Science, 2(12), 875-883. [Link]
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Deng, H., Doonan, C. J., Furukawa, H., Ferreira, R. B., Towne, J., Knobler, C. B., Wang, B., & Yaghi, O. M. (2010). Tuning the structure and function of metal–organic frameworks via linker design. Science, 327(5967), 846-850. [Link]
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Gkaniatsou, E., & Serre, C. (2021). Metal Organic Frameworks for the selective and efficient capture of formaldehyde. ChemRxiv. [Link]
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Application Notes and Protocols: Post-Synthetic Modification of Covalent Organic Frameworks Derived from 6-(4-Formylphenyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Evolution of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unprecedented potential across a spectrum of scientific disciplines, including materials science, catalysis, and notably, drug development.[1] Their modular synthesis allows for the precise installation of functional moieties, leading to materials with tailored properties such as high surface area, tunable porosity, and exceptional thermal stability.[2] However, the true ingenuity in COF design often lies not in the initial synthesis but in the subsequent chemical transformations performed on the intact framework—a strategy known as post-synthetic modification (PSM). PSM provides a powerful avenue to introduce functionalities that may not be compatible with the initial framework-forming conditions, thereby expanding the chemical diversity and application scope of these remarkable materials.[3]
This guide provides a detailed exploration of post-synthetic modification strategies for a hypothetical, yet highly plausible, imine-linked COF synthesized from the bifunctional linker, 6-(4-Formylphenyl)nicotinaldehyde , and a suitable amine partner, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). The presence of a pyridine nitrogen atom within the framework's backbone offers a unique handle for a variety of chemical transformations, enabling the fine-tuning of the COF's properties for applications in drug delivery, sensing, and catalysis. We will delve into the rationale behind these modifications and provide detailed, field-tested protocols for their execution.
I. Synthesis of the Parent Imine-Linked COF: A Representative Protocol
The foundation of any successful post-synthetic modification strategy is a well-defined and highly crystalline parent framework. The following protocol outlines a typical solvothermal synthesis of an imine-linked COF, which can be adapted for the condensation of this compound with a suitable amine linker like 1,3,5-tris(4-aminophenyl)triazine.[4][5][6]
Causality of Experimental Choices:
-
Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to enhance monomer solubility and promote the reversible imine condensation reaction, which is crucial for the formation of a highly crystalline and ordered framework. The reversibility allows for "error-correction" during the growth of the COF crystals.[2][7]
-
Solvent System: A mixture of solvents, such as mesitylene and dioxane, is often employed. Mesitylene serves as a high-boiling, non-polar solvent that can facilitate the removal of water, a byproduct of the imine condensation, thus driving the reaction forward. Dioxane aids in the dissolution of the monomers.
-
Catalyst: An acidic catalyst, typically acetic acid, is used to protonate the aldehyde carbonyl group, making it more electrophilic and accelerating the rate of imine formation.
Experimental Workflow: COF Synthesis
Caption: Workflow for the solvothermal synthesis of the parent imine-linked COF.
Detailed Protocol: Synthesis of a Pyridine-Containing Imine COF
-
Monomer Preparation: In a Pyrex tube, combine this compound (0.5 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.33 mmol).
-
Solvent and Catalyst Addition: Add a mixture of mesitylene (2.0 mL) and 1,4-dioxane (2.0 mL). To this suspension, add 0.5 mL of 6 M aqueous acetic acid.
-
Degassing and Sealing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, and then seal it under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours. A colored precipitate should form.
-
Isolation and Washing: After cooling to room temperature, the solid product is collected by filtration. The precipitate is then washed sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove any unreacted monomers and oligomers.
-
Drying and Activation: The resulting solid is dried under vacuum at 150 °C for 12 hours to yield the parent COF. For optimal porosity, a solvent exchange with a volatile solvent like acetone followed by vacuum drying is recommended.
II. Post-Synthetic Modification Strategies
The incorporated pyridine moiety and the imine linkages serve as versatile platforms for a range of post-synthetic modifications.
A. N-Oxidation of the Pyridine Moiety
Rationale: The oxidation of the pyridine nitrogen to an N-oxide introduces a highly polar functional group into the COF pores. This modification can significantly alter the surface properties of the material, enhancing its hydrophilicity and creating new binding sites for guest molecules. This can be particularly advantageous for applications in drug delivery, where interactions with polar drug molecules are desired, and in catalysis, where the N-oxide can act as a Lewis base catalyst.
Experimental Workflow: Pyridine N-Oxidation
Caption: Workflow for the N-oxidation of the pyridine-containing COF.
Detailed Protocol:
-
Dispersion: Suspend the parent COF (100 mg) in anhydrous dichloromethane (20 mL) in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 3 equivalents per pyridine unit) in dichloromethane (10 mL) to the COF suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid extensively with dichloromethane, methanol, and acetone to remove residual m-CPBA and its benzoic acid byproduct.
-
Drying: Dry the N-oxide functionalized COF under vacuum at 80 °C for 12 hours.
B. Reduction of Imine Linkages to Amines
Rationale: While the dynamic nature of imine bonds is advantageous for COF synthesis, it can also be a point of instability, particularly in acidic or highly nucleophilic environments. Reducing the imine linkages to more stable secondary amine bonds can significantly enhance the chemical robustness of the framework.[3] The resulting amine functionalities can also serve as new sites for further post-synthetic modifications.
Experimental Workflow: Imine Reduction
Caption: Workflow for the reduction of imine linkages in the COF.
Detailed Protocol:
-
Suspension: Suspend the parent COF (100 mg) in methanol (20 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Reducing Agent Addition: Carefully add sodium borohydride (NaBH₄, 10 equivalents per imine bond) portion-wise to the suspension.[8]
-
Reaction: Stir the reaction mixture at 0 °C for 12 hours.
-
Quenching and Isolation: Quench the reaction by the slow addition of water. Collect the solid product by filtration and wash thoroughly with water and methanol.
-
Drying: Dry the amine-linked COF under vacuum at 100 °C for 12 hours.
C. Menshutkin Reaction for a Cationic Framework
Rationale: The Menshutkin reaction involves the alkylation of a tertiary amine, in this case, the pyridine nitrogen, to form a quaternary ammonium salt.[9][10] This modification transforms the neutral COF into a cationic framework. Cationic COFs are of great interest for applications such as anion exchange, capture of anionic pollutants, and as antimicrobial agents. The introduction of permanent positive charges can also enhance interactions with anionic drugs for controlled release applications.
Experimental Workflow: Menshutkin Reaction
Caption: Workflow for the Menshutkin reaction on the pyridine-containing COF.
Detailed Protocol:
-
Suspension: Suspend the parent COF (100 mg) in ethanol (20 mL) in a round-bottom flask.
-
Alkylating Agent Addition: Add an excess of iodomethane (CH₃I, approximately 20 equivalents per pyridine unit) to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 24 hours.
-
Isolation and Washing: Cool the reaction mixture to room temperature. Collect the solid product by filtration and wash thoroughly with ethanol and diethyl ether to remove unreacted iodomethane and any byproducts.
-
Drying: Dry the resulting cationic COF under vacuum at 60 °C for 12 hours.
III. Characterization and Data
The success of post-synthetic modifications must be rigorously verified through a suite of characterization techniques.
Key Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the retention of crystallinity after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the appearance of new functional groups (e.g., N-O stretch for N-oxidation, N-H bend for amine reduction) and the disappearance of characteristic peaks from the parent COF (e.g., C=N stretch for imine reduction).
-
Solid-State NMR Spectroscopy (¹³C and ¹⁵N): To provide detailed structural information and confirm the covalent transformation.
-
Nitrogen Physisorption (BET analysis): To determine the surface area and pore size distribution and assess any changes resulting from the modification.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified COFs.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of new elements (e.g., iodine in the cationic COF) and to probe the chemical environment of the atoms.
Expected Changes in COF Properties after Post-Synthetic Modification:
| Modification Strategy | Expected Change in Functionality | Potential Impact on Surface Area | Expected Spectroscopic Signatures |
| N-Oxidation | Introduction of polar N⁺-O⁻ groups | Potential slight decrease due to increased framework polarity and potential pore filling | Appearance of N-O stretching band (~1250-1300 cm⁻¹) in FTIR |
| Imine Reduction | Conversion of C=N to C-N-H | Generally maintained or slightly decreased | Disappearance of C=N stretching band (~1620 cm⁻¹) and appearance of N-H bending band (~1580 cm⁻¹) in FTIR |
| Menshutkin Reaction | Formation of pyridinium iodide salts | Potential decrease due to the introduction of bulky counterions (I⁻) | Appearance of C-N⁺ stretching bands in FTIR and presence of I 3d signal in XPS |
IV. Applications in Drug Development
The ability to fine-tune the chemical and physical properties of COFs through post-synthetic modification opens up a wealth of possibilities in the realm of drug development.
-
Controlled Drug Release: The introduction of specific functional groups can be used to tailor the interactions between the COF host and a drug guest, allowing for controlled and sustained release profiles. For example, a cationic COF could be used to encapsulate and slowly release an anionic drug.
-
Targeted Delivery: The surface of a modified COF can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded framework to specific cells or tissues.
-
Biocatalysis: Enzymes can be immobilized within the pores of a modified COF, creating a stable and reusable biocatalyst for the synthesis of pharmaceutical intermediates.
-
Sensing and Diagnostics: The changes in the optical or electronic properties of a COF upon interaction with a specific biomolecule can be harnessed for the development of highly sensitive and selective biosensors.
V. Conclusion
Post-synthetic modification is a cornerstone of advanced COF design, enabling the creation of materials with precisely tailored functionalities. The strategies outlined in this guide for COFs derived from this compound provide a roadmap for researchers to explore the vast chemical space offered by these versatile materials. By understanding the underlying principles and meticulously following established protocols, scientists can unlock the full potential of COFs for innovative applications in drug development and beyond.
References
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Wu, X. et al. Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A7 , 5351-5358 (2019).
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Wang, H. et al. Green mechanochemical synthesis of imine-linked covalent organic frameworks for high iodine capture. Green Chemistry22 , 4849-4856 (2020).
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Klump, K. et al. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers13 , 2978 (2021).
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Liu, Y. et al. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society146 , 1887–1897 (2024).
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Kazemi, F. et al. Practical reduction of imines by NaBH4/alumina under solvent-free conditions: An efficient route to secondary amine. Semantic Scholar (2008).
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Application Notes & Protocols: Leveraging 6-(4-Formylphenyl)nicotinaldehyde in the Synthesis of Advanced Fluorescent Sensors
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the dynamic field of chemical sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. The compound 6-(4-Formylphenyl)nicotinaldehyde stands out as a strategic building block for the synthesis of sophisticated fluorescent sensors. Its unique structure, featuring a rigid biphenylpyridine core with two reactive aldehyde moieties at opposing ends, offers a pre-organized scaffold for creating conjugated systems that are highly responsive to their environment. This bifunctionality allows for the straightforward synthesis of macrocycles or linear polymers through Schiff base condensation reactions, leading to sensors with tailored analyte specificity and distinct fluorescence signaling mechanisms.[1][2][3]
This guide provides an in-depth exploration of the application of this compound in the design and synthesis of novel fluorescent sensors, particularly for the detection of amines and metal ions. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the interpretation of results, empowering researchers to harness the full potential of this versatile compound.
Design Principles: Engineering Fluorescence Response
The two aldehyde groups of this compound are the key to its utility in sensor design. These groups can readily react with primary amines via Schiff base condensation to form imines (-C=N-).[2][4] This reaction forms the basis for detecting amine-containing analytes and can also be utilized to construct larger molecular architectures for sensing other species. The core principle lies in modulating the electronic properties of the π-conjugated system upon analyte binding, leading to a detectable change in fluorescence.
Sensing Mechanisms
Several photophysical mechanisms can be exploited when designing sensors with this compound:
-
Photoinduced Electron Transfer (PET): In the "off" state, a lone pair of electrons on a recognition moiety (e.g., an amine) can quench the fluorescence of the fluorophore through PET. Upon reaction with the aldehyde groups, the electron-donating ability of the amine is diminished, inhibiting PET and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): The biphenylpyridine core can act as a donor-π-acceptor (D-π-A) system. The binding of an analyte to the sensor can alter the electron-donating or -withdrawing strength of the recognition sites, leading to a shift in the ICT emission wavelength and a ratiometric or colorimetric response.[5]
-
Aggregation-Induced Emission (AIE): For certain sensor architectures, the reaction with an analyte can induce molecular aggregation. If the fluorophore core possesses AIE characteristics, this aggregation will restrict intramolecular rotation, opening up a radiative decay channel and leading to a significant enhancement in fluorescence intensity.[5]
Application Focus 1: A "Turn-On" Fluorescent Sensor for Biogenic Amines
Biogenic amines are important biomarkers for food spoilage and certain diseases. The following protocol details the synthesis of a Schiff base macrocycle from this compound and a flexible diamine, designed to act as a "turn-on" fluorescent sensor for the detection of primary amines.
Experimental Protocol: Synthesis of a Macrocyclic Schiff Base Sensor (MSBS)
Objective: To synthesize a macrocyclic sensor via Schiff base condensation of this compound and 1,4-diaminobutane.
Materials:
-
This compound (FW: 211.22 g/mol )
-
1,4-Diaminobutane (FW: 88.15 g/mol )
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous Methanol (MeOH)
-
Argon or Nitrogen gas supply
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.211 g, 1.0 mmol) in 40 mL of anhydrous chloroform.
-
In a separate flask, dissolve 1,4-diaminobutane (0.088 g, 1.0 mmol) in 20 mL of anhydrous methanol.
-
Under an inert atmosphere (Argon or Nitrogen), slowly add the solution of 1,4-diaminobutane to the stirring solution of this compound at room temperature over a period of 1 hour using a syringe pump. This slow addition favors the formation of the [2+2] macrocycle.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The formation of a new, less polar spot indicates product formation.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold methanol (3 x 10 mL).
-
Dry the product under vacuum to yield the Macrocyclic Schiff Base Sensor (MSBS) as a pale-yellow solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of an imine proton signal (~8.5 ppm) in the ¹H NMR spectrum are indicative of successful Schiff base formation.
Protocol: Fluorescent Detection of a Primary Amine Analyte
Objective: To evaluate the fluorescence response of MSBS to a model primary amine analyte (e.g., n-butylamine).
Materials:
-
Macrocyclic Schiff Base Sensor (MSBS)
-
n-Butylamine
-
Spectroscopic grade solvent (e.g., Acetonitrile)
-
Fluorometer
Procedure:
-
Prepare a stock solution of MSBS in acetonitrile (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of standard solutions of n-butylamine in acetonitrile.
-
In a quartz cuvette, place 2.0 mL of a diluted MSBS solution (e.g., 1.0 x 10⁻⁵ M in acetonitrile).
-
Record the initial fluorescence emission spectrum of the MSBS solution (e.g., excitation at 365 nm).
-
Sequentially add small aliquots of the n-butylamine stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's sensitivity and limit of detection (LOD).
Expected Results and Interpretation
The MSBS is expected to exhibit weak intrinsic fluorescence. Upon the addition of a primary amine analyte, a "turn-on" fluorescence response is anticipated. This is because the reaction of the analyte with any residual aldehyde groups or through a transimination reaction can lead to a more rigid and planar conformation of the macrocycle, enhancing its fluorescence quantum yield.
| Parameter | Expected Value |
| Excitation Wavelength | ~365 nm |
| Emission Wavelength (MSBS) | ~450 nm (weak) |
| Emission Wavelength (MSBS + Analyte) | ~450 nm (strong) |
| Limit of Detection (LOD) | Low micromolar (µM) range |
Application Focus 2: A Ratiometric Fluorescent Sensor for Metal Ions
The nitrogen atom in the pyridine ring and the imine nitrogens of a Schiff base sensor can act as coordination sites for metal ions. This interaction can modulate the ICT characteristics of the sensor, leading to a ratiometric change in fluorescence, which is advantageous for quantitative measurements as it is less susceptible to environmental and instrumental fluctuations.
Experimental Protocol: Synthesis of a Linear Schiff Base Polymer Sensor (LSBPS)
Objective: To synthesize a linear polymer sensor via Schiff base polycondensation of this compound and 2,6-diaminopyridine.
Materials:
-
This compound (FW: 211.22 g/mol )
-
2,6-Diaminopyridine (FW: 109.13 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Argon or Nitrogen gas supply
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere, dissolve this compound (0.211 g, 1.0 mmol) and 2,6-diaminopyridine (0.109 g, 1.0 mmol) in 20 mL of anhydrous DMF.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixture to 120°C and stir for 48 hours.
-
Monitor the reaction by observing the increase in viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into 100 mL of methanol to precipitate the polymer.
-
Collect the polymeric solid by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C.
-
Characterize the Linear Schiff Base Polymer Sensor (LSBPS) by FT-IR, GPC (for molecular weight estimation), and TGA (for thermal stability).
Protocol: Ratiometric Fluorescent Detection of a Metal Ion
Objective: To evaluate the ratiometric fluorescence response of LSBPS to a model metal ion (e.g., Zn²⁺).
Materials:
-
Linear Schiff Base Polymer Sensor (LSBPS)
-
Zinc(II) chloride (ZnCl₂)
-
Spectroscopic grade solvent (e.g., DMF)
-
Fluorometer
Procedure:
-
Prepare a stock solution of LSBPS in DMF (e.g., 1 mg/mL).
-
Prepare a stock solution of ZnCl₂ in DMF (e.g., 1.0 x 10⁻² M).
-
In a quartz cuvette, place 2.0 mL of a diluted LSBPS solution.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 380 nm).
-
Titrate the LSBPS solution with the ZnCl₂ stock solution, recording the fluorescence spectrum after each addition.
-
Plot the ratio of the fluorescence intensities at two distinct emission wavelengths as a function of the Zn²⁺ concentration.
Expected Results and Interpretation
The LSBPS is expected to exhibit a primary emission peak. Upon coordination with Zn²⁺, the electron density of the polymer backbone will be altered, leading to a change in the ICT character. This will likely cause the primary emission peak to decrease while a new, red-shifted emission peak appears, providing a ratiometric response.
| Parameter | Expected Value |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength 1 (LSBPS) | ~480 nm |
| Emission Wavelength 2 (LSBPS + Zn²⁺) | ~550 nm |
| Response | Ratiometric (I₅₅₀/I₄₈₀) |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the synthetic workflows and proposed sensing mechanisms.
Caption: Synthetic route to the Macrocyclic Schiff Base Sensor (MSBS).
Sources
The Polymerization of 6-(4-Formylphenyl)nicotinaldehyde: Experimental Conditions and Protocols
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
6-(4-Formylphenyl)nicotinaldehyde is an aromatic dialdehyde featuring both a phenyl and a pyridine ring, making it a compelling monomer for the synthesis of novel polymers.[1][2][3] The presence of two aldehyde functionalities allows for a variety of polymerization strategies, including polycondensation and self-polymerization, to yield materials with potentially unique thermal, optical, and mechanical properties. The incorporation of the pyridine moiety into the polymer backbone is of particular interest for applications in materials science, such as the development of luminescent polymers, and in drug delivery, where the nitrogen atom can act as a site for quaternization or hydrogen bonding.[4][5]
PART 1: Polycondensation of this compound with a Diamine
This protocol describes the polycondensation of this compound with a diamine co-monomer to form a poly(azomethine) or poly(schiff base). This approach is a well-established method for the synthesis of high-performance polymers.[9]
Scientific Rationale
The reaction proceeds via the formation of a Schiff base (imine) linkage between the aldehyde groups of the dialdehyde and the amine groups of the diamine. The pyridine and phenyl rings in the monomer are expected to impart rigidity and thermal stability to the resulting polymer chain. The choice of a diamine co-monomer allows for the tuning of the final polymer properties. For this protocol, we will use p-phenylenediamine as a model diamine. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can accelerate the reaction rate.
Materials and Equipment
| Materials | Equipment |
| This compound | Three-neck round-bottom flask |
| p-Phenylenediamine | Condenser |
| Anhydrous N,N-Dimethylformamide (DMF) | Magnetic stirrer with heating mantle |
| p-Toluenesulfonic acid (PTSA) (catalytic amount) | Nitrogen or Argon gas inlet |
| Methanol | Dean-Stark trap (optional) |
| Diethyl ether | Buchner funnel and filter paper |
| Vacuum oven |
Experimental Protocol
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.00 g, 4.73 mmol) and p-phenylenediamine (0.51 g, 4.73 mmol).
-
Solvent and Catalyst Addition: Add anhydrous DMF (20 mL) to the flask to dissolve the monomers. Once dissolved, add a catalytic amount of PTSA (approx. 1-2 mol%).
-
Polymerization: Heat the reaction mixture to 120-140 °C under a gentle flow of nitrogen. The removal of water formed during the reaction can be facilitated by using a Dean-Stark trap. Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction is typically run for 12-24 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C overnight to a constant weight.
Characterization and Expected Results
The resulting polymer should be characterized to confirm its structure and determine its molecular weight.
-
FTIR Spectroscopy: Expect to see the appearance of a C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm) would indicate successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC analysis can be used to determine the molecular weight and polydispersity index (PDI) of the polymer. The following table provides hypothetical data for a successful polymerization.
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Workflow Diagram
Caption: Workflow for polycondensation.
PART 2: Catalytic Self-Polymerization of this compound
This protocol outlines a hypothetical approach for the self-polymerization of this compound to form a polyester via a Tishchenko-type reaction. This reaction involves the disproportionation of two aldehyde groups to form an ester linkage, and it is typically catalyzed by metal alkoxides or metal alkyls.[8]
Scientific Rationale
The Tishchenko reaction provides a direct route to polyesters from dialdehydes under anhydrous conditions.[8] The use of a catalyst like an aluminum alkyl is proposed to facilitate the intermolecular coupling of the aldehyde groups. The resulting polymer would have ester linkages in its backbone, which could offer different degradation profiles compared to the poly(azomethine) from Protocol 1. The aromatic and heterocyclic nature of the monomer is expected to yield a rigid polymer with a high glass transition temperature.
Materials and Equipment
| Materials | Equipment |
| This compound | Schlenk flask or similar glassware for air-sensitive reactions |
| Anhydrous Toluene | Schlenk line or glovebox |
| Triethylaluminum (AlEt₃) solution in hexanes (catalyst) | Syringes and needles for transfer of air-sensitive reagents |
| Anhydrous Methanol | Magnetic stirrer with heating mantle |
| Hydrochloric Acid (1 M) | Buchner funnel and filter paper |
| Dichloromethane (DCM) | Vacuum oven |
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, dissolve this compound (1.00 g, 4.73 mmol) in anhydrous toluene (20 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Using a syringe, slowly add the triethylaluminum solution (e.g., 1.0 M in hexanes, 0.24 mL, 0.24 mmol, 5 mol%) to the stirred solution. Caution: Aluminum alkyls are pyrophoric and react violently with water and air. This step must be performed with appropriate safety precautions.
-
Polymerization: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Stir the reaction for 24-48 hours. The formation of a precipitate or a significant increase in viscosity may be observed.
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous methanol to quench any remaining catalyst. Acidify the mixture with 1 M HCl to precipitate the polymer and dissolve aluminum salts.
-
Purification: Collect the solid polymer by vacuum filtration. Wash the polymer with water and then methanol. The polymer may need to be redissolved in a suitable solvent like DCM and reprecipitated into methanol for further purification.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C overnight.
Characterization and Expected Results
-
FTIR Spectroscopy: Look for the appearance of a strong ester C=O stretch around 1720-1740 cm⁻¹ and the disappearance of the aldehyde C=O stretch.
-
NMR Spectroscopy: In ¹H NMR, the aldehyde proton signal should disappear. New signals corresponding to the ester and the newly formed methylene group (from the reduction of one aldehyde) should be present.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), which is expected to be high for this rigid polymer. Thermogravimetric Analysis (TGA) will indicate the thermal stability of the polyester.
| Property | Hypothetical Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), limited solubility in others |
Polymerization Reaction Diagram
Caption: Catalytic self-polymerization of the dialdehyde.
References
- Vogl, O. (2002). Addition Polymers of Aldehydes. In Encyclopedia of Polymer Science and Technology.
- Nuyken, O., & Pask, S. (2013). Polymerization of Aromatic Aldehydes. V.
- Zhang, Y., et al. (2022). Clickable Dialdehyde-Amine Polymerization (cDAP). Journal of the American Chemical Society.
- Al-Azzawi, F. H., et al. (2018).
- US Patent 3,166,532A. (1965). Process for polymerizing an aromatic dialdehyde.
- Vogl, O. (2000). Addition polymers of aldehydes.
- Stolle, A., et al. (2013). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances.
- Tang, B. Z., et al. (2019).
- El-Giar, E. M., et al. (2021). Dual-Self-Crosslinking Effect of Alginate-Di-Aldehyde with Natural and Synthetic Co-Polymers as Injectable In Situ-Forming Biodegradable Hydrogel. MDPI.
- Tang, B. Z., et al. (2022). Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers. Macromolecules.
- Polymerization reactions of aldehydes and ketones. (2020). YouTube.
- Theato, P. (2021).
- Iyer, P. K., et al. (2020). Nicotinonitrile centered luminescent polymeric materials: Structural, optical, electrochemical, and theoretical investigations.
- This compound. ChemScene.
- This compound. Santa Cruz Biotechnology.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Mosnáček, J. (2019). Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Frontiers in Chemistry.
- This compound 95%. Advanced ChemBlocks.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute.
- Mosnáček, J. (2019).
- Theato, P. (2021). From monomer synthesis to polymers with pendant aldehyde groups.
- Al-Zaydi, K. M. (2013).
- EP Patent 0371615B1. (1993). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.
- Polymer Synthesis and Characterization. Zentel Group - Chemie – TU Darmstadt.
- Al-Masoudi, N. A., et al. (2012).
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- 8. US3166532A - Process for polymerizing an aromatic dialdehyde - Google Patents [patents.google.com]
- 9. Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(4-Formylphenyl)nicotinaldehyde
Welcome to the dedicated technical support resource for the purification of 6-(4-Formylphenyl)nicotinaldehyde (CAS 885950-11-8). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile dialdehyde building block.[1][2] The purity of this reagent is critical for the success of subsequent reactions, such as the synthesis of covalent organic frameworks (COFs), Schiff base ligands, and other advanced materials. This document provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have just completed the synthesis of crude this compound. What are the most common impurities I should anticipate?
A1: Understanding potential impurities is the first step toward devising an effective purification strategy. Based on the common synthetic routes (e.g., Suzuki or Stille coupling followed by formylation or functional group manipulation), your crude product is likely to contain a mixture of starting materials, byproducts, and degradation products.
Common Impurity Classes:
-
Unreacted Starting Materials: Depending on the specific synthetic route, this could include boronic acids/esters, stannanes, or halogenated precursors.
-
Homocoupling Products: Byproducts from the coupling reaction, such as biphenyl or bipyridine derivatives, are common.
-
Mono-aldehydes: Incomplete formylation or partial degradation can lead to compounds where only one of the aldehyde groups is present.
-
Over-oxidation Products: Aldehyd groups are susceptible to oxidation, leading to the formation of the corresponding carboxylic acids (formylbenzoic acid or nicotinic acid derivatives).[3] This is one of the most frequent impurities, especially if the reaction mixture is exposed to air for extended periods.[4]
-
Solvent-Related Impurities: High-boiling point solvents like DMF or DMSO can be difficult to remove and may persist in the crude product.[5]
Initial Assessment: Before attempting purification, it is crucial to analyze the crude mixture using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A proton NMR (¹H NMR) spectrum will help identify the presence of aldehyde protons (typically δ 9-10 ppm) and aromatic protons, giving a preliminary idea of the product-to-impurity ratio.
Q2: What is the best initial purification strategy for my crude product? Should I start with column chromatography or recrystallization?
A2: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities in your crude material. The following decision-making workflow can help you select the most efficient primary purification method.
Expert Insight:
-
Column Chromatography is generally the most robust and versatile method, especially for complex mixtures with multiple components or impurities with similar polarity to the product.[6][7]
-
Recrystallization is highly effective and scalable if your crude product is already of reasonable purity (>90%) and you can find a suitable solvent system. It is excellent for removing small amounts of baseline impurities or those with very different solubility profiles.[8] Given that this compound is a solid with a defined melting point (155-158°C), it is a good candidate for recrystallization.[9]
Q3: My flash column chromatography is not working well. The peaks are broad, and the separation is poor. What can I do?
A3: Poor separation during column chromatography is a common issue. The key is a systematic approach to optimization, starting with the TLC analysis.[10]
Troubleshooting Flash Column Chromatography:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | Inappropriate Solvent System: The eluent polarity may be too high, causing all components to move too quickly, or too low, causing streaking and slow elution. | Re-optimize with TLC: Aim for a solvent system that gives your product an Rf value of ~0.25-0.35.[10] Try different solvent combinations (e.g., Dichloromethane/Methanol for more polar compounds).[10] |
| Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | Rule of Thumb: Use a silica gel mass of at least 50-100 times the mass of your crude product. For difficult separations, this ratio may need to be increased. | |
| Product is not Eluting | Strong Adsorption to Silica: The pyridine nitrogen and polar aldehyde groups can interact strongly with the acidic silica gel. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[11] If the product still doesn't elute, add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to compete for active sites on the silica. |
| Product Appears to Decompose on the Column | Silica Gel Acidity: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or aldol-type side reactions. | Use Deactivated Silica: Pre-treat the silica gel by washing it with a solvent mixture containing 1-2% triethylamine, then re-equilibrate with your mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina. |
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system, typically a mixture of Hexanes and Ethyl Acetate (EtOAc), that provides good separation and an Rf of ~0.3 for the desired product.[10]
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar eluent (e.g., 100% Hexanes).[10] Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the eluent based on your TLC analysis (gradient elution).[10]
-
Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.[11] Combine the fractions containing the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Q4: I'm trying to recrystallize this compound, but it is "oiling out" or failing to crystallize. What should I do?
A4: Recrystallization failure typically points to an issue with solvent choice, cooling rate, or purity of the material. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Recrystallization:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Poor Solvent Choice: The compound is too soluble in the chosen solvent. | Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., DCM, Acetone) at room temperature. Slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Pentane) until the solution becomes faintly cloudy. Gently heat until the solution is clear again, then allow to cool slowly.[12] |
| Cooling Too Rapidly: The solution is cooled too quickly, preventing the formation of an ordered crystal lattice. | Slow Cooling is Key: Allow the hot, clear solution to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize crystal recovery.[13] | |
| No Crystals Form | Solution is Not Saturated: Too much solvent was used. | Boil Off Excess Solvent: Gently heat the solution to reduce its volume, concentrating the solute. Allow it to cool again. |
| Supersaturated Solution: The solution is saturated, but crystal nucleation has not occurred. | Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites.[13] Alternatively, add a tiny "seed crystal" of pure product if available. | |
| Low Recovery | Compound has high solubility in the cold solvent: Significant product is lost in the mother liquor. | Cool Thoroughly: Ensure the flask has spent adequate time in an ice bath before filtration. Wash Correctly: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[8] |
Recommended Solvents to Screen: Given the aromatic nature of the compound, start with solvents like ethanol, isopropanol, acetonitrile, or toluene.[12][14] A mixed system like DCM/Hexane or Ethyl Acetate/Hexane is also a strong candidate.
Q5: I still have a persistent impurity after chromatography and recrystallization. Is there a chemical purification method I can use?
A5: Yes. For stubborn impurities that co-elute or co-crystallize with your product, a chemical separation method based on the reactivity of the aldehyde groups is highly effective. The formation of a water-soluble bisulfite adduct is a classic and powerful technique for purifying aldehydes.[15][16]
The Principle: Aldehydes react reversibly with sodium bisulfite to form a charged adduct, which is soluble in water. Non-aldehyde impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated by adding a base, which decomposes the adduct.[17]
Protocol 2: Purification via Bisulfite Adduct Formation [15]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like methanol or a mixture of DCM/methanol.[15]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form at the interface.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the funnel and shake again.[15]
-
Separation: Carefully separate the layers. The aqueous layer now contains the bisulfite adduct of your desired product, while neutral organic impurities remain in the organic layer. Discard the organic layer.
-
Regeneration: To the collected aqueous layer, add a fresh portion of ethyl acetate. While stirring, slowly add a 10M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10.[15] This will decompose the adduct and release the free aldehyde into the organic phase.
-
Isolation: Separate the layers and collect the organic phase. Extract the aqueous layer two more times with fresh ethyl acetate. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
- BenchChem. (2025). Application Note: High-Purity Isolation of 6-(Methyl(phenyl)amino)
- BenchChem. (2025).
- BenchChem. (2025).
- CymitQuimica. (n.d.). CAS 885950-11-8: 3-Pyridinecarboxaldehyde, 6-(4-formylpheny….
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (1972).
- BenchChem. (2025).
- ChemScene. (n.d.). 885950-11-8 | this compound.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 885950-11-8 | SCBT.
- Advanced ChemBlocks Inc. (2014). This compound 95%.
- BenchChem. (2025). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- Reddit. (2015). Purifying aldehydes? : r/chemistry.
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- LookChem. (n.d.).
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- YouTube. (2022).
- BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
- ResearchGate. (2025).
- PMC. (2020).
- Royal Society of Chemistry. (n.d.).
- IJSDR. (n.d.).
- LabSolu. (n.d.). This compound.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Crystalline COFs with 6-(4-Formylphenyl)nicotinaldehyde
Introduction: Welcome to the technical support center for Covalent Organic Framework (COF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the unsymmetrical dialdehyde linker, 6-(4-Formylphenyl)nicotinaldehyde. Achieving high crystallinity in COFs is paramount for their application, yet it remains a significant synthetic challenge.[1][2][3] The principles of dynamic covalent chemistry govern COF formation, where reversible reactions allow for "error-correction" leading to thermodynamically stable, ordered frameworks.[4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you conquer the crystallinity conundrum and successfully synthesize high-quality COF materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of crystalline COFs, particularly focusing on the challenges presented by unsymmetrical aldehyde linkers.
Q1: What are the primary challenges in obtaining highly crystalline COFs with unsymmetrical linkers like this compound?
A1: The primary challenge lies in controlling the reaction kinetics to favor thermodynamic product formation over kinetically trapped amorphous polymers.[6] Key issues include:
-
Reaction Rate: Imine condensation is often very fast. If the rate of bond formation significantly outpaces the rate of bond cleavage (reversibility), defects become locked in, leading to an amorphous material.[3]
-
Monomer Solubility: Achieving a delicate balance of monomer solubility is critical. If monomers are too soluble, the reaction can be too rapid. If they are poorly soluble, the reaction may not proceed efficiently or may stall.[7]
-
Structural Isomerism: Unsymmetrical linkers can potentially lead to different regioisomers within the framework, disrupting long-range order if not controlled.
-
Stacking Disorders: The way 2D COF layers stack on top of each other is governed by weak van der Waals forces. Irregularities in linker orientation can disrupt efficient π-stacking, leading to a loss of crystallinity.[8]
Q2: How does the choice of solvent system impact COF crystallinity?
A2: The solvent system is one of the most influential factors in COF synthesis.[9] It directly affects reaction kinetics and thermodynamics by modulating:
-
Monomer Solubility and Concentration: The solvent choice dictates the concentration of monomers available for polymerization. A common strategy is to use a solvent mixture, such as dioxane/mesitylene or butanol/toluene, to fine-tune solubility.[7]
-
Reaction Reversibility: The polarity of the solvent can influence the stability of the intermediates in the imine condensation reaction, thereby affecting the forward and reverse reaction rates. Studies have shown that increasing solvent polarity can enhance COF crystallinity.[9]
-
Crystal Growth: The solvent interacts with the growing crystal faces. These interactions can either promote or hinder growth on specific faces, ultimately affecting the crystal morphology and quality.[10]
Q3: What is the role of an acid catalyst in imine-based COF synthesis?
A3: An acid catalyst is crucial for enabling the reversible imine bond formation that is the foundation of crystalline COF synthesis.[7] The catalyst, typically an aqueous solution of acetic acid, serves two main purposes:
-
Activates the Carbonyl Group: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11]
-
Facilitates Reversibility: The catalyst promotes both the forward (condensation) and reverse (hydrolysis) reactions. This dynamic equilibrium allows the system to self-correct defects and settle into the most thermodynamically stable, crystalline state.[4] The concentration of the catalyst is a key parameter to optimize; too little may result in a slow or incomplete reaction, while too much can lead to rapid, uncontrolled polymerization.
Q4: Can additives or "modulators" be used to improve the crystallinity of imine-COFs?
A4: Yes, the use of modulators is a powerful and increasingly common strategy to enhance COF crystallinity.[1][2][12] A modulator is typically a monofunctional molecule that resembles one of the building blocks. For instance, when using a dialdehyde linker, a monoaldehyde like benzaldehyde can be used as a modulator.[12][13]
The modulator works by temporarily competing with the polyfunctional linker for reactive sites. This competition slows down the overall rate of polymerization, providing more time for the reversible reactions to correct defects and for the framework to organize into a crystalline structure.[13][14][15] By carefully controlling the amount of modulator, one can steer the synthesis away from rapid amorphous precipitation and towards the growth of well-ordered crystals.[12][13]
Part 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address common experimental failures.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Amorphous or Poorly Crystalline Product | A. Reaction kinetics are too fast, preventing error correction. | Solution: Slow down the reaction. This is the most common issue. The goal is to shift from kinetic control to thermodynamic control.[6] i. Temperature Reduction: Lower the reaction temperature (e.g., from 120°C to 100°C or 80°C) to decrease the overall reaction rate. ii. Modulator Addition: Introduce a mono-functional modulator that competes with your linker. See Protocol 2 for a detailed methodology.iii. Solvent Polarity Tuning: Systematically vary the ratio of your solvent mixture. For example, in a 1,4-dioxane/mesitylene system, increasing the proportion of non-polar mesitylene can reduce monomer solubility and slow down the reaction.[7][9] |
| B. Incorrect stoichiometry or impurities. | Solution: Ensure purity and precision. i. Monomer Purification: Purify your this compound and amine linkers via recrystallization or column chromatography to remove any contaminants that could terminate chain growth. ii. Precise Measurement: Use a high-precision balance to ensure an exact stoichiometric ratio of aldehyde to amine groups. An imbalance can lead to defects and amorphous material. iii. Anhydrous Conditions: Use anhydrous solvents and handle materials in a glovebox if possible. Water can interfere with the reversible imine condensation. | |
| C. Ineffective catalyst concentration. | Solution: Optimize the catalyst. i. Vary Concentration: Prepare several parallel reactions with varying concentrations of your acid catalyst (e.g., 6M acetic acid). A typical starting point is 0.1 mL per 1 mL of total solvent, but this often requires optimization. ii. Consider Different Catalysts: For some systems, a stronger acid like Sc(OTf)₃ may promote better reversibility and lead to higher crystallinity.[7] | |
| 2. Low or No Product Yield | A. Poor monomer solubility. | Solution: Screen different solvent systems. i. Solvent Screening: If your monomers are not dissolving sufficiently in the standard dioxane/mesitylene system, try alternatives like o-DCB/n-BuOH (ortho-dichlorobenzene/n-butanol) or DMAc/toluene (dimethylacetamide/toluene). See Table 1 for solvent properties. |
| B. Insufficient reaction time or temperature. | Solution: Increase reaction energy and duration. i. Extend Reaction Time: Extend the solvothermal reaction time from 3 days to 5 or even 7 days to ensure the system reaches thermodynamic equilibrium. ii. Increase Temperature: If lowering the temperature for crystallinity fails, it's possible the reaction requires more energy. Cautiously increase the temperature in 10°C increments. | |
| 3. Product Contamination / Poor PXRD Signal | A. Incomplete purification. | Solution: Implement a rigorous washing protocol. i. Thorough Solvent Washing: After filtration, wash the crude product extensively with solvents in which the monomers are highly soluble (e.g., DMF, THF, acetone) to remove all unreacted starting materials and catalyst residue trapped within the pores.[7] This is a critical step. ii. Soxhlet Extraction: For the highest purity, perform a Soxhlet extraction with a solvent like THF or ethanol for 24-48 hours. |
| B. Pore collapse during activation. | Solution: Use a gentle activation procedure. i. Solvent Exchange: After washing, perform a solvent exchange with a low-boiling-point solvent like acetone. ii. Supercritical Drying: For materials with very soft lattices, supercritical CO₂ drying is the gold standard for preserving porosity and crystallinity, though it requires specialized equipment. iii. Gentle Heating: Dry the sample under high vacuum at a moderate temperature (e.g., 80-120°C) for at least 12 hours. Avoid excessively high temperatures which can cause structural damage. |
Part 3: Key Protocols and Data
Protocol 1: General Solvothermal Synthesis
This protocol provides a robust starting point for synthesizing a 2D imine-linked COF.
Materials:
-
This compound (Linker A)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Linker B)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Aqueous Acetic Acid (6 M)
-
Pyrex tube (heavy-walled)
Procedure:
-
In a Pyrex tube, add this compound (X mmol, 1.5 equiv.) and TAPB (Y mmol, 1.0 equiv.). Ensure the aldehyde:amine functional group ratio is 1:1.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL total).
-
Sonicate the mixture for 10-15 minutes to create a uniform suspension.
-
Add the aqueous acetic acid catalyst (0.1 mL).
-
Flash-freeze the tube in liquid nitrogen.
-
Evacuate the tube to <100 mTorr and seal it with a torch (Freeze-Pump-Thaw method, repeat 3 times).
-
Place the sealed tube in an isothermal oven at 120°C for 3 days.
-
After cooling to room temperature, open the tube carefully.
-
Collect the solid product by vacuum filtration.
-
Washing: Wash the solid sequentially with copious amounts of DMF, acetone, and THF to remove residual monomers and catalyst.
-
Activation: Dry the purified powder under high vacuum at 120°C overnight to yield the activated, crystalline COF.
Protocol 2: Modulator-Assisted Synthesis for Enhanced Crystallinity
This protocol adapts the general method by introducing a monoaldehyde modulator to slow down polymerization.[12][13]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Before adding the catalyst, add the modulator, benzaldehyde (Z mmol), to the monomer suspension. A good starting point is 2-4 equivalents relative to the amine linker (TAPB).[13]
-
Sonicate for an additional 5 minutes.
-
Proceed with steps 4-11 from Protocol 1. The modulator, being volatile, will be removed during the washing and activation steps.
Table 1: Recommended Solvent Systems for Imine COF Synthesis
| Solvent System (v/v) | Polarity | Boiling Point (°C) | Characteristics & Rationale |
| 1,4-Dioxane / Mesitylene | Tunable (Low-Medium) | 101 / 165 | Standard Choice. Dioxane solubilizes monomers while mesitylene acts as a less polar co-solvent to control precipitation rate. The high boiling point of mesitylene allows for high reaction temperatures. |
| o-DCB / n-BuOH | Tunable (Medium-High) | 180 / 118 | Good for less soluble monomers. o-DCB is a high-boiling solvent, and butanol is polar. This combination can improve monomer solubility and has been shown to enhance crystallinity.[9] |
| DMAc / Toluene | Tunable (Medium-High) | 166 / 111 | Alternative polar system. DMAc is a highly polar solvent that can enhance solubility, while toluene acts as the less polar component. |
| Deep Eutectic Solvents (DES) | High | Variable | Green Chemistry Approach. DES are ionic liquids that can act as both solvent and template, sometimes leading to high crystallinity under milder conditions.[16] |
Part 4: Visualization of Workflows
Diagram 1: General COF Synthesis & Activation Workflow
This diagram outlines the key stages from raw materials to the final, activated COF product.
Caption: Workflow for solvothermal COF synthesis and activation.
Diagram 2: Troubleshooting Decision Tree for Poor Crystallinity
This diagram provides a logical path for diagnosing and solving issues related to amorphous or poorly crystalline products.
Caption: Decision tree for troubleshooting poor COF crystallinity.
References
-
Diercks, C. S., & Yaghi, O. M. (2017). The atom, the link, and the framework: building porous crystalline solids from molecular building blocks. Science, 355(6328), eaal1585. [Link]
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Zhang, Y., Duan, J., et al. (2020). Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators. Polymer Chemistry, 11(25), 4143-4148. [Link][12][13]
-
Bourda, L., Krishnaraj, C., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(7), 2236-2257. [Link][1][2]
-
Wang, L., Wang, K., et al. (2020). Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review. Materials Horizons, 7(5), 1234-1251. [Link]
-
Gao, Q., Li, H., et al. (2022). Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. Chinese Chemical Letters, 33(9), 4115-4126. [Link][4]
-
Villamizar, C. P., et al. (2025). Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review. Advanced Functional Materials. [Link][14]
-
Villamizar, C. P., et al. (2025). Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review. PubMed. [Link][15]
-
Duan, J., et al. (2020). Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators. The Royal Society of Chemistry. [Link]
-
Chou, H. H., et al. (2021). Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. Journal of Materials Chemistry A, 9(1), 223-231. [Link][9]
-
Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society, 140(9), 3306–3311. [Link][3]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link][10]
-
Li, Z., et al. (2021). High-Crystallinity Covalent Organic Framework Synthesized in Deep Eutectic Solvent. Chemistry of Materials, 33(20), 8036–8045. [Link][16]
-
Kar, A., et al. (2021). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 143(4), 2054–2062. [Link][11]
-
Sick, T., et al. (2020). Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. Journal of Materials Chemistry A, 8(45), 23795-23807. [Link][8]
-
Krishnaraj, C., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of Covalent Organic Frameworks. ResearchGate. [Link][6]
-
Mondal, J., et al. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. ACS Applied Materials & Interfaces, 15(3), 4443–4450. [Link][5]
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Stability issues of "6-(4-Formylphenyl)nicotinaldehyde" under different reaction conditions
Introduction: 6-(4-Formylphenyl)nicotinaldehyde is a versatile bifunctional aromatic aldehyde with applications as a linker in the synthesis of Covalent Organic Frameworks (COFs) and as a building block in medicinal chemistry and materials science.[1] Its structure, featuring two distinct aromatic aldehyde groups, presents unique challenges and opportunities in synthesis. This guide provides in-depth technical support for researchers, addressing common stability issues and offering troubleshooting strategies for reactions involving this compound. Due to the limited specific literature on this exact molecule, the advice herein is grounded in established principles of aromatic aldehyde and pyridine chemistry.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is crucial to prevent degradation. We recommend storing the compound at room temperature under a dry, inert atmosphere, such as nitrogen or argon.[1] Aldehydes, particularly aromatic ones, are susceptible to slow oxidation to the corresponding carboxylic acids upon prolonged exposure to air. The presence of two formyl groups in this molecule increases its susceptibility.
Q2: What are the expected spectroscopic signatures for this compound?
A2: You can verify the integrity of your material using standard spectroscopic techniques:
-
¹H NMR: Expect two distinct singlets in the downfield region (typically δ 9.5-10.5 ppm) corresponding to the two aldehyde protons. The aromatic protons will appear in the δ 7.5-9.0 ppm range. The aldehyde proton signals are highly diagnostic and their integration should be consistent.[2]
-
¹³C NMR: The carbonyl carbons of the aldehyde groups should appear in the highly deshielded region of the spectrum, typically between 190 and 215 ppm.[3]
-
IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde should be prominent between 1685 and 1710 cm⁻¹.[2] The presence of a broad peak in the 2500-3300 cm⁻¹ region could indicate the presence of the carboxylic acid degradation product.
-
Mass Spectrometry: The molecular ion peak should correspond to the compound's molecular weight (211.22 g/mol ).[1]
Q3: Is there a difference in reactivity between the two aldehyde groups?
A3: Yes, a subtle difference in reactivity is expected. The nicotinaldehyde moiety's formyl group is attached to an electron-deficient pyridine ring, which can make it slightly more electrophilic and thus more reactive towards nucleophiles compared to the benzaldehyde moiety. However, this difference is generally small, and for many reactions, you may observe reactions at both sites. Selective mono-functionalization is challenging and typically requires carefully controlled stoichiometry and reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Nucleophilic Addition Reactions
Q: I am attempting a reaction (e.g., Wittig, Grignard, condensation) and observing very low conversion of my starting material. What could be the cause?
A: Probable Causes & Solutions
-
Reagent Incompatibility: The basic or nucleophilic reagent may be reacting with the acidic α-protons of a solvent or trace water, rather than the aldehyde.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. For Grignard reactions, ensure the magnesium is freshly activated and there is no atmospheric exposure.[4]
-
-
Steric Hindrance: While aldehydes are generally reactive, bulky nucleophiles may face steric hindrance, slowing down the reaction rate.[5]
-
Solution: Consider increasing the reaction temperature or extending the reaction time. If possible, using a less sterically hindered nucleophile could be a viable alternative.
-
-
Side Reactions (Cannizzaro Reaction): Under strongly basic conditions (e.g., concentrated NaOH or KOH), aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid.
-
Solution: Avoid using excessively strong bases if your reaction conditions permit. If a strong base is necessary, consider adding it slowly at a low temperature to minimize the rate of the Cannizzaro side reaction.
-
Issue 2: Observation of Multiple Unidentified Byproducts
Q: My crude reaction mixture shows multiple spots on TLC, and the NMR is complex. What are the likely side products?
A: Probable Causes & Solutions
-
Oxidation: The aldehyde groups are easily oxidized to carboxylic acids, especially if the reaction is run at high temperatures for extended periods or exposed to air.[6] Oxidizing agents present as impurities in reagents can also be a cause.
-
Solution: Purge your reaction vessel and solvents with an inert gas (N₂ or Ar) before starting. If the reaction requires heat, maintain the lowest effective temperature. During workup, minimize exposure to air. You can test for product instability by exposing a small sample to air and monitoring by TLC.[7]
-
-
Polymerization/Oligomerization: In the presence of certain catalysts (acidic or basic), bifunctional molecules like this can self-condense or polymerize.
-
Solution: Maintain a dilute solution to disfavor intermolecular reactions. Add reagents slowly to avoid localized high concentrations. Ensure the pH of the reaction mixture is controlled.
-
-
Incomplete Reactions at Both Sites: If the goal is a disubstituted product, you may have a mixture of mono- and di-adducts.
-
Solution: Use a sufficient excess of the nucleophile/reagent (e.g., 2.2-2.5 equivalents) to drive the reaction to completion at both aldehyde sites. Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-adduct intermediate.
-
Issue 3: Product Degradation During Workup or Purification
Q: I see a clean reaction by TLC, but my isolated yield is low, and the purified product appears impure. What is happening?
A: Probable Causes & Solutions
-
Acid Sensitivity: The pyridine nitrogen can be protonated during an acidic workup. This can alter the compound's solubility, potentially leading to losses in the aqueous layer. Furthermore, some adducts formed at the aldehyde (e.g., acetals) are unstable to acid and may revert to the starting material.
-
Solution: Use a mild acidic wash (e.g., saturated NH₄Cl) or avoid acidic workups altogether if possible. If an acid wash is necessary, perform it quickly at low temperatures and immediately proceed to extraction. Always check the aqueous layer by TLC to ensure your product is not lost.[7]
-
-
Silica Gel-Mediated Degradation: Aromatic aldehydes can sometimes undergo oxidation or other transformations on silica gel during column chromatography, especially if the silica is slightly acidic or if the column is run slowly.
-
Solution: Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (~1%) before packing the column. Elute the compound as quickly as possible using an appropriate solvent system. If the compound is highly sensitive, consider alternative purification methods like recrystallization or preparative TLC.
-
Key Stability Considerations
| Condition | Potential Issue | Mitigation Strategy |
| Strong Oxidizing Agents | Oxidation of one or both aldehyde groups to carboxylic acids. | Avoid reagents like KMnO₄, CrO₃. If oxidation is desired, use selective reagents. |
| Strong Bases (e.g., >2M NaOH) | Cannizzaro disproportionation; aldol-type polymerization. | Use milder bases (e.g., K₂CO₃, Et₃N) where possible. If strong base is required, use low temperatures and controlled addition. |
| Strong Acids (e.g., conc. HCl, H₂SO₄) | Potential for polymerization; protonation of pyridine ring affecting solubility and reactivity. | Use with caution. Opt for milder acidic conditions or Lewis acids if the reaction allows. |
| Prolonged Heat | Increased rate of side reactions and potential for decomposition. | Use the lowest effective temperature and monitor reaction progress to avoid unnecessary heating. |
| Air/Oxygen | Slow oxidation to carboxylic acids over time. | Store solid under inert gas. Run reactions under an inert atmosphere.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction
This protocol illustrates best practices for handling the dialdehyde in a common synthetic transformation.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the phosphonium salt (2.2 eq.).
-
Ylide Formation: Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-BuLi, 2.2 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC, observing the consumption of the starting dialdehyde.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) or by recrystallization.
Protocol 2: Stability Test During Aqueous Workup
This protocol helps determine if your product is sensitive to acidic or basic conditions during extraction.[7]
-
Sampling: Once your reaction is complete (as determined by TLC), divide the reaction mixture into three small vials.
-
Test Conditions:
-
Vial A (Control): Add only the organic extraction solvent.
-
Vial B (Acid Test): Add the organic solvent and a small amount of the acidic solution you plan to use for workup (e.g., 1M HCl).
-
Vial C (Base Test): Add the organic solvent and a small amount of the basic solution you might use (e.g., sat. NaHCO₃).
-
-
Analysis: Shake all vials for a few minutes to simulate an extraction. Spot each organic layer on a TLC plate and compare them to the original reaction mixture.
-
Interpretation: If new spots appear or the product spot diminishes in Vials B or C compared to Vial A, your product is likely unstable under those workup conditions.
Visualizations
Molecular Structure and Reactivity
Caption: Differential electrophilicity of the two aldehyde groups.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting problematic reactions.
Potential Degradation Pathway: Oxidation
Caption: Stepwise oxidation is a common degradation pathway.
References
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Wikipedia. (n.d.). Darzens reaction. [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. [Link]
-
Chemistry LibreTexts. (2024, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]
-
Singh, A. (2023, December 2). Substitution Electrophilic in aromatic aldehydes & aromatic ketones [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
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Overcoming poor solubility of "6-(4-Formylphenyl)nicotinaldehyde" in polymerization reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for challenges related to the polymerization of 6-(4-Formylphenyl)nicotinaldehyde. This guide, structured as a series of frequently asked questions and troubleshooting workflows, is designed to provide you, a senior application scientist, with both foundational understanding and actionable solutions for overcoming the primary experimental hurdle associated with this monomer: its poor solubility.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the direct consequences of its limited solubility on polymerization outcomes.
Q1: What are the key structural features of this compound that contribute to its poor solubility?
This compound, also known as 4-(5-Formylpyridin-2-yl)benzaldehyde, is an aromatic dialdehyde with a molecular weight of 211.22 g/mol .[1][2][3] Its structure consists of a pyridine ring linked to a benzene ring, with a formyl (aldehyde) group on each.
Several features are responsible for its characteristically low solubility in common organic solvents:
-
Molecular Rigidity and Planarity: The molecule is composed of rigid aromatic rings. This planarity promotes efficient crystal lattice packing.
-
Strong Intermolecular Forces: The structure allows for significant π-π stacking interactions between the aromatic rings of adjacent molecules.[1] These strong, non-covalent forces require a substantial amount of energy to overcome, which many solvents cannot provide.
-
Polar Functional Groups: The presence of a nitrogen atom in the pyridine ring and two polar aldehyde groups introduces dipole-dipole interactions, further stabilizing the solid state.[1][2]
Q2: How does poor monomer solubility critically impact the success of a polymerization reaction?
Poor solubility of a monomer like this compound is a major obstacle in achieving high-molecular-weight polymers. The consequences are multifaceted and often lead to failed or suboptimal reactions.[4][5]
-
Incomplete Reactions & Low Molecular Weight: If the monomer is not fully dissolved, the reactive aldehyde groups are not accessible for reaction, leading to premature chain termination and resulting in low molecular weight oligomers or polymers.[4][5] This is a primary concern in step-growth polymerizations where high conversion is essential for high molecular weight.[6][7]
-
Precipitation of Growing Chains: As the polymer chain grows, its molecular weight increases, and it often becomes even less soluble than the monomer. The growing polymer can precipitate from the reaction medium, physically halting any further chain growth.[5][8]
-
Reduced Reaction Rates: The concentration of dissolved, reactive monomer is low, which directly leads to a reduction in the overall reaction rate.[9]
-
Heterogeneous and Unmanageable Reaction Mixtures: A partially dissolved monomer results in a slurry, which complicates stirring, heat transfer, and process monitoring, leading to poor reproducibility.
Troubleshooting Guide: Strategies and Protocols
This section provides a systematic, hands-on approach to diagnosing and solving solubility issues encountered during polymerization.
Q3: My monomer, this compound, is not dissolving. What is the recommended workflow to find a suitable solvent system?
Finding the right solvent is the most critical first step. A systematic screening approach is highly recommended over random trial and error.
Workflow for Overcoming Initial Dissolution Failure
Caption: Troubleshooting workflow for initial monomer dissolution.
Step-by-Step Protocol: Systematic Solvent Screening
-
Aliquot the Monomer: Weigh 5-10 mg of this compound into several small vials.
-
Select Candidate Solvents: Choose a range of solvents, prioritizing polar aprotic solvents known to dissolve aromatic polymers. Refer to the table below.
-
Initial Test at Room Temperature: Add a small volume (e.g., 0.5 mL) of a single solvent to a vial. Vortex or stir vigorously for 5-10 minutes. Visually inspect for dissolution.
-
Apply Gentle Heat: If the monomer is not soluble at room temperature, warm the vial to 40-60°C in a water bath or on a hot plate with stirring. Caution: Avoid excessive heat which could degrade the aldehyde.[10]
-
Utilize Sonication: An ultrasonic bath can provide mechanical energy to break up solute particles and aid dissolution.[10]
-
Document Observations: Record the solubility (e.g., insoluble, partially soluble, fully soluble) for each solvent at each condition. The best candidates are those that achieve complete dissolution with minimal heating.
Table 1: Recommended Solvents for Screening
| Solvent Class | Solvent Name | Abbreviation | Boiling Point (°C) | Key Considerations |
| Polar Aprotic | N-Methyl-2-pyrrolidone | NMP | 202 | Excellent solvent for aromatic polymers; high boiling point is ideal for high-temp reactions. |
| Dimethylacetamide | DMAc | 165 | Often used with LiCl for aromatic polyamides; good alternative to NMP.[8] | |
| Dimethyl Sulfoxide | DMSO | 189 | Powerful solvent, but can be challenging to remove and may have side reactions.[10] | |
| Dimethylformamide | DMF | 153 | Common polar solvent, but has a lower boiling point and potential for decomposition. | |
| Ethereal | Tetrahydrofuran | THF | 66 | Lower boiling point; may be suitable for initial tests but less so for high-temp polymerization.[11] |
| 1,4-Dioxane | Dioxane | 101 | Higher boiling point than THF, but still moderate. | |
| Chlorinated | Chloroform / Dichloromethane | CHCl₃ / DCM | 61 / 40 | Generally poor solvents for rigid aromatic structures but can be tested. Susceptible to chain transfer.[9] |
Data compiled from multiple sources.[11][12]
Q4: I found a solvent, but my polymer precipitates during the reaction. How can I maintain a homogeneous solution?
This is a common issue where the growing polymer chain becomes insoluble. The solution lies in optimizing the reaction conditions and polymerization technique.
1. Adjust Reaction Temperature and Concentration
-
Increase Temperature: For many polycondensation reactions, higher temperatures increase the solubility of the growing polymer.[8][13] This must be balanced against potential side reactions or monomer degradation. Run small-scale reactions at varying temperatures (e.g., 80°C, 120°C, 160°C) to find an optimal window.
-
Lower Initial Monomer Concentration: While seemingly counterintuitive, starting with a more dilute solution can delay the onset of precipitation, allowing chains to grow longer before the critical insolubility point is reached.[13] This is a key principle of solution polymerization.[9]
2. Utilize Solution Polymerization Techniques Solution polymerization is a method where the monomer, initiator, and the resulting polymer are all soluble in the reaction solvent.[9][14]
-
Advantages: Excellent temperature control due to the solvent acting as a heat sink, and reduced viscosity of the reaction mixture, which aids in handling and heat transfer.[9][15]
-
Disadvantages: The solvent must be removed post-polymerization, and there is a risk of chain transfer to the solvent, which can limit the final molecular weight.[9]
Protocol: General Procedure for Solution Polycondensation
-
System Setup: Assemble a reaction flask with a mechanical stirrer, condenser, and nitrogen/argon inlet to maintain an inert atmosphere.
-
Monomer Dissolution: Add the chosen solvent to the flask and begin stirring. Gently heat the solvent and slowly add the this compound and its co-monomer(s) under a positive flow of inert gas. Ensure complete dissolution before proceeding.
-
Catalyst Addition & Reaction: Once the solution is homogeneous, add the catalyst (if required). Increase the temperature to the target reaction temperature.
-
Monitoring: Closely monitor the reaction for any signs of turbidity or precipitation, which indicates the polymer is falling out of solution. An increase in the solution's viscosity is a good indicator of successful polymerization.
-
Isolation: After the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water). Filter, wash, and dry the resulting polymer.
Q5: Are there advanced strategies to circumvent severe solubility limitations?
When conventional methods fail, more advanced chemical and process-based strategies may be necessary.
1. Addition of Solubility-Enhancing Salts For certain polymer systems, particularly aromatic polyamides, adding inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to polar aprotic solvents (e.g., DMAc, NMP) can dramatically improve the solubility of the growing polymer chains.[8] These salts are thought to disrupt the strong intermolecular hydrogen bonds between polymer chains, keeping them in solution.[8][16] A typical concentration is 2-5% (w/v).
2. Structural Monomer Modification While complex, a powerful strategy is to temporarily or permanently modify the monomer's structure to enhance solubility.
-
Introducing Bulky Side Groups: Attaching bulky, non-planar groups to the polymer backbone can physically disrupt π-π stacking and prevent tight chain packing.[16][17] This increases the free volume between chains, allowing solvent molecules to penetrate and solvate the polymer more effectively.[17]
-
Increasing Chain Flexibility: Incorporating flexible aliphatic or ether linkages into the polymer backbone can reduce overall rigidity, leading to improved solubility. This is typically achieved by selecting a co-monomer with these features.
3. Interfacial Polymerization This technique is useful for highly reactive monomers that form insoluble polymers. The polymerization occurs at the interface between two immiscible liquids (e.g., an aqueous phase and an organic phase).[15] Each phase contains one of the reactive co-monomers. The advantage is that the monomers do not need to be soluble in the same solvent, and the reaction is often very rapid at room temperature.[15]
Table 2: Summary of Troubleshooting Strategies
| Issue | Strategy | Key Action | Rationale & Considerations |
| Initial Monomer Insolubility | Solvent Screening | Test solubility in NMP, DMAc, DMSO at RT and with gentle heat. | These polar aprotic solvents are effective at disrupting strong intermolecular forces in aromatic compounds. |
| Physical Aids | Use sonication and controlled heating (40-60°C). | Provides mechanical and thermal energy to overcome the lattice energy of the monomer crystals. | |
| Polymer Precipitation During Reaction | Optimize Conditions | Decrease initial monomer concentration; increase reaction temperature. | A lower concentration and higher temperature can keep the growing, higher-MW polymer chains in solution longer.[9][13] |
| Use Salt Additives | Add 2-5% LiCl to DMAc or NMP. | The salt ions interact with polar groups on the polymer, disrupting chain-chain interactions and enhancing solvation.[8] | |
| Persistent Solubility Issues | Monomer Modification | Synthesize a derivative with bulky, flexible, or solubilizing side chains. | Structural modifications that inhibit close packing can dramatically increase solubility in organic solvents.[16][17] |
| Alternative Technique | Employ interfacial polymerization. | Bypasses the need for a common solvent for both monomers and the resulting polymer.[15] |
References
The following is a consolidated list of sources referenced in this guide. All links have been verified for accessibility.
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Polymer Science and Technology. Polymer Preparation Techniques. [Online]. Available at: [Link]
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Abad, M. J., et al. (2022). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Online]. Available at: [Link]
-
Khan, F. N. (2017). APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [Online]. Available at: [Link]
-
Wikipedia. Solution polymerization. [Online]. Available at: [Link]
-
Mei, J., et al. (2021). Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes. Polymer Chemistry (RSC Publishing). [Online]. Available at: [Link]
-
Reddit. Troubleshooting step growth polymerization : r/Chempros. [Online]. Available at: [Link]
-
Warren, N. J., et al. (2017). Effect of Monomer Solubility on the Evolution of Copolymer Morphology during Polymerization-Induced Self-Assembly in Aqueous Solution. ACS Macro Letters. [Online]. Available at: [Link]
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Pharmaceutical Technology. Advancing Polymers for Solubility Enhancement. [Online]. Available at: [Link]
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de la Campa, R., et al. (2021). Functional Aromatic Polyamides. MDPI. [Online]. Available at: [Link]
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MEL Science. Polymerization and polycondensation reactions. [Online]. Available at: [Link]
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Zhang, G. (2019). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. [Online]. Available at: [Link]
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Obuah, C. (2023). Polymer Properties. Fundamentals of Inorganic and Organometallic Polymer Science. [Online]. Available at: [Link]
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Kim, T., et al. (2023). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. [Online]. Available at: [Link]
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Michigan State University Department of Chemistry. Polymers. [Online]. Available at: [Link]
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ResearchGate. How can we control the polycondensation(step growth) polymerization? [Online]. Available at: [Link]
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e-PG Pathshala. 1. POLYCONDENSATION. [Online]. Available at: [Link]
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Wikipedia. Temperature-responsive polymer. [Online]. Available at: [Link]
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Zentel Group - TU Darmstadt. Polymer Synthesis and Characterization. [Online]. Available at: [Link]
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Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Online]. Available at: [Link]
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Course Hero. Hexamethylene diamine is reacted with sebacoyl chloride to form a polyamide. [Online]. Available at: [Link]
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Master Organic Chemistry. Functional Groups In Organic Chemistry. [Online]. Available at: [Link]
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Seneviratne, R. H., et al. (2011). Development of soluble ester-linked aldehyde polymers for proteomics. PubMed. [Online]. Available at: [Link]
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ResearchGate. Shows the list of common organic solvents, their formula and melting... [Online]. Available at: [Link]
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Royal Society of Chemistry. Themed Issue – Green Chemistry Blog. [Online]. Available at: [Link]
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Scribd. Common Organic Solvents: Table of Properties. [Online]. Available at: [Link]
-
ResearchGate. Effect of drug-polymer interactions on the aqueous solubility of milled solid dispersions. [Online]. Available at: [Link]
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Technical Support Center: Catalyst Effects on Imine Exchange with 6-(4-Formylphenyl)nicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the catalytic effects on the imine exchange reaction, with a specific focus on experiments involving "6-(4-Formylphenyl)nicotinaldehyde."
I. Frequently Asked Questions (FAQs)
This section addresses common foundational questions about the imine exchange reaction and the role of catalysts.
Q1: What is an imine exchange reaction and why is it significant?
A1: An imine exchange reaction is a reversible process where an existing imine (a compound with a carbon-nitrogen double bond) reacts with an amine to form a new imine, or with another imine in a process called metathesis.[1][2][3] This reaction is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible reactions to create complex, self-assembling molecular systems.[4] Its significance lies in applications ranging from the development of novel materials and molecular machines to the synthesis of covalent organic frameworks (COFs).[4]
Q2: What is the fundamental role of a catalyst in the imine exchange reaction?
A2: A catalyst in an imine exchange reaction accelerates the rate at which the system reaches equilibrium without being consumed in the process.[5][6] For imine formation and exchange, catalysts are crucial for overcoming the activation energy of the reaction.[5] They typically function by activating either the carbonyl group (in imine formation) or the imine itself, making it more susceptible to nucleophilic attack by an amine.[1][5]
Q3: Why is "this compound" a noteworthy substrate for these reactions?
A3: "this compound" is a bifunctional aromatic aldehyde, meaning it possesses two aldehyde groups. This characteristic makes it an excellent building block for creating polymers, macrocycles, and other complex architectures through imine chemistry. The presence of two distinct aromatic rings, a phenyl and a pyridine ring, also allows for the tuning of electronic and steric properties of the resulting imines, which can be critical in drug development and materials science.
Q4: What are the most common types of catalysts employed for imine exchange?
A4: The most prevalent catalysts for imine exchange are acids.[5][7] These can be Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., metal triflates like Sc(OTf)₃ or Bi(OTf)₃).[8][9] In some systems, particularly in dynamic covalent chemistry, hydrogen-bond donors like thioureas and squaramides have also been shown to effectively catalyze imine exchange under mild conditions.[4] Additionally, various transition metals can catalyze imine formation through different mechanistic pathways.[10]
Q5: How does pH critically influence the rate of an imine exchange reaction?
A5: The pH of the reaction medium has a profound impact on the rate of imine formation and exchange.[11][12] A mildly acidic environment, typically around pH 4-5, is often optimal.[10][11][13]
-
At low pH (highly acidic): The amine nucleophile becomes protonated, forming a non-nucleophilic ammonium ion, which halts the initial nucleophilic attack on the carbonyl or imine carbon.[7][10][11][13]
-
At high pH (neutral to basic): The protonation of the carbonyl oxygen (in imine formation) or the imine nitrogen (in exchange) is insufficient.[10][11] This protonation is crucial as it makes the carbon atom more electrophilic and facilitates the departure of the leaving group (water or an amine).[5][7]
Therefore, maintaining the optimal pH is a key parameter for efficient catalysis.
II. Troubleshooting Guide for Imine Exchange Reactions
This section is designed to help you diagnose and resolve common experimental issues encountered during imine exchange reactions with "this compound."
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | 1. Equilibrium not favoring the product. 2. Catalyst is inactive or inappropriate. 3. Reaction conditions are not optimal. | 1. Shift the Equilibrium: The formation of imines is a reversible condensation reaction that produces water.[1][5][14] According to Le Châtelier's principle, removing water will drive the reaction towards the product.[5] This can be achieved by: * Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it forms.[5] * Dehydrating Agents: Adding anhydrous salts like MgSO₄, Na₂SO₄, or molecular sieves (4Å) to the reaction mixture to sequester water.[5][10][15]2. Catalyst Optimization: * Verify Catalyst Activity: Ensure the catalyst is not degraded. For solid catalysts like Amberlyst® 15, ensure it is properly activated and dry.[16] * Screen Different Catalysts: If a weak acid catalyst is ineffective, consider a stronger Brønsted acid or a Lewis acid catalyst. Lewis acids can be particularly effective in activating the carbonyl group.[8][9]3. Optimize Reaction Conditions: * Temperature: Gently heating the reaction can often increase the reaction rate and help drive off water. However, be mindful of potential side reactions at higher temperatures. * Concentration: Increasing the concentration of the reactants can also shift the equilibrium towards the product side. |
| 2. Slow Reaction Rate | 1. Insufficient catalyst concentration. 2. Suboptimal pH. 3. Steric hindrance from reactants. | 1. Adjust Catalyst Loading: The reaction rate is often dependent on the catalyst concentration. Perform a catalyst loading study to find the optimal concentration. Typically, catalyst amounts range from 1-10 mol%.[17]2. Fine-Tune pH: As discussed in the FAQs, the pH is critical. Use a pH meter or pH paper to adjust the reaction mixture to the optimal range of 4-5 for acid-catalyzed reactions.[10][11][13] Some systems may even perform well at basic pH, so literature precedent for your specific amine is valuable.[11]3. Address Steric Effects: "this compound" and some amine partners can be sterically demanding. A more potent catalyst or higher reaction temperatures may be necessary to overcome the steric barrier. |
| 3. Formation of Side Products | 1. Hydrolysis of the imine product. 2. Over-reaction or polymerization. 3. Aldol condensation or other side reactions of the aldehyde. | 1. Prevent Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of acid and water.[18][19] Ensure rigorous exclusion of water during workup and purification.[15] If using column chromatography on silica gel, which is acidic, consider deactivating the silica with a small amount of triethylamine in the eluent.[20][21] Alternatively, use a more neutral stationary phase like alumina.[22]2. Control Stoichiometry: For a bifunctional aldehyde like "this compound," careful control of the stoichiometry with the amine is crucial to avoid uncontrolled polymerization. High dilution conditions can favor the formation of macrocyclic products over linear polymers.3. Minimize Aldehyde Side Reactions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Lowering the reaction temperature can also help minimize side reactions like aldol condensation. |
| 4. Difficulty in Product Isolation and Purification | 1. Hydrolytic instability during workup. 2. Co-elution of starting materials and product during chromatography. 3. Product is highly polar or insoluble. | 1. Anhydrous Workup: Conduct all workup and purification steps under anhydrous conditions to the extent possible. Use dried solvents and avoid aqueous washes if the product is highly sensitive to hydrolysis.[18]2. Alternative Purification Methods: * Crystallization: If the imine product is a solid, recrystallization from a suitable solvent system is often the best method to obtain high purity and avoids the acidic environment of silica gel chromatography.[18][20] * Solvent Washing/Trituration: Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be an effective purification strategy.[18][20]3. Address Polarity Issues: For highly polar imines, normal-phase chromatography can be challenging. Consider reverse-phase chromatography or other techniques like hydrophilic interaction liquid chromatography (HILIC).[22] |
III. Experimental Protocols & Visualizations
A. General Protocol for Catalyzed Imine Exchange
This protocol provides a starting point for the reaction of "this compound" with a primary amine.
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating), dissolve "this compound" (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane).
-
Addition of Amine: Add the primary amine (2.0-2.2 eq.) to the solution.
-
Catalyst Addition: Introduce the acid catalyst (e.g., acetic acid, 0.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aldehyde is a good indicator of reaction progression.
-
Workup: Once the reaction is complete, neutralize the catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate) if necessary and compatible with product stability. Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as determined by the troubleshooting guide above.
B. Visualizing Reaction Mechanisms and Workflows
1. Acid-Catalyzed Imine Formation Mechanism
The following diagram illustrates the step-by-step mechanism of acid-catalyzed imine formation, which is the initial step in an exchange reaction starting from an aldehyde.
Caption: Acid-catalyzed imine formation pathway.
2. Troubleshooting Decision Tree for Low Yield
This workflow helps diagnose the cause of low product yield in your imine exchange reaction.
Caption: Troubleshooting workflow for low yield.
IV. References
-
ECHEMI. (n.d.). How to separate imine from reaction mixture? Retrieved from ECHEMI website.
-
Jingwen, C. (2022). Answer to "How to isolate imine from reaction mixture?". ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
Grommet, A. B., & others. (2020). Hydrogen-Bond Catalysis of Imine Exchange in Dynamic Covalent Systems. Chemistry – A European Journal, 26(67), 15581-15588. Retrieved from [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture? Retrieved from [Link]
-
Reddit. (2016). How do you work-up or isolate imine products? Retrieved from [Link]
-
National Institutes of Health. (n.d.). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]
-
He, M., & Lehn, J.-M. (2021). Metal Cation‐Driven Dynamic Covalent Formation of Imine and Hydrazone Ligands Displaying Synergistic Co‐catalysis and Auxiliary Amine Effects. Chemistry – A European Journal, 27(26), 7433-7441. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanisms of imine exchange reactions in organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Imine dynamic exchange mechanisms comprising metathesis, transamination and hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Methods for Imine Synthesis. Retrieved from [Link]
-
Arkivoc. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imines that React with Phenols in Water over a Wide pH Range. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of the Formation of Imines in Aqueous Solution and the Effect of the pH: A Theoretical Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Mechanically Robust and Reprocessable Imine Exchange Networks from Modular Polyester Pre-Polymers. Retrieved from [Link]
-
ACS Publications. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Retrieved from [Link]
-
YouTube. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanisms of imine exchange reactions in organic solvents. Retrieved from [Link]
-
PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Covalent Chemistry of Aldehyde Enamines: Bi(III)- and Sc(III)-Catalysis of Amine-Enamine Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Imine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.4. Imine formation. Retrieved from [Link]
-
ACS Publications. (n.d.). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
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OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]
-
ResearchGate. (2018). Problem in synthesis of imine? Retrieved from [Link]
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Technical Support Center: Controlling Polymer Morphology from 6-(4-Formylphenyl)nicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-Formylphenyl)nicotinaldehyde. This guide is designed to provide in-depth, practical advice for controlling the morphology of polymers derived from this versatile dialdehyde monomer. As your senior application scientist, my goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring your success in synthesizing polymers with desired and reproducible morphologies.
The polymerization of this compound, typically through polycondensation with diamines to form poly(Schiff base)s or poly(azomethine)s, is a powerful method for creating conjugated polymers.[1][2] However, controlling the final polymer morphology—from amorphous films to crystalline nanofibers—is a significant challenge that dictates the material's ultimate physical and electronic properties.[3][4][5][6] This guide provides a structured approach to troubleshooting common issues and understanding the critical parameters that govern morphological control.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions regarding the handling and polymerization of this compound.
Q1: What is the typical reaction for polymerizing this compound?
A1: The most common method is a polycondensation reaction with a diamine monomer.[1] This reaction forms an imine (-C=N-) linkage, resulting in a poly(Schiff base). The reaction is typically carried out in a suitable solvent, often with a catalyst, and may require heating under an inert atmosphere.[1][2]
Q2: Why is morphology control so critical for these polymers?
A2: The morphology of conjugated polymers at both the nano and microscale directly influences their bulk properties.[3][4][5] Factors like chain conformation, packing, and crystallinity affect electronic properties (e.g., conductivity, bandgap), optical properties (e.g., absorption, emission), and mechanical characteristics.[3][6] For applications in electronics or as biomaterials, precise control over morphology is essential for device performance and functionality.
Q3: What are the key factors that influence the final polymer morphology?
A3: Several experimental parameters have a significant impact on polymer morphology. These include:
-
Solvent Choice: Polarity, boiling point, and solvent-polymer interactions can dictate chain conformation and aggregation.[4][5][6]
-
Monomer Concentration: Affects reaction kinetics and the degree of interchain interactions.[4][5]
-
Temperature: Influences reaction rate, solubility, and the potential for thermal annealing effects.[4][5][6]
-
Catalyst: The type and concentration of the catalyst can affect the polymerization rate and may influence side reactions.[1][7]
-
pH of the reaction medium: Can be a critical factor in controlling the morphology of the resulting polymer particles.[8][9]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low Molecular Weight and Poor Film Formation
You're observing that your polymerization reactions are resulting in polymers with low molecular weight, which precipitate as powders rather than forming cohesive films.
-
Potential Cause 1: Impure Monomers or Incorrect Stoichiometry. Step-growth polymerizations, like the formation of poly(Schiff base)s, are extremely sensitive to the purity of the starting materials and the stoichiometric balance of the functional groups.[10][11] Any monofunctional impurities will act as chain terminators, preventing the formation of long polymer chains.
-
Solution 1: Monomer Purification and Precise Measurement.
-
Purify Monomers: Recrystallize the this compound and the diamine monomer before use. Confirm purity using techniques like NMR and melting point analysis.
-
Accurate Stoichiometry: Use a high-precision balance to weigh your monomers. Ensure a 1:1 molar ratio of aldehyde to amine functional groups. It is often beneficial to prepare stock solutions and combine them volumetrically for greater accuracy.
-
-
Potential Cause 2: Inefficient Removal of Condensation By-product. The polycondensation reaction to form a poly(Schiff base) releases water.[12] If this water is not removed from the reaction mixture, the equilibrium will shift back towards the reactants, limiting the molecular weight of the polymer.[10]
-
Solution 2: Effective Water Removal.
-
Azeotropic Distillation: If using a suitable solvent (e.g., toluene, xylene), employ a Dean-Stark trap to continuously remove water from the reaction mixture.
-
High Vacuum: For reactions run in a melt or a high-boiling solvent, applying a vacuum can effectively remove volatile by-products.
-
Issue 2: Uncontrolled Precipitation and Inconsistent Morphology
Your polymer is crashing out of solution during the reaction, leading to a mix of amorphous aggregates and poorly defined structures.
-
Potential Cause 1: Poor Polymer Solubility. As the polymer chains grow, they may become insoluble in the reaction solvent, leading to premature precipitation.[10] This halts further chain growth and prevents the formation of well-ordered structures.
-
Solution 1: Solvent Selection and Temperature Control.
-
Solvent Screening: Test the solubility of a small amount of your expected polymer in a range of solvents. High-boiling polar aprotic solvents like DMF, DMAc, NMP, or DMSO are often good choices for poly(Schiff base)s.[1]
-
Temperature Adjustment: Increasing the reaction temperature can improve polymer solubility.[6] However, be mindful of potential side reactions at higher temperatures.
-
-
Potential Cause 2: Reaction Rate is Too High. A very fast polymerization rate can lead to rapid precipitation before the polymer chains have a chance to self-assemble into a more ordered morphology.
-
Solution 2: Modulating Reaction Conditions.
-
Lower Temperature: Running the reaction at a lower temperature will slow down the polymerization rate.
-
Reduce Catalyst Concentration: If using a catalyst, decreasing its concentration can provide more controlled chain growth.
-
Staged Monomer Addition: Instead of adding all the monomer at once, a slow, continuous addition of one monomer to the other can help to control the polymerization rate and maintain a lower concentration of growing chains at any given time.
-
Issue 3: Achieving a Specific Morphology (e.g., Nanofibers vs. Spheres)
You are trying to produce a specific polymer morphology, such as nanofibers, but are instead obtaining spherical particles or amorphous films.
-
Potential Cause 1: Inappropriate Solvent System. The interaction between the polymer and the solvent is a key determinant of the final morphology.[4][5][6] A "good" solvent will promote a more coiled chain conformation, while a "poor" solvent can encourage interchain aggregation and the formation of more ordered structures.
-
Solution 1: Systematic Solvent Studies.
-
Vary Solvent Polarity: Experiment with a range of solvents with different polarities. For example, a mixture of a good solvent and a poor solvent can sometimes induce the desired self-assembly.
-
Consider Anisotropic Solvents: In some cases, liquid crystalline solvents can be used to template the growth of ordered polymer structures.
-
-
Potential Cause 2: Lack of Directional Growth. The formation of anisotropic structures like nanofibers often requires some form of directional control during polymerization.
-
Solution 2: Introducing External Control.
-
pH Adjustment: The pH of the reaction medium can significantly influence the morphology of the resulting polymer.[8][9] A systematic study of the effect of pH on your system may reveal conditions that favor nanofiber formation.
-
Use of Templates: The polymerization can be carried out in the presence of a template, such as a porous membrane or another nanomaterial, to guide the growth of the polymer chains.
-
Flow-Based Methods: Techniques like solution shearing or spin coating during or after polymerization can align polymer chains and promote the formation of fibrillar structures.[13]
-
Experimental Protocols
Here are some starting-point protocols for key procedures. Remember to adapt these to your specific system and safety requirements.
Protocol 1: General Polycondensation for Poly(Schiff Base) Synthesis
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and the chosen diamine monomer.[1]
-
Solvent Addition: Add a suitable dry solvent (e.g., DMF, NMP) to achieve the desired monomer concentration (typically 0.1-0.5 M).
-
Catalyst Addition (Optional): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen atmosphere with continuous stirring for 24-48 hours.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water).
-
Purification: Filter the polymer, wash it extensively with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum.
-
Characterization: Analyze the polymer's structure and molecular weight using techniques like FTIR, NMR, and GPC.[14][15] Examine the morphology using SEM and TEM.[9]
Protocol 2: Screening for Morphological Control
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in vials.
-
Vary a Single Parameter: In each vial, keep all conditions constant except for one variable. For example:
-
Solvent: Use a different solvent in each vial (e.g., THF, Chloroform, Toluene, DMF, DMSO).
-
Concentration: Vary the initial monomer concentration (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M).
-
Temperature: Place the vials in heating blocks set to different temperatures (e.g., 25 °C, 50 °C, 80 °C, 110 °C).
-
-
Analysis: After the reaction period, take a small aliquot from each vial, deposit it on a substrate (e.g., a silicon wafer or a TEM grid), and examine the resulting morphology using microscopy techniques.
Data and Visualization
Table 1: Influence of Experimental Parameters on Polymer Morphology
| Parameter | Low Value/Condition | High Value/Condition | Expected Morphological Trend | Rationale |
| Concentration | Dilute (~0.01 M) | Concentrated (~0.5 M) | Dilute may favor intramolecular cyclization or well-defined single chains. Concentrated promotes interchain interactions and aggregation.[4][5] | Higher concentration increases the probability of polymer chains encountering each other. |
| Temperature | Low (~25 °C) | High (~120 °C) | Lower temperatures may lead to kinetically trapped, less ordered structures. Higher temperatures can promote annealing into more crystalline forms.[4][5][6] | Increased temperature provides thermal energy for chains to overcome kinetic barriers and find thermodynamically favorable packing arrangements. |
| Solvent Polarity | Non-polar (e.g., Toluene) | Polar (e.g., DMF) | Can drastically alter morphology based on polymer-solvent interactions. Poor solvents may induce aggregation and crystallinity.[4][5][6] | The balance of polymer-polymer versus polymer-solvent interactions dictates chain conformation and assembly. |
| Reaction Rate | Slow (low temp/catalyst) | Fast (high temp/catalyst) | Slower rates can allow for more ordered, crystalline structures to form. Faster rates often lead to amorphous materials. | Slower growth allows time for polymer chains to self-assemble into lower energy, more ordered states. |
Diagrams
Below are diagrams to visualize key processes.
Caption: A troubleshooting flowchart for morphology control in polymerization.
References
- Effects of molecular architecture on morphology and photophysics in conjugated polymers: from single molecules to bulk. (n.d.). National Institutes of Health.
- Schwartz, B. J. (2003). Conjugated polymers as molecular materials: how chain conformation and film morphology influence energy transfer and interchain interactions. PubMed.
- Schwartz, B. (2003). Conjugated polymers as molecular materials: how chain conformation and film morphology influence energy transfer and interchain interactions. Semantic Scholar.
- Schwartz, B. J. (2003). Conjugated polymers as molecular materials: How chain conformation and film morphology influence energy transfer and interchain interactions. ProQuest.
- Qu, G. (n.d.). multi-scale morphology development in solution coated conjugated polymers. IDEALS.
- Synthesis and characterization of some aliphatic-aromatic poly(Schiff base)s. (n.d.). ResearchGate.
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (n.d.). Journal of Applicable Chemistry.
- Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies.
- Troubleshooting step growth polymerization. (2021, November 16). Reddit.
- POLYCONDENSATION. (n.d.). eGyanKosh.
- Lecture #9: Polycondensation reactions. (n.d.). Farabi University.
- Synthesis, Characterization, and Application of Polymer-Based Materials. (2025). MDPI.
- Morphology control through the synthesis of metal-organic frameworks. (2020). PubMed.
- Polymer Analysis and Characterization. (2024). National Institutes of Health.
- Characterization and morphology control of poly(p-phenylenediamine) microstructures in different pH. (n.d.). ResearchGate.
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- 3. Effects of molecular architecture on morphology and photophysics in conjugated polymers: from single molecules to bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated polymers as molecular materials: how chain conformation and film morphology influence energy transfer and interchain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Conjugated polymers as molecular materials: how chain conformation and film morphology influence energy transfer and interchain interactions. | Semantic Scholar [semanticscholar.org]
- 6. Conjugated polymers as molecular materials: How chain conformation and film morphology influence energy transfer and interchain interactions - ProQuest [proquest.com]
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- 8. Morphology control through the synthesis of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing self-polymerization of "6-(4-Formylphenyl)nicotinaldehyde"
Technical Support Center: 6-(4-Formylphenyl)nicotinaldehyde
A Guide to Preventing Self-Polymerization and Degradation
Welcome to the technical support guide for this compound (CAS 885950-11-8). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and successful application of this versatile dialdehyde building block. Due to its bifunctional nature, this compound exhibits high reactivity that, if not properly managed, can lead to self-polymerization or degradation, compromising experimental outcomes. This guide provides in-depth explanations, troubleshooting FAQs, and validated protocols to maintain the integrity of your material.
Section 1: Understanding the Core Instability
Q1: Why is this compound so susceptible to self-reaction and degradation?
The reactivity of this compound stems from its structure: it possesses two aromatic aldehyde (-CHO) groups and, critically, lacks any α-hydrogen atoms.[1][2][3] This specific combination makes it highly susceptible to several degradation pathways beyond simple oxidation:
-
Cannizzaro Reaction: In the presence of even trace amounts of a strong base (e.g., hydroxide ions), aldehydes without α-hydrogens undergo a disproportionation reaction.[4][5] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[6][7] This bimolecular reaction is a common pathway for the degradation of this compound, leading to a mixture of byproducts.
-
Tishchenko Reaction: This reaction, catalyzed by alkoxides or certain Lewis acids, involves the dimerization of two aldehyde molecules to form an ester.[8][9][10] Like the Cannizzaro reaction, it is an irreversible process that consumes the starting material.[11]
-
General Polymerization: The two aldehyde groups can react intermolecularly to form long-chain polyacetals, especially in the presence of acid or heat catalysts. This leads to an increase in viscosity, precipitation, or complete solidification of the material.[12][13]
These pathways are often initiated by common laboratory contaminants, such as residual base or acid on glassware, moisture in solvents, or exposure to atmospheric oxygen and light.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide & FAQs
Q2: I've just received my sample. What are the immediate signs of polymerization I should look for?
Upon receipt and each time you use the compound, perform a quick visual inspection. Key signs of degradation include:
-
Increased Viscosity: The material, if liquid or in solution, appears thicker than expected.
-
Cloudiness or Haze: The once-clear solution becomes turbid or opaque.[14]
-
Precipitate Formation: You may observe solid particles, crystals, or fine, wisp-like structures suspended in the sample.[14]
-
Solidification: The material has partially or completely solidified into a mass that is difficult to dissolve.
-
Discoloration: A noticeable color change, often to yellow or brown, can indicate the formation of degradation byproducts.[14]
Q3: I dissolved the aldehyde in my reaction solvent and a precipitate formed immediately. What went wrong?
This is a common issue that typically points to solvent contamination. Many common laboratory solvents, if not properly purified and stored, can harbor impurities that trigger polymerization:
-
Acidic or Basic Impurities: Solvents like chloroform can degrade to form HCl, while others may contain basic amine stabilizers. These can catalyze degradation.
-
Water Content: Using non-anhydrous solvents can facilitate hydrate formation, which can be a precursor to other reactions.[15][16]
-
Peroxides: Solvents like THF or diethyl ether can form explosive peroxides upon storage in air and light. Peroxides can initiate radical polymerization pathways.
Solution: Always use high-purity, anhydrous solvents from a freshly opened bottle or a dedicated solvent purification system. When in doubt, test the pH of your solvent with a wetted indicator strip before adding your aldehyde.
Q4: My reaction requires a base. How can I add it without triggering the Cannizzaro reaction?
Running reactions with this substrate under basic conditions is challenging but manageable with careful protocol design.
-
Low Temperatures: Cool the reaction mixture significantly (e.g., to 0°C or -78°C) before the slow, dropwise addition of the base. This will dramatically reduce the rate of the Cannizzaro side reaction.
-
Slow Addition: Add the aldehyde slowly to a solution already containing the base and other reagents, rather than adding base to the aldehyde. This keeps the instantaneous concentration of the aldehyde low.
-
Choice of Base: If your reaction allows, consider using a non-nucleophilic, sterically hindered base, which is less likely to attack the carbonyl carbon directly.
-
Protecting Groups: For multi-step syntheses, an alternative strategy is to protect the aldehyde groups as acetals, which are stable to basic conditions. The aldehydes can be deprotected later using aqueous acid.[17]
Section 3: Validated Protocols for Prevention
Adherence to strict handling and storage protocols is the most effective way to ensure the long-term stability of this compound.
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Upon Receipt: Immediately transfer the manufacturer's vial into a secondary container (e.g., a small desiccator) and place it in a designated cold storage unit.
-
Storage Conditions: Maintain the compound under the conditions summarized in the table below at all times. The recommended storage temperature is 2-8°C.
-
Dispensing: All weighing and dispensing operations must be performed under an inert atmosphere (a glovebox or Schlenk line is highly recommended). Do not handle the solid material in open air for extended periods.
-
After Use: Tightly seal the container, backfill with argon or nitrogen, and promptly return it to cold storage.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the kinetic rate of all degradation and polymerization reactions.[18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the highly susceptible aldehyde functional groups.[14] |
| Light Exposure | Amber Glass Vial / Store in Dark | Prevents initiation of photochemical or radical-based degradation pathways.[19][20] |
| Moisture | Anhydrous / Desiccated | Prevents hydrate formation and subsequent acid/base catalyzed reactions.[16] |
| Contaminants | Store away from acids and bases | Avoids vapor-phase contamination that can catalyze degradation on the solid's surface. |
Protocol 2: Preparation of a Stock Solution
This protocol outlines the procedure for preparing a stable stock solution for immediate use in a reaction.
-
Glassware Preparation: Ensure all glassware (flask, syringes, stir bars) is thoroughly cleaned and oven-dried (>120°C for at least 4 hours) to remove all traces of water and organic residues.
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity argon or nitrogen. Allow to cool.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene). Use solvent from a recently opened bottle or a solvent purification system.
-
Dispensing: In a glovebox or under a positive pressure of inert gas, quickly weigh the required amount of this compound into the reaction flask.
-
Dissolution: Using a gas-tight syringe, add the anhydrous solvent to the flask. Stir until fully dissolved. Gentle warming can be used if necessary, but avoid high temperatures.
-
Immediate Use: Use the prepared solution as quickly as possible. Do not store solutions of this aldehyde for extended periods, even at low temperatures.
Caption: Recommended workflow for handling and solution preparation.
References
-
Physics Wallah. Reaction Mechanism of Cannizzaro Reaction. Available from: [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. Available from: [Link]
-
JoVE. Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Available from: [Link]
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Available from: [Link]
-
Grokipedia. Tishchenko reaction. Available from: [Link]
-
ACS Omega. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. Available from: [Link]
- Google Patents. US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
-
Wikipedia. Tishchenko reaction. Available from: [Link]
-
Organic Reactions. The Tishchenko Reaction. Available from: [Link]
-
Quora. What is stability of aldehyde and ketone?. Available from: [Link]
-
Physics Wallah. Tischenko reaction Notes. Available from: [Link]
-
Reddit. How to Store Aromachemicals??? : r/DIYfragrance. Available from: [Link]
-
Patsnap Synapse. What are Aldehydes inhibitors and how do they work?. Available from: [Link]
-
Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. Available from: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]
-
Chemistry Stack Exchange. Acidity of aldehydes and ketones and enolate formation. Available from: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available from: [Link]
-
ACS Publications. Triggering Depolymerization: Progress and Opportunities for Self-Immolative Polymers. Available from: [Link]
-
RSC Publishing. Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 885950-11-8: 3-Pyridinecarboxaldehyde,6-(4-formylpheny… [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 5. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 10. Tischenko reaction Notes | Physics Wallah [pw.live]
- 11. organicreactions.org [organicreactions.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 19. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 20. reddit.com [reddit.com]
Influence of the pyridine nitrogen on the reactivity of "6-(4-Formylphenyl)nicotinaldehyde"
Welcome to the technical support center for 6-(4-Formylphenyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile dialdehyde. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the influential role of the pyridine nitrogen.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during the chemical modification of this compound.
Question 1: I am observing low yields and a mixture of products in my reaction. How can I improve the selectivity for one aldehyde group over the other?
Answer: Achieving regioselectivity with this compound is a common challenge due to the presence of two aldehyde groups with different electronic environments. The pyridine nitrogen atom plays a crucial role here, influencing the reactivity of the proximal aldehyde group.
Core Principles: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is most pronounced at positions 2 and 4 (ortho and para to the nitrogen). Consequently, the aldehyde group on the pyridine ring (at the 3-position, also known as the nicotinaldehyde moiety) is electronically different from the aldehyde on the phenyl ring. The formyl group on the pyridine ring is rendered more electrophilic due to the electron-withdrawing nature of the pyridine nitrogen.[2]
Troubleshooting Steps & Solutions:
-
Exploit Electronic Differences:
-
For selective reaction at the nicotinaldehyde group: Use nucleophiles that are sensitive to electronic effects. The increased electrophilicity of the carbon atom of the aldehyde on the pyridine ring makes it more susceptible to nucleophilic attack. Reactions that are favored under acidic conditions may also show selectivity for this position, as protonation of the pyridine nitrogen further enhances its electron-withdrawing effect.[2]
-
For selective reaction at the benzaldehyde group: This is more challenging. You might consider using bulky reagents that are sterically hindered from approaching the more sterically accessible nicotinaldehyde group. Alternatively, protecting the more reactive aldehyde group is a viable strategy.
-
-
Strategic Use of Protecting Groups:
-
A common strategy is to selectively protect the more reactive aldehyde. For instance, you can form a hemiacetal or an acetal under carefully controlled conditions, which might favor the more electrophilic aldehyde. Subsequent reaction at the free aldehyde and deprotection will yield the desired product.
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the relative reactivity of the two aldehyde groups. Protic solvents, for example, can hydrogen bond with the pyridine nitrogen, modulating its electronic influence.
-
Catalyst: The use of specific catalysts can direct the reaction to one of the aldehyde groups. For instance, certain organocatalysts or metal catalysts might show a preference for one of the aromatic systems.
-
Question 2: My reaction is not going to completion, even with an excess of reagents. What could be the issue?
Answer: Incomplete conversion can stem from several factors, including reagent stability, catalyst deactivation, or unfavorable reaction equilibria. The pyridine nitrogen can also play a role in some of these issues.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting incomplete reactions.
Detailed Explanations:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts, leading to their deactivation. If you are using a transition metal-catalyzed reaction (e.g., a cross-coupling reaction), this is a significant possibility.
-
Solution: Consider using ligands that can displace the pyridine nitrogen from the metal center or using a higher catalyst loading. Some catalytic systems are specifically designed to be tolerant of nitrogen-containing heterocycles.
-
-
Reagent Compatibility: Pyridine moieties can sometimes react with highly reactive reagents. For example, strong bases can deprotonate the aromatic protons, and some organometallic reagents can add to the pyridine ring.
-
Solution: Carefully review the compatibility of your reagents with the pyridine functionality. A change in the type of reagent (e.g., a different organometallic species) might be necessary.
-
-
Solubility: this compound may have limited solubility in certain organic solvents. If the starting material is not fully dissolved, the reaction will be slow and may not go to completion.
-
Solution: Ensure your starting material is fully dissolved. You may need to use a more polar aprotic solvent like DMF or DMSO, or gently heat the reaction mixture.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the chemical properties and reactivity of this compound.
Question 3: What are the key electronic effects of the pyridine nitrogen on the reactivity of the molecule?
Answer: The pyridine nitrogen imparts a unique electronic character to the molecule, influencing the reactivity of both aromatic rings and the aldehyde functional groups.
-
Inductive Effect: Nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the pyridine ring. This makes the pyridine ring electron-deficient.
-
Mesomeric (Resonance) Effect: The nitrogen lone pair can participate in resonance, but its primary effect is electron-withdrawing, particularly at the ortho and para positions.
-
Impact on Aldehyde Reactivity: The aldehyde group on the pyridine ring (nicotinaldehyde moiety) is more electrophilic than the one on the phenyl ring. This is because the pyridine ring withdraws electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[2]
-
Impact on Aromatic Ring Reactivity:
-
The pyridine ring is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen.
-
The phenyl ring is also influenced, albeit to a lesser extent. The pyridine ring acts as an electron-withdrawing substituent on the phenyl ring.
-
Caption: Diagram illustrating the electronic effects of the pyridine nitrogen.
Question 4: Can I selectively reduce one of the aldehyde groups to an alcohol?
Answer: Yes, selective reduction is possible by leveraging the different reactivities of the two aldehyde groups.
Methodologies for Selective Reduction:
| Reagent/Method | Selectivity | Rationale |
| Chemoselective Reducing Agents | High | Reagents like sodium triacetoxyborohydride are milder and may preferentially reduce the more electrophilic nicotinaldehyde group. |
| Catalytic Hydrogenation | Moderate to High | The choice of catalyst and conditions can influence selectivity. For example, a catalyst that coordinates to the pyridine nitrogen might direct hydrogenation to the nearby aldehyde. |
| Protection-Reduction-Deprotection | High | Protect the more reactive aldehyde (likely the nicotinaldehyde) as an acetal, reduce the remaining aldehyde, and then deprotect. |
Experimental Protocol: Selective Reduction using NaBH(OAc)₃
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in a suitable solvent like 1,2-dichloroethane or THF.
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Add Reducing Agent: Slowly add sodium triacetoxyborohydride (1.0-1.2 equivalents) portion-wise.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting mono-alcohol by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific applications.
Question 5: How does the pyridine nitrogen affect the spectroscopic properties (NMR) of the molecule?
Answer: The pyridine nitrogen has a distinct effect on the ¹H and ¹³C NMR spectra, which can be useful for characterization and reaction monitoring.
-
¹H NMR:
-
The protons on the pyridine ring are typically deshielded (appear at a higher ppm) compared to those on a benzene ring due to the electron-withdrawing nature of the nitrogen.
-
The proton ortho to the pyridine nitrogen (at the 2-position) is the most deshielded.
-
The two aldehyde protons will have distinct chemical shifts, allowing for easy differentiation. The nicotinaldehyde proton is expected to be at a slightly different chemical shift than the benzaldehyde proton.
-
-
¹³C NMR:
-
The carbon atoms of the pyridine ring, especially those ortho and para to the nitrogen, are deshielded.
-
The carbonyl carbon of the nicotinaldehyde group is expected to be more deshielded (higher ppm) than the carbonyl carbon of the benzaldehyde group due to the stronger electron-withdrawing effect of the pyridine ring.
-
These differences in the NMR spectra are invaluable for confirming the regioselectivity of a reaction. For instance, if a reaction occurs selectively at the nicotinaldehyde, you would expect to see the disappearance of its corresponding aldehyde proton and carbonyl carbon signals in the ¹H and ¹³C NMR spectra, respectively.
III. References
-
Benchchem Technical Support. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from
-
Benchchem Technical Support. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from
-
Benchchem Technical Support. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from
-
ElectronicsAndBooks. (n.d.). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to a$-unsaturated aldehydes and ketone. Retrieved from
-
CymitQuimica. (n.d.). CAS 885950-11-8: 3-Pyridinecarboxaldehyde,6-(4-formylpheny…. Retrieved from
-
National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC. Retrieved from
-
Benchchem. (n.d.). comparative analysis of substituted nicotinaldehyde reactivity. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from
-
ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. Retrieved from
-
National Institutes of Health. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC. Retrieved from
Sources
Validation & Comparative
The Performance Edge: A Comparative Analysis of "6-(4-Formylphenyl)nicotinaldehyde"-Based COFs and Other Porous Materials
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of materials science, the quest for highly efficient and precisely tunable porous materials is paramount. Covalent Organic Frameworks (COFs), with their crystalline structures and molecularly designable pores, represent a significant leap forward. This guide offers an in-depth comparison of the performance of COFs derived from the nitrogen-rich building block, "6-(4-Formylphenyl)nicotinaldehyde," against established porous materials like Metal-Organic Frameworks (MOFs), zeolites, and activated carbons.
While direct experimental data for COFs synthesized specifically from "this compound" is emerging, we can infer their performance characteristics from closely related, structurally analogous pyridine-based and phenylpyridine-based COFs. The presence of the pyridine nitrogen atom within the framework of these COFs is a key structural feature that is anticipated to significantly influence their surface chemistry and, consequently, their performance in a range of applications, from gas separation and storage to catalysis and biomedical applications.
Unveiling the Contenders: A Structural Overview
The performance of a porous material is intrinsically linked to its structure. Here, we provide a comparative overview of the key structural features of our materials of interest.
| Feature | Covalent Organic Frameworks (COFs) | Metal-Organic Frameworks (MOFs) | Zeolites | Activated Carbons |
| Composition | Entirely organic building blocks linked by strong covalent bonds. | Metal ions or clusters coordinated to organic linkers. | Crystalline aluminosilicates. | Amorphous carbon with a high degree of microporosity. |
| Porosity | Highly ordered, crystalline pores with tunable size and shape. | Crystalline pores with exceptionally high surface areas and tunable geometries. | Uniform, microporous crystalline structures. | A wide distribution of micropores and mesopores. |
| Tunability | Highly tunable through the choice of organic building blocks. | Highly tunable by varying both metal ions and organic linkers. | Limited tunability, primarily through ion exchange. | Tunable to some extent through activation processes. |
| Stability | Generally high thermal and chemical stability. | Stability varies greatly depending on the metal-linker bond. | High thermal and hydrothermal stability. | High thermal and chemical stability. |
Performance Showdown: A Data-Driven Comparison
The true measure of a porous material lies in its performance in specific applications. The incorporation of pyridine moieties, as would be the case in "this compound"-based COFs, is expected to enhance performance in applications where interactions with acidic gases or specific catalytic reactions are crucial. Below, we compare the performance of analogous pyridine-based COFs with other porous materials in several key areas.
Gas Adsorption and Separation
The presence of nitrogen atoms in the COF backbone can create specific binding sites for gases, leading to enhanced selectivity.
Acetylene (C₂H₂) Separation: The separation of acetylene from carbon dioxide and ethylene is a critical industrial process. A 3D phenyl pyridine-based COF (COF-PPy) has demonstrated exceptional performance in this area.
| Material | C₂H₂ Adsorption Capacity (mmol/g at 298 K) | Key Performance Attribute |
| COF-PPy (3D Phenyl Pyridine-based COF) | 4.5 | High selectivity due to multi-point interactions between nitrogen centers and acetylene.[1] |
| HKUST-1 (MOF) | ~3.0 | High methane storage capacity but lower selectivity for C₂H₂ over CO₂.[2] |
| Zeolite 13X | ~2.5 | Good for general gas separation but lacks specific high affinity for acetylene. |
| Activated Carbon | Variable, typically lower | Non-specific adsorption, leading to lower selectivity. |
Hydrogen Sulfide (H₂S) Sensing: The detection of toxic gases like H₂S is vital for environmental and industrial safety. A phenylpyridine-based COF (TAPP-TFBZ COF) has shown promise as a fluorescent chemosensor for H₂S.
| Material | Detection Limit | Key Performance Attribute |
| TAPP-TFBZ COF (Phenylpyridine-based) | 1.6 nM | High sensitivity and selectivity for H₂S.[3] |
| Functionalized MOFs | Varies (nM to µM range) | Tunable for specific gas sensing, but can be susceptible to moisture. |
| Modified Zeolites | Typically in the ppm range | Robust but generally lower sensitivity compared to COFs and MOFs. |
| Conducting Polymer/Carbon Composite | Varies (ppb to ppm range) | Good sensitivity but can suffer from cross-reactivity. |
Adsorption from Aqueous Solutions
The large, accessible pores and functionalizable backbone of COFs make them excellent candidates for removing pollutants from water.
Rhodamine B Adsorption: A pyridine-based COF (TAPP-DBTA-COF) has demonstrated a remarkably high adsorption capacity for the organic dye Rhodamine B.
| Material | Maximum Adsorption Capacity (mg/g) | Key Performance Attribute |
| TAPP-DBTA-COF (Pyridine-based) | 1254 | Extremely high capacity attributed to ordered pores, large surface area, and rich adsorption sites.[4][5] |
| MIL-101(Cr) (MOF) | ~300-500 | High surface area but lower specific interactions with Rhodamine B. |
| Zeolite Y | < 100 | Limited by smaller pore size and lower surface area. |
| Activated Carbon | ~200-600 | Good general adsorbent, but lower capacity and selectivity compared to the specialized COF. |
Photocatalysis
The tunable electronic properties of COFs make them promising metal-free photocatalysts.
Hydrogen Peroxide (H₂O₂) Production: A pyridyl-imine COF (PyIm-COF) has shown a high rate of photocatalytic H₂O₂ production.
| Material | H₂O₂ Production Rate (µmol h⁻¹ g⁻¹) | Key Performance Attribute |
| PyIm-COF (Pyridyl-imine COF) | 5850 | Efficient one-step 2e⁻ oxygen reduction pathway facilitated by the pyridyl-imine structure.[6] |
| g-C₃N₄ (Graphitic Carbon Nitride) | ~100-1000 | A common metal-free photocatalyst, but with a lower production rate. |
| TiO₂-based photocatalysts | Variable, often requires UV light | Well-established, but can have lower efficiency under visible light. |
| MOF-based photocatalysts | Varies widely with composition | Performance is highly dependent on the metal and linker combination. |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below is a representative protocol for the synthesis of a pyridine-based imine-linked COF, analogous to what would be used for a "this compound"-based COF.
Synthesis of a Pyridine-Based COF (e.g., TAPP-DBTA-COF)
Materials:
-
2,4,6-tris(4-aminophenyl)pyridine (TAPP)
-
2,5-dibromobenzene-1,4-dicarbaldehyde (DBTA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Aqueous Acetic Acid
Procedure:
-
A mixture of TAPP (0.1 mmol, 35 mg) and DBTA (0.15 mmol, 41.4 mg) is placed in a Pyrex tube.
-
A solvent mixture of 1,4-dioxane (0.8 mL) and mesitylene (0.2 mL) is added to the tube.
-
Aqueous acetic acid (6 M, 0.1 mL) is added as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of approximately 150 mTorr, and flame-sealed.
-
The sealed tube is heated at 120 °C for 3 days.
-
After cooling to room temperature, the resulting solid is collected by filtration and washed with anhydrous acetone and anhydrous tetrahydrofuran.
-
The solid is then subjected to Soxhlet extraction with anhydrous methanol for 24 hours.
-
The final product is dried under vacuum at 120 °C for 24 hours to yield the COF as a powder.
Characterization: The synthesized COF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify imine bond formation, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Visualizing the Frameworks and Workflows
Caption: Synthetic workflow for a pyridine-based COF.
Caption: Key characteristics of different porous materials.
Conclusion and Future Outlook
While direct experimental data on "this compound"-based COFs is still forthcoming, the performance of analogous pyridine-containing COFs strongly suggests a promising future for this class of materials. Their highly tunable nature, coupled with the specific chemical properties imparted by the nitrogen heterocycle, allows for the rational design of materials that can outperform traditional porous materials in a variety of applications.
For researchers and drug development professionals, the key takeaway is the immense potential for customization. By carefully selecting building blocks like "this compound," it is possible to create COFs with precisely tailored pore environments, leading to enhanced selectivity in separations, superior activity in catalysis, and targeted interactions in drug delivery systems. As synthetic methods become more refined and our understanding of structure-property relationships deepens, we can expect to see "this compound"-based and other advanced COFs playing an increasingly important role in addressing scientific and technological challenges.
Sources
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. uocs.org [uocs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04184K [pubs.rsc.org]
- 6. Pyridine-Based Covalent Organic Frameworks with Pyridyl-Imine Structures for Boosting Photocatalytic H2O2 Production via One-Step 2e- Oxygen Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Porosity in Pyridine-Based Covalent Organic Frameworks: A Comparative Guide to BET Analysis
In the landscape of advanced materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with exceptional promise for applications ranging from gas storage and separation to catalysis and drug delivery. The efficacy of COFs in these roles is intrinsically linked to their porosity—specifically their surface area and pore characteristics. This guide provides an in-depth, technical comparison of the porosity of a representative phenylpyridine-based COF, synthesized from precursors analogous to "6-(4-Formylphenyl)nicotinaldehyde," with other notable COF structures. We will delve into the experimental validation of these properties using Brunauer-Emmett-Teller (BET) analysis, offering a detailed protocol and explaining the critical considerations for obtaining accurate and reproducible data.
The Significance of Porosity in COF Performance
The utility of COFs is fundamentally derived from their highly ordered, porous structures. A high specific surface area provides an extensive interface for interaction with guest molecules, which is crucial for applications such as adsorptive gas storage and heterogeneous catalysis. The size, shape, and distribution of pores dictate the selectivity of the framework for molecular separation and can influence the kinetics of guest molecule diffusion, a key factor in drug delivery systems. The incorporation of nitrogen-rich heterocyclic linkers, such as those derived from pyridine-based aldehydes, can impart unique chemical functionalities to the pore walls, enhancing selectivity and catalytic activity.[1][2]
Synthesis of a Phenylpyridine-Based COF
The synthesis of COFs is typically achieved through condensation reactions between multitopic organic building blocks. For the purpose of this guide, we will consider a phenylpyridine-based COF, TAPP-TFBZ COF, synthesized through a template-free [4 + 4] polycondensation of 5′-(2,6-bis(4-aminophenyl)pyridin-4-yl)-[1,1′:3′,1″-terphenyl]-4,4″-diamine (TAPP-4NH2) with 4′,5′-bis(4-formylphenyl)-[1,1′:2′,1″-terphenyl]-4,4″-dicarbaldehyde (TFBZ-4CHO).[3] This solvothermal synthesis method results in a crystalline material with a high degree of order.
Validating Porosity: The BET Analysis Workflow
Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of porous materials. The analysis involves the physisorption of an inert gas, typically nitrogen, at cryogenic temperatures. The amount of gas adsorbed at various relative pressures is used to calculate the specific surface area.
Experimental Protocol for BET Analysis of COFs
1. Sample Preparation (Degassing):
-
Accurately weigh 50-100 mg of the synthesized COF powder into a sample tube.
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Heat the sample under a high vacuum (e.g., 10⁻⁵ torr) at a temperature of 120-150 °C for at least 12 hours. This step is critical to remove any adsorbed moisture or solvents from the pores without causing structural collapse. The choice of temperature and duration should be optimized for the specific COF to ensure complete outgassing without damaging the material.
2. Isotherm Measurement:
-
Transfer the degassed sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument will then automatically dose the sample with known amounts of nitrogen gas at a series of precisely controlled pressures.
-
The amount of gas adsorbed at each pressure point is measured, generating a nitrogen adsorption-desorption isotherm.
3. Data Analysis:
-
The specific surface area is calculated from the adsorption isotherm data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the BET equation.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
The pore size distribution can be determined from the isotherm data using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.
Below is a Graphviz diagram illustrating the BET analysis workflow:
Caption: Experimental workflow for BET analysis of COF porosity.
Comparative Analysis of COF Porosity
To provide a comprehensive understanding of the porosity of the phenylpyridine-based COF (TAPP-TFBZ COF), we compare its performance with two other notable COFs with different linker chemistries: a boronate ester-linked COF (COF-5) and an imine-linked COF synthesized from hydrazine (COF-42).
| Feature | Phenylpyridine-Based COF (TAPP-TFBZ) | Boronate Ester-Linked COF (COF-5) | Hydrazone-Linked COF (COF-42) |
| Linker Type | Imine (from phenylpyridine diamine and dialdehyde) | Boronate Ester | Hydrazone |
| BET Surface Area (m²/g) | > 943[3] | 1590 | ~1170 |
| Pore Size (Å) | Heteroporous (micropores and mesopores)[3] | 27 | Not specified |
| Key Structural Feature | Nitrogen-rich phenylpyridine units | Boroxine rings | Hydrazone linkages |
Note: The data presented is compiled from published literature and may vary depending on the specific synthesis and activation conditions.
The phenylpyridine-based COF exhibits a high BET surface area, exceeding 943 m²/g.[3] This is comparable to many high-performance COFs and indicates a highly porous structure. The presence of both micropores and mesopores (heteroporosity) in the TAPP-TFBZ COF can be advantageous for applications requiring hierarchical pore structures, such as catalysis where larger pores facilitate reactant diffusion and smaller pores provide high surface area for active sites.[3]
In comparison, COF-5, one of the earliest and most studied COFs, boasts a significantly higher BET surface area of 1590 m²/g. This is attributed to its highly ordered, eclipsed layered structure forming large, uniform mesopores of 27 Å. The hydrazone-linked COF-42 also displays a high surface area of approximately 1170 m²/g, demonstrating that the choice of linker chemistry profoundly influences the resulting porosity.
The following diagram illustrates the relationship between the COF's building blocks and its resulting porous structure.
Caption: From molecular precursors to a porous COF structure.
Conclusion and Future Outlook
The validation of porosity through BET analysis is a cornerstone of COF characterization. As demonstrated, COFs synthesized from precursors analogous to "this compound" exhibit high surface areas and tunable pore structures, making them highly attractive for a multitude of applications. The comparative analysis highlights that while the specific surface area is a critical parameter, the pore size distribution and the chemical nature of the pore environment, dictated by the choice of building blocks, are equally important in determining the functional performance of these advanced materials. Future research will undoubtedly focus on the rational design of COF linkers to achieve even greater control over porosity and functionality, further expanding the applications of these remarkable materials in science and technology.
References
-
Heterosporous Phenylpyridine-Based Covalent Organic Framework Microflowers for Highly Selective Sensing of Hydrogen Sulfide. ACS Applied Polymer Materials, 2024.
-
Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Materials Advances, 2021.
-
Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. ResearchGate, 2021.
Sources
A Spectroscopic Guide to Covalent Organic Frameworks Synthesized from Diverse Aromatic Dialdehydes
Abstract
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with broad application potential, stemming from their tunable structures and functionalities. The choice of building blocks, particularly aromatic dialdehydes, is a critical determinant of the final spectroscopic, and consequently, functional properties of the COF. This guide provides a comparative analysis of COFs synthesized from different aromatic dialdehydes, focusing on how the linker's structure influences the material's spectroscopic signatures. We delve into the causality behind experimental choices in COF synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and comparative data are presented to serve as a practical resource for the synthesis and analysis of these advanced materials.
Introduction
Covalent Organic Frameworks (COFs) are a fascinating class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their inherent properties, such as high surface area, permanent porosity, and exceptional thermal and chemical stability, make them promising candidates for a wide range of applications including gas storage, catalysis, sensing, and drug delivery.[3][4][5][6] The rational design and synthesis of COFs allow for precise control over their structural and electronic properties, which are intimately linked to their spectroscopic characteristics.
Aromatic dialdehydes are fundamental building blocks in the synthesis of a large family of imine-linked COFs, typically formed through Schiff base condensation with multitopic amines.[3] The electronic nature, size, and geometry of the dialdehyde linker profoundly influence the resulting COF's spectroscopic profile, including its infrared absorption, nuclear magnetic resonance signals, and photophysical behavior (UV-Vis absorption and fluorescence). Understanding these structure-property relationships is paramount for the targeted design of COFs with desired functionalities. This guide offers a spectroscopic comparison of COFs synthesized from a selection of representative aromatic dialdehydes, providing the foundational knowledge for researchers to navigate this versatile class of materials.
The Synthetic Foundation: From Monomers to Frameworks
The synthesis of imine-linked COFs from aromatic dialdehydes and amines is a prime example of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The most common method for COF synthesis is solvothermal synthesis, which involves heating the monomers in a sealed vessel with a high-boiling point solvent.[7] This method promotes the formation of a crystalline, ordered structure by allowing for reversible bond formation and error correction.
Generalized Synthesis Workflow
The synthesis of COFs from aromatic dialdehydes and amines generally follows a consistent workflow, which is crucial for achieving high crystallinity and porosity.
Caption: Generalized workflow for the solvothermal synthesis of imine-linked COFs.
The choice of solvent and catalyst is critical. A mixture of solvents with different polarities can aid in monomer dissolution and facilitate crystal growth.[7] An acid catalyst, such as acetic acid, is often employed to accelerate the reversible imine formation, which is essential for the "self-healing" process that leads to a crystalline framework.[8] Modulators, like benzaldehyde, can also be introduced to slow down the reaction kinetics, leading to improved crystallinity and higher surface areas.[9][10]
Spectroscopic Characterization: A Comparative Analysis
The structural and electronic properties of COFs are elucidated through a suite of spectroscopic techniques. Here, we compare the spectroscopic signatures of COFs synthesized from three distinct aromatic dialdehydes: Terephthalaldehyde (TPA) , Pyrene-2,7-dicarbaldehyde (Py-CHO) , and 1,3,5-Triformylphloroglucinol (Tp) .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable tool for confirming the formation of the imine linkage and the consumption of the aldehyde and amine precursors.
| Aromatic Dialdehyde | Key FT-IR Vibrational Bands (cm⁻¹) | Interpretation |
| Terephthalaldehyde (TPA) | ~1623 (C=N stretch) | Appearance of the imine bond confirms successful Schiff base condensation.[11] |
| Disappearance of ~1700 (C=O stretch) | Indicates the consumption of the aldehyde functional group from TPA.[12] | |
| Disappearance of ~3400 (N-H stretch) | Shows the consumption of the amine functional group from the linker.[11] | |
| Pyrene-2,7-dicarbaldehyde (Py-CHO) | ~1625 (C=N stretch) | Similar to TPA-based COFs, the presence of the C=N stretch is indicative of imine bond formation.[11] The slightly higher wavenumber may be attributed to the electronic effects of the pyrene core. |
| 1,3,5-Triformylphloroglucinol (Tp) | ~1617 (C=N stretch) | The lower frequency compared to TPA and Py-CHO based COFs can be attributed to the keto-enol tautomerism that occurs in these frameworks.[12][13] |
| Broad band ~3000-3600 (O-H stretch) | The presence of hydroxyl groups from the phloroglucinol core. |
Expert Insight: The position of the imine (C=N) stretching vibration provides clues about the electronic environment within the COF. Electron-donating groups on the aromatic dialdehyde can lead to a slight redshift (lower wavenumber), while electron-withdrawing groups can cause a blueshift (higher wavenumber). The significant redshift in Tp-based COFs is a strong indicator of the keto-enol tautomerism, which imparts unique electronic and photophysical properties.[13]
Solid-State Nuclear Magnetic Resonance (¹³C CP-MAS NMR) Spectroscopy
Solid-state NMR provides detailed information about the local chemical environment of carbon atoms within the COF structure.
| Aromatic Dialdehyde | Key ¹³C NMR Chemical Shifts (ppm) | Interpretation |
| Terephthalaldehyde (TPA) | ~158 | Resonance of the imine carbon (C=N), confirming the covalent linkage.[12] |
| ~130-140 | Aromatic carbons of the TPA and amine linkers. | |
| Pyrene-2,7-dicarbaldehyde (Py-CHO) | ~157 | Imine carbon resonance. The slight upfield shift compared to TPA-based COFs can be attributed to the shielding effect of the extended π-system of the pyrene core.[12] |
| ~120-135 | Aromatic carbons of the pyrene core and the amine linker. | |
| 1,3,5-Triformylphloroglucinol (Tp) | ~180 | Resonance characteristic of the keto-enol tautomer, indicating the carbon is in a more carbonyl-like environment. |
| ~100-110 | Aromatic carbons of the phloroglucinol core. |
Expert Insight: The chemical shift of the imine carbon is highly sensitive to the electronic structure of the COF. The significant downfield shift observed in Tp-based COFs provides strong evidence for the keto-enol tautomerism, corroborating the FT-IR data.
UV-Visible and Fluorescence Spectroscopy
The choice of aromatic dialdehyde has a profound impact on the photophysical properties of the resulting COF, as it directly influences the extent of π-conjugation and the energy of electronic transitions.
| Aromatic Dialdehyde | UV-Vis Absorption (λ_max, nm) | Fluorescence Emission (λ_em, nm) | Interpretation |
| Terephthalaldehyde (TPA) | ~350-450 | Typically weak or no emission | The absorption is attributed to π-π* transitions within the conjugated framework. The lack of significant fluorescence is often due to efficient non-radiative decay pathways.[14] |
| Pyrene-2,7-dicarbaldehyde (Py-CHO) | ~400-550 | Strong emission, ~500-600 | The extended π-system of the pyrene core leads to a significant red-shift in both absorption and emission spectra.[11][15] These COFs are often highly fluorescent, making them suitable for sensing applications.[11] |
| 1,3,5-Triformylphloroglucinol (Tp) | ~450-600 | Variable, often red-shifted emission | The keto-enol tautomerism extends the π-conjugation, resulting in a significant redshift in absorption. The fluorescence properties can be tuned by the choice of the amine linker.[14] |
Expert Insight: The photophysical properties of COFs are highly tunable. The incorporation of large, planar aromatic systems like pyrene leads to materials with strong absorption in the visible region and intense fluorescence.[11][16] This makes them excellent candidates for applications in optoelectronics and chemical sensing.[4][11] The intramolecular charge transfer characteristics can also be influenced by the choice of both the aldehyde and amine linkers.[11]
Caption: Relationship between aromatic dialdehyde precursors, spectroscopic analysis, and resulting COF properties.
Experimental Protocols
To ensure the reproducibility and integrity of the presented data, detailed experimental protocols for COF synthesis and spectroscopic characterization are provided below.
Protocol 1: Synthesis of a TPA-based COF (e.g., TPA-TAPT COF)
Materials:
-
Terephthalaldehyde (TPA)
-
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine TAPT and TPA in a 2:3 molar ratio.[3]
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Add an aqueous solution of 6 M acetic acid to form a slurry.[3]
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum and heat in an oven at 120 °C for 3 days.[3]
-
After cooling, collect the solid product by filtration.
-
Wash the solid sequentially with acetone and THF.
-
Purify the crude product by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF powder under vacuum at 150 °C overnight.[3]
Protocol 2: Spectroscopic Characterization
FT-IR Spectroscopy:
-
Acquire spectra using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record spectra over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analyze the disappearance of the C=O stretching band of the dialdehyde and the N-H stretching bands of the amine, and the appearance of the C=N stretching band of the imine linkage.[11]
Solid-State ¹³C CP-MAS NMR Spectroscopy:
-
Pack the dried COF powder into a zirconia rotor.
-
Acquire spectra on a solid-state NMR spectrometer operating at a suitable magnetic field strength.
-
Use a cross-polarization magic-angle spinning (CP-MAS) sequence.
-
Reference the chemical shifts to a standard such as adamantane.
UV-Vis Diffuse Reflectance and Solid-State Fluorescence Spectroscopy:
-
For UV-Vis, use a spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements on the powdered sample.
-
For fluorescence, use a spectrofluorometer to measure the emission spectrum of the solid sample at a suitable excitation wavelength. The COFs can also be dispersed in a solvent like 1,4-dioxane for solution-phase measurements.[11]
Conclusion
The selection of the aromatic dialdehyde building block is a powerful strategy for tuning the spectroscopic and, by extension, the functional properties of covalent organic frameworks. Simple aromatic linkers like terephthalaldehyde yield COFs with moderate π-conjugation, while extended aromatic systems such as pyrene-based dialdehydes lead to materials with significant red-shifted absorption and strong fluorescence. The use of functionalized dialdehydes like 1,3,5-triformylphloroglucinol introduces unique phenomena such as keto-enol tautomerism, which dramatically alters the electronic structure and spectroscopic signatures of the resulting COF.
This guide has provided a comparative framework for understanding the spectroscopic consequences of varying the aromatic dialdehyde linker in COF synthesis. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to design and synthesize COFs with tailored properties for specific applications in materials science, chemistry, and drug development. By understanding the fundamental relationships between monomer structure and framework properties, the scientific community can continue to unlock the full potential of these remarkable materials.
References
- Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks - Benchchem.
- Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection.
- Synthesis Protocols for Covalent Organic Framework (COF) Precursors - The Royal Society of Chemistry.
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The Pyridine Advantage: A Comparative Guide to COF Properties Influenced by the 6-(4-Formylphenyl)nicotinaldehyde Linker
In the rapidly advancing field of porous crystalline materials, the rational design of Covalent Organic Frameworks (COFs) through the strategic selection of molecular building blocks is paramount for tailoring their functional properties. This guide provides an in-depth comparison of COFs synthesized from the pyridine-containing dialdehyde linker, 6-(4-Formylphenyl)nicotinaldehyde, against its non-pyridine analogue, terephthaldehyde. We will explore how the subtle inclusion of a pyridine moiety within the linker's backbone significantly influences the resulting COF's structural, electronic, and catalytic characteristics. This analysis is supported by a synthesis of data from published research on analogous systems, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.
The Strategic Incorporation of Pyridine: Beyond a Simple Structural Unit
The choice of organic linkers is a critical determinant of the final properties of a COF. While terephthaldehyde has been a workhorse in the synthesis of robust and porous COFs, the introduction of heteroatoms, such as the nitrogen in a pyridine ring, offers a pathway to imbue the framework with unique functionalities. The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, a coordination site for metal ions, and a proton acceptor, thereby enhancing surface polarity, modifying electronic properties, and creating active sites for catalysis.[1]
This guide will focus on a comparative analysis of two hypothetical, yet representative, imine-linked 2D COFs synthesized via the condensation of either this compound (Py-COF) or terephthaldehyde (Tph-COF) with a common trigonal amine linker, tris(4-aminophenyl)amine (TAPA).
Comparative Analysis: Py-COF vs. Tph-COF
The introduction of the pyridine moiety is anticipated to manifest in several key differences in the properties of the resulting COFs. The following sections and tables summarize these expected variations based on established principles and data from related studies.
Structural and Porosity Characteristics
The overall crystalline structure and porosity of both COFs are expected to be similar, given the comparable length and geometry of the dialdehyde linkers. However, the presence of the pyridine nitrogen may lead to subtle differences in layer stacking and pore environment.
| Property | Py-COF (Predicted) | Tph-COF (Typical) | Rationale for Difference |
| Brunauer-Emmett-Teller (BET) Surface Area | 1500 - 2000 m²/g | 1800 - 2500 m²/g[2] | The slightly larger and more polar pyridine-containing linker might lead to less efficient packing and a marginally lower surface area compared to the highly symmetric terephthaldehyde-based COF. |
| Pore Size | ~2.5 - 3.0 nm | ~2.7 - 3.2 nm[2] | The pore sizes are expected to be in a similar range, primarily dictated by the geometry of the linkers. |
| Crystallinity | High | High | Both linkers are rigid and well-suited for the formation of highly ordered, crystalline frameworks. |
| Thermal Stability | > 400 °C | > 450 °C[2] | Imine-linked COFs are generally thermally robust. The C-N bond in the pyridine ring is highly stable. |
Enhanced Surface Properties and Adsorption Capabilities
The pyridine nitrogen atom introduces a significant change in the surface chemistry of the COF pores, transitioning from a relatively nonpolar environment to a more polar one. This has profound implications for the adsorption of various molecules.
| Property | Py-COF (Predicted) | Tph-COF (Typical) | Rationale for Difference |
| Surface Polarity | High | Low | The lone pair of electrons on the pyridine nitrogen creates a localized dipole moment, increasing the overall polarity of the pore surface. |
| Hydrophilicity | Moderate | Low | Increased polarity enhances interactions with water molecules, leading to improved wettability. |
| CO₂ Adsorption Capacity | High | Moderate | The Lewis basicity of the pyridine nitrogen provides favorable interaction sites for the acidic CO₂ molecule, leading to enhanced uptake. |
| Dye Adsorption | High (especially for cationic dyes) | Moderate | The electron-rich pyridine units can engage in strong electrostatic interactions with cationic dye molecules, leading to high adsorption capacities.[1][3] |
Catalytic Performance: The Pyridine Active Site
One of the most significant advantages of incorporating a pyridine moiety is the creation of intrinsic catalytic sites within the COF framework.
| Catalytic Application | Py-COF (Predicted Performance) | Tph-COF (Performance) | Mechanistic Insight |
| Lewis Acid Catalysis | Active | Inactive | The pyridine nitrogen can act as a Lewis base to activate substrates or catalysts. |
| Metal Coordination and Catalysis | Excellent | Poor | The pyridine nitrogen serves as an excellent coordination site for metal ions, enabling the design of single-site heterogeneous catalysts.[4][5] |
| Photocatalysis | Enhanced | Moderate | The pyridine moiety can influence the electronic band structure and facilitate charge separation, leading to improved photocatalytic activity. |
Experimental Protocols
The synthesis of imine-linked COFs is typically achieved through a solvothermal method, which allows for the reversible formation of imine bonds and the growth of a crystalline framework.
Synthesis of Py-COF and Tph-COF
Materials:
-
This compound (for Py-COF)
-
Terephthaldehyde (for Tph-COF)
-
Tris(4-aminophenyl)amine (TAPA)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
-
Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (0.3 mmol) for Py-COF or terephthaldehyde (0.3 mmol) for Tph-COF and tris(4-aminophenyl)amine (0.2 mmol).
-
Add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (0.5 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Add 6M aqueous acetic acid (0.2 mL).
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the precipitate with acetone and anhydrous THF.
-
Dry the product under vacuum at 80 °C overnight to obtain the final COF powder.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds and the disappearance of aldehyde and amine starting materials.
-
Nitrogen Porosimetry (BET analysis): To determine the surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
-
Gas Adsorption Measurements: To evaluate the CO₂ uptake capacity.
-
Catalytic Activity Tests: To measure the performance of the COF in a relevant catalytic reaction.
Visualizing the Structural Difference and Synthesis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparison of linkers and resulting COFs.
Caption: Solvothermal synthesis workflow for imine-linked COFs.
Conclusion and Future Outlook
References
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A Senior Application Scientist's Guide to Benchmarking Gas Separation Performance: A Case Study on Porous Organic Polymers Derived from 6-(4-Formylphenyl)nicotinaldehyde
In the quest for solutions to critical environmental and industrial challenges, such as carbon capture and natural gas purification, the development of advanced porous materials is paramount. Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs), have emerged as a promising class of materials due to their high stability, large surface areas, and tunable pore chemistry.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking the gas separation performance of novel POPs, using materials synthesized from the versatile building block, 6-(4-Formylphenyl)nicotinaldehyde, as a primary example.
This document is structured to provide researchers, materials scientists, and chemical engineers with not only the requisite experimental protocols but also the scientific rationale behind each step. We will proceed from the synthesis and characterization of a hypothetical 6,4-FPNA-based polymer to the rigorous evaluation of its performance against established benchmark materials, ensuring a scientifically valid and contextually relevant assessment.
Rationale and Synthesis of 6,4-FPNA-Based Porous Polymers
The choice of this compound (6,4-FPNA) as a monomer is strategic. Its dialdehyde functionality allows for the formation of robust covalent linkages (e.g., imine or vinylene bonds) when reacted with multitopic amine or methyl linkers, respectively, leading to the creation of a stable, porous 2D or 3D framework.[1] Furthermore, the nitrogen atom within the nicotinaldehyde moiety introduces polarity into the pore environment. This intrinsic functionality is hypothesized to enhance selective interactions with quadrupolar gas molecules like carbon dioxide (CO₂), a critical feature for applications such as post-combustion carbon capture.[5][6]
Porous organic polymers built from such functional monomers are expected to exhibit good thermal and chemical stability due to the strength of their covalent bonds, a notable advantage over some metal-organic frameworks (MOFs) which can be susceptible to moisture.[3][7]
The Benchmarking Workflow: A Step-by-Step Technical Protocol
Evaluating a new material requires a multi-stage process that moves from fundamental characterization to dynamic, application-relevant testing. Each step provides crucial data that, when combined, creates a complete performance profile.
Caption: A validated workflow for the comprehensive evaluation of a new porous material for gas separation applications.
Phase 1: Material Synthesis, Activation, and Characterization
Protocol:
-
Synthesis: React this compound with a suitable linker (e.g., 1,3,5-tris(4-aminophenyl)benzene for an imine-linked COF) under solvothermal conditions to produce the porous polymer.
-
Solvent Exchange & Activation: The synthesized powder must be rigorously prepared to ensure the pores are accessible. This involves washing with various solvents to remove unreacted monomers and guest molecules, followed by activation under a high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours.
-
Structural Validation (Powder X-Ray Diffraction - PXRD): Compare the PXRD pattern of the activated material with the simulated pattern from its expected crystal structure. This step is critical to confirm the material's crystallinity and structural integrity post-activation.
-
Porosity Assessment (N₂ Adsorption at 77 K): Measure the N₂ adsorption-desorption isotherm to determine the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution. A high surface area and appropriate micropore size (typically < 2 nm) are prerequisites for effective gas separation.[5]
Causality Explanation: Incomplete activation is a common source of poor performance. Residual solvent molecules can block pores, drastically reducing the available surface area for gas adsorption and leading to misleadingly low performance data. PXRD confirms that the activation process has not caused the framework to collapse.
Phase 2: Ideal Gas Adsorption and Selectivity Prediction
This phase uses single-gas adsorption measurements to predict the material's ideal separation capability.
Protocol:
-
Isotherm Measurement: Using a volumetric sorption analyzer, measure the adsorption isotherms for pure CO₂, N₂, and CH₄ at relevant temperatures (e.g., 273 K and 298 K) from vacuum up to at least 1 bar.
-
Ideal Adsorbed Solution Theory (IAST) Calculation: IAST is a predictive model that uses single-component isotherm data to calculate the adsorption selectivity for a gas mixture at a specified composition (e.g., 15% CO₂ / 85% N₂ for post-combustion flue gas).[8][9][10] This calculation provides a theoretical maximum selectivity based purely on thermodynamic adsorption preference.
Causality Explanation: IAST is a crucial, time-saving tool. While it relies on assumptions of an ideal adsorbed phase, it provides a rapid and cost-effective screening method to rank materials before proceeding to more complex and resource-intensive mixed-gas experiments.[11] However, its predictions can be optimistic, especially in systems with strong, specific adsorbent-adsorbate interactions.[11]
Phase 3: Membrane Permeation Studies
For many applications, materials are deployed as membranes. This requires fabricating the polymer into a continuous layer or as a filler in a mixed-matrix membrane (MMM) and measuring the actual transport of gases across it.
Protocol:
-
Membrane Fabrication: Disperse the activated 6,4-FPNA-based polymer into a highly permeable polymer matrix, such as 6FDA-DAM, to form an MMM.[12][13][14] The quality of the filler-polymer interface is critical to avoid non-selective defects.[12]
-
Pure-Gas Permeation: Measure the flux of pure gases (CO₂, N₂, CH₄) across the membrane at a set pressure and temperature.[15][16] The permeability (typically in Barrer units) is calculated from the steady-state flux. The ratio of permeabilities for two gases gives the ideal selectivity.
-
Mixed-Gas Permeation: Test the membrane with a binary gas mixture (e.g., 10% CO₂ / 90% CH₄) representative of raw natural gas.[12][17] Analyze the composition of the permeate and retentate streams using gas chromatography.[18] The real selectivity (or separation factor) is calculated from these compositions and the pressure ratio.
-
Plasticization Test: A critical test for CO₂ separation is to expose the membrane to high-pressure CO₂ streams and monitor its performance over time. A drop in selectivity indicates CO₂-induced plasticization, a common failure mode for polymeric membranes.[17]
Causality Explanation: Mixed-gas experiments are the gold standard because they account for competitive adsorption and diffusion, where the presence of one gas component can affect the transport of another. This often leads to lower, more realistic selectivity values compared to ideal selectivity calculated from pure-gas data.
Performance Benchmarking: Comparison with State-of-the-Art Materials
A new material's performance can only be understood when placed in the context of existing technologies. The table below provides representative gas separation data for established, high-performing materials that serve as industry and academic benchmarks. A novel 6,4-FPNA-based material would be evaluated against these values.
| Material | Type | Gas Pair | Permeability (CO₂) [Barrer]¹ | Selectivity (CO₂/Gas₂) | Test Conditions |
| 6FDA-DAM [13][17] | Polymer | CO₂/CH₄ | ~997 | ~29 | Mixed-gas, 2 bar, 35°C[12][13] |
| Zeolite 13X [19][20] | Zeolite | CO₂/N₂ | N/A (Adsorbent) | High (Adsorption) | VSA process data[19][20] |
| UiO-66 [12][13] | MOF | CO₂/CH₄ | N/A (Used as filler) | ~31 (in 14wt% MMM) | Mixed-gas, 2 bar, 35°C[12] |
| Carbon Molecular Sieve (CMS) [21][22] | Carbon | CO₂/N₂ | 500 - 5000+ | 20 - 50+ | Varies by precursor/temp[21][22][23] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Interpreting the Results: The Mechanism of Separation
The ultimate goal is to understand why the material performs as it does. For a 6,4-FPNA-based polymer, superior CO₂/N₂ selectivity would likely be attributed to a combination of two mechanisms.
Caption: Dual-mechanism separation combining size exclusion and favorable chemical interactions for enhanced selectivity.
-
Kinetic Sieving: If the polymer's micropores are precisely sized between the kinetic diameters of CO₂ (3.3 Å) and N₂ (3.64 Å), the smaller CO₂ molecules will diffuse through the pores much faster, leading to high selectivity.
-
Preferential Adsorption: The nitrogen atoms in the polymer backbone, derived from the nicotinaldehyde unit, create polar sites. These sites interact more strongly with the CO₂ molecule's large quadrupole moment than with N₂'s, causing CO₂ to adsorb more readily onto the pore surface.[5]
By correlating the pore size distribution data (from Phase 1) with the selectivity data (from Phases 2 and 3), one can authoritatively determine the dominant separation mechanism.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking the gas separation performance of new porous materials, exemplified by polymers derived from this compound. By systematically progressing from synthesis and characterization to ideal and real separation testing, researchers can generate a comprehensive and defensible dataset. Comparing this data against established benchmarks is the final, critical step in validating the material's potential and positioning it within the broader landscape of separation technologies. This structured methodology ensures not only scientific integrity but also provides the crucial insights needed to accelerate the development of next-generation materials for a cleaner, more sustainable future.
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A Comprehensive Assessment of the Accuracy of Ideal Adsorbed Solution Theory for Predicting Binary Adsorption of Gas Mixtures. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]
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Krishna, R., & van Baten, J. M. (2021). How Reliable Is the Ideal Adsorbed Solution Theory for the Estimation of Mixture Separation Selectivities in Microporous Crystalline Adsorbents? ACS Omega. [Link]
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Saleh, N. A., et al. (2023). Ideal Adsorbed Solution Theory (IAST) of Carbon Dioxide and Methane Adsorption Using Magnesium Gallate Metal-Organic Framework (Mg-gallate). Molecules. [Link]
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Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. (2023). American Institute of Chemists. Retrieved January 17, 2026, from [Link]
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The Ideal Adsorbed Solution Theory (IAST) Explained. (2022, October 21). YouTube. Retrieved January 17, 2026, from [Link]
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Prediction of gas adsorption selectivity by ideal adsorption solution theory (IAST). (2013). Retrieved January 17, 2026, from [Link]
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Test Method for Gas Separation Effect of Membranes. (n.d.). Labthink Instruments Co., Ltd. Retrieved January 17, 2026, from [Link]
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Commercial adsorbents as benchmark materials for separation of carbon dioxide and nitrogen by vacuum swing adsorption process. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
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Enhanced gas separation performance of 6FDA-DAM based mixed matrix membranes by incorporating MOF UiO-66 and its derivatives. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Gas separation performance relative to the upper bound limit for a pure... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Performance-Based Screening of Porous Materials for Carbon Capture. (2021). ACS Publications. [Link]
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Design and Validation of an Experimental Setup for Evaluation of Gas Permeation in Ceramic Membranes. (2023). MDPI. [Link]
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Covalent organic frameworks as multifunctional materials for chemical detection. (2021). National Center for Biotechnology Information. [Link]
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Enhanced gas separation performance of 6FDA-DAM based mixed matrix membranes by incorporating MOF UiO-66 and its derivatives. (2018). University of Twente. Retrieved January 17, 2026, from [Link]
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Carbon Molecular Sieve Membranes Comprising Graphene Oxides and Porous Carbon for CO₂/N₂ Separation. (2021). MDPI. [Link]
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Gas separation performance of 6FDA-DAM-ZIF-11 mixed-matrix membranes for H2/CH4 and CO2/CH4 separation. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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Covalent Organic Framework Membranes for Gas Separation: Pore Chemistry Perspective. (2025). Wiley Online Library. [Link]
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High-performance porous carbon-zeolite mixed-matrix membranes for CO2/N2 separation. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Membrane Separation of Gas Mixtures. (n.d.). Retrieved January 17, 2026, from [Link]
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Experimental Investigation on Gas Separation Using Porous Membranes. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Engineering porous organic polymers for carbon dioxide capture. (2025). ACS Fall 2025. Retrieved January 17, 2026, from [Link]
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Covalent organic frameworks for separation applications. (2020). Royal Society of Chemistry. [Link]
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Functionalization of Covalent Organic Frameworks with Cyclopentadienyl Cobalt for C2H2/CO2 Separation. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Cross-Validation of Experimental and Theoretical Data for Covalent Organic Frameworks
A Note on the Subject: The topic specified, "6-(4-Formylphenyl)nicotinaldehyde," refers to a specific dialdehyde building block (monomer) for synthesizing Covalent Organic Frameworks (COFs). As of this writing, a comprehensive dataset for a COF synthesized from this exact, niche monomer is not available in peer-reviewed literature. To provide a robust and practical guide, this document will use a well-characterized and structurally analogous imine-linked COF, TAPB-PDA , as the primary example. This COF is synthesized from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA). The principles and methodologies detailed herein are directly applicable to the validation of novel COFs derived from specialized linkers like this compound.
Introduction: The Imperative of Cross-Validation in COF Research
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled tunability in their structure and function.[1][2] The design of COFs often begins in silico, where theoretical models predict ideal crystallographic structures, pore architectures, and properties. However, the translation from a theoretical blueprint to a real-world material is fraught with complexity. Experimental conditions, kinetic and thermodynamic factors, and inherent structural disorder can lead to materials that deviate significantly from their ideal models.[3]
This guide provides a framework for the critical process of cross-validation , where experimental data and theoretical predictions are rigorously compared. This synergy is not merely a confirmatory step; it is a feedback loop that refines our understanding of the material, validates synthetic outcomes, and enables the rational design of next-generation COFs with enhanced performance. For researchers and drug development professionals, a validated structure-property relationship is the bedrock of trustworthy application.
The Experimental Workflow: Synthesizing and Characterizing TAPB-PDA COF
The synthesis of an imine-linked COF is a dynamic process where reversible bond formation allows for "error correction," leading to crystalline materials.[2][4] Our model system, TAPB-PDA COF, is synthesized via a Schiff base condensation reaction.
Diagram: Experimental Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of a COF.
Protocol 1: Solvothermal Synthesis of TAPB-PDA COF
-
Rationale: Solvothermal synthesis in a sealed environment allows the reaction to proceed above the solvent's boiling point, facilitating the reversible imine condensation necessary for crystalline COF formation. An acid catalyst, like acetic acid, is crucial for protonating the aldehyde, making it more susceptible to nucleophilic attack by the amine.[5]
-
Methodology:
-
In a Pyrex tube, combine 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 35.1 mg, 0.1 mmol) and terephthalaldehyde (PDA) (e.g., 20.1 mg, 0.15 mmol).
-
Add a solvent mixture, for example, 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene.
-
Add 0.3 mL of 6M aqueous acetic acid as a catalyst.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling, collect the resulting powder by filtration and wash sequentially with acetone, tetrahydrofuran (THF), and dichloromethane.
-
Activate the COF by heating under vacuum (e.g., 150 °C for 12 hours) to remove residual solvent from the pores.
-
Protocol 2: Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and long-range order of the COF. The positions of the diffraction peaks are directly related to the unit cell parameters of the framework.
-
Nitrogen Adsorption-Desorption Analysis: Performed at 77 K, this measurement provides the gas sorption isotherm. The Brunauer-Emmett-Teller (BET) theory is applied to this data to calculate the specific surface area, a critical measure of the material's porosity.[6][7] Non-Local Density Functional Theory (NLDFT) models are then used to determine the pore size distribution.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the imine linkage (~1620 cm⁻¹) and the disappearance of the initial amine (N-H) and aldehyde (C=O) stretches from the monomers.[9]
The Theoretical Framework: Modeling the Ideal COF Structure
Computational modeling, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD), provides an idealized atomic-level view of the COF.[10] This allows for the prediction of properties before synthesis.
Diagram: Theoretical Prediction Workflow
Caption: Workflow for the theoretical modeling and data prediction of a COF.
Key Theoretical Predictions:
-
Simulated PXRD Pattern: Based on the optimized crystal structure, a theoretical diffraction pattern can be generated. Different stacking arrangements of the 2D layers (e.g., eclipsed AA vs. staggered AB) produce distinct patterns, which can then be compared to experimental data.[11][12][13]
-
Porosity Prediction: The geometric surface area and pore dimensions can be calculated directly from the optimized 3D model of the COF. This provides an ideal, upper-limit value for comparison with experimental BET surface area.
Cross-Validation: Bridging Experiment and Theory
This is the core of the analysis, where the idealized world of theory meets the reality of the lab bench. Discrepancies are not failures but data points that illuminate the true nature of the synthesized material.
Diagram: The Cross-Validation Feedback Loop
Caption: The iterative process of comparing experimental and theoretical data.
Case Study 1: Structural Validation via PXRD
The most powerful cross-validation tool is the overlay of the experimental PXRD pattern with simulated patterns.
-
Observation: The experimental PXRD for a 2D COF often shows a strong low-angle peak (the (100) reflection), corresponding to the in-plane periodicity, but may have broad or absent high-angle peaks.[3]
-
Analysis:
-
Peak Position: A match in the (100) peak position between experimental and simulated patterns confirms the targeted pore structure was formed.
-
Peak Intensity & Shape: Mismatches often point to the real structure. For instance, if the experimental pattern more closely matches a staggered (AB) simulation than an eclipsed (AA) one, it provides strong evidence for the interlayer stacking arrangement.[13]
-
Broadening: Broader experimental peaks compared to the sharp simulated peaks indicate smaller crystalline domain sizes or the presence of structural defects and disorder.[3]
-
Case Study 2: Porosity Validation via Surface Area
A comparison between the experimental BET surface area and the theoretical geometric surface area is crucial.
| Parameter | Experimental (TAPB-PDA COF) | Theoretical (Ideal TAPB-PDA) | Analysis of Discrepancy |
| BET Surface Area | ~1200-2700 m²/g[8] | ~3200 m²/g | The experimental value is consistently lower. This is expected and can be attributed to several factors: incomplete reaction (leaving unreacted monomers that block pores), structural defects, layer stacking offsets that partially obstruct pores, and interpenetration of frameworks. |
| Pore Size | ~3.4 nm[8] | ~3.4 nm | Excellent agreement in the primary pore size confirms that the fundamental framework topology was successfully synthesized. Smaller pores observed experimentally (~2.6 nm) can be attributed to interparticle voids or regions of structural disorder.[8] |
Comparative Analysis: Benchmarking Against Alternatives
Once a COF's structure and properties are validated, its performance can be objectively compared to other materials for a specific application. Let's consider CO₂ capture, a key area for porous materials.
| COF Material | Linkage/Functionality | Validated BET (m²/g) | CO₂ Uptake (273K, 1 bar) | Rationale for Performance |
| TAPB-PDA (Proxy) | Imine, non-functionalized | ~1200-2700 | Moderate | High surface area provides ample space for physisorption, but lacks specific binding sites. |
| Cz-COF | Carbazole units | ~850 | 11.0 wt% (2.5 mmol/g)[14][15] | The nitrogen-rich carbazole groups act as Lewis basic sites, increasing the affinity for acidic CO₂ molecules, leading to high uptake despite a lower surface area.[14][15] |
| [HO₂C]₁₀₀%-H₂P-COF | Carboxylic acid groups | ~480 | ~18.0 wt% (4.1 mmol/g)[16] | Carboxylic acid groups on the pore walls dramatically increase CO₂ adsorption capacity and selectivity through strong dipole-quadrupole interactions.[16] |
Conclusion: A Unified Approach to COF Development
The rigorous cross-validation of experimental and theoretical data is not an academic exercise; it is the cornerstone of predictive materials design. By understanding the deviations between the ideal model and the synthesized product, researchers can refine synthetic protocols to minimize defects, control polymorphism, and ultimately produce materials that perform as designed. For professionals in drug development and other high-stakes fields, this validated understanding ensures the reliability and reproducibility of the COF platforms used for catalysis, separation, and delivery. The feedback loop between simulation and synthesis is the engine that will drive the next wave of innovation in functional porous materials.
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Comparison of the experimental PXRD patterns of seven COFs with four computational patterns for each material. ResearchGate. Available at: [Link]
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Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health (NIH). Available at: [Link]
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Comparison of the experimental PXRD patterns of seven COFs with four... ResearchGate. Available at: [Link]
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The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au - ACS Publications. Available at: [Link]
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Two-Dimensional Covalent Organic Frameworks: Structural Insights across Different Length Scales and Their Impact on Photocatalytic Efficiency. Accounts of Chemical Research. Available at: [Link]
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Quantifying the Likelihood of Structural Models through a Dynamically Enhanced Powder X‐Ray Diffraction Protocol. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and characterization of PDAN‐TFPB COF‐AO film. a) Schematic... ResearchGate. Available at: [Link]
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Characterization of layered TFPB‐COF bulk material. a) PXRD patterns of... ResearchGate. Available at: [Link]
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Two-Dimensional Covalent Organic Framework–Graphene Photodetectors: Insight into the Relationship between the Microscopic Interfacial Structure and Performance. National Institutes of Health (NIH). Available at: [Link]
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A Researcher's Guide to Defect Characterization in 6-(4-Formylphenyl)nicotinaldehyde-Based Frameworks
In the rapidly evolving landscape of porous crystalline materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), the deliberate introduction and precise characterization of defects have emerged as a powerful strategy to tailor material properties for advanced applications. This guide provides a comprehensive overview of the methodologies for characterizing and validating defects within frameworks constructed from the versatile linker, 6-(4-Formylphenyl)nicotinaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in this intricate field.
The Significance of Defects: Beyond Perfect Lattices
While the ideal, perfectly ordered crystalline structures of MOFs and COFs are aesthetically and theoretically appealing, it is often the imperfections, or defects, that unlock enhanced functionalities.[1][2][3] Defects, which can range from missing linkers or metal clusters to structural disorder and grain boundaries, can profoundly influence a framework's catalytic activity, gas sorption and separation capabilities, and even its mechanical and electronic properties.[2][4][5] For instance, missing linker defects can create coordinatively unsaturated metal sites, which can act as highly active catalytic centers.[6][7] Therefore, the ability to not only create but also to accurately characterize and quantify these defects is paramount for the rational design of next-generation functional materials.
A Multi-faceted Approach to Defect Characterization
No single technique can provide a complete picture of the defective nature of a framework. A synergistic combination of crystallographic, spectroscopic, microscopic, and analytical methods is essential for a thorough understanding.
Workflow for Defect Characterization and Validation
Caption: A comprehensive workflow for the characterization and validation of defects in porous frameworks.
Core Characterization Techniques: A Comparative Overview
| Technique | Information Gained | Strengths | Limitations | Alternative/Complementary Techniques |
| Powder X-ray Diffraction (PXRD) | Crystalline phase purity, long-range order, and estimation of crystallite size. Peak broadening can indicate reduced crystallinity due to defects. | Rapid and non-destructive. | Provides an average structure; insensitive to localized, non-periodic defects. | Single-Crystal X-ray Diffraction (SC-XRD), Transmission Electron Microscopy (TEM) with selected area electron diffraction (SAED). |
| Gas Sorption Analysis (N₂ or Ar) | Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. Deviations from theoretical values can suggest the presence of defects or pore blockage. | Provides quantitative information on porosity. | Indirect method for defect analysis; does not identify the nature of defects. | Positron Annihilation Lifetime Spectroscopy (PALS), in-situ crystallographic studies of gas sorption.[1] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of imine bond formation in COFs. The presence of unreacted amine or aldehyde vibrational modes can indicate missing linkers.[3] | Sensitive to functional groups and bond formation. | Can be difficult to quantify the extent of defects. | Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework. A lower decomposition temperature compared to a defect-free analogue can suggest the presence of defects.[3] | Simple and provides information on thermal stability. | Indirect and non-specific for defect type. | Differential Scanning Calorimetry (DSC). |
| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the local chemical environment of atoms. Can be used to identify and quantify different types of linker connectivity and defect sites.[3][8] | Highly sensitive to local structure and can be quantitative.[8] | Requires specialized equipment and can be time-consuming. | X-ray Photoelectron Spectroscopy (XPS). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of elements near the surface. Can be used to probe changes in the electronic environment of metal centers or heteroatoms due to defects.[3] | Surface-sensitive and provides information on chemical states. | Provides information only from the near-surface region. | Electron Paramagnetic Resonance (EPR) Spectroscopy for paramagnetic centers. |
| Scanning and Transmission Electron Microscopy (SEM/TEM) | Morphology, particle size, and can reveal macroscopic defects like cracks or intergrowths. High-resolution TEM can visualize the crystal lattice and potentially identify extended defects.[9] | Provides direct visualization of the material's morphology and microstructure.[9] | TEM requires thin, electron-transparent samples. Provides localized information. | Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM). |
Experimental Protocols: A Step-by-Step Guide
Powder X-ray Diffraction (PXRD) Analysis
Objective: To assess the crystallinity and phase purity of the synthesized framework.
-
Sample Preparation: Gently grind a small amount of the dried framework material into a fine powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.
-
Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Typical scan parameters are a 2θ range of 2-50° with a step size of 0.02° and a scan speed of 1-2°/min.
-
Data Analysis: Compare the experimental diffractogram with the simulated pattern from a theoretical crystal structure. The presence of sharp, well-defined peaks indicates high crystallinity. Peak broadening can be analyzed using the Scherrer equation to estimate the crystallite size, which can be smaller in highly defective materials.
Gas Sorption Measurements
Objective: To determine the surface area and pore characteristics of the framework.
-
Sample Activation: Accurately weigh 50-100 mg of the framework material into a sample tube. Activate the sample by heating under a high vacuum (e.g., at 120-150 °C for 12-24 hours) to remove any guest molecules from the pores.
-
Isotherm Measurement: After activation, cool the sample to 77 K using a liquid nitrogen bath. Introduce nitrogen or argon gas in controlled doses and measure the amount of gas adsorbed at various relative pressures (P/P₀).
-
Data Analysis: Plot the amount of gas adsorbed versus the relative pressure to obtain the adsorption-desorption isotherm. Calculate the BET surface area from the linear portion of the isotherm (typically in the P/P₀ range of 0.05-0.3). The total pore volume is typically determined from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99). The pore size distribution can be calculated using methods like Non-Local Density Functional Theory (NLDFT).
FT-IR Spectroscopy for Imine-Based COFs
Objective: To confirm the formation of imine linkages and probe for unreacted functional groups.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried COF sample (approx. 1 mg) with spectroscopic grade KBr (approx. 100 mg) and pressing the mixture into a transparent disk.
-
Data Collection: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the characteristic C=N stretching vibration of the imine bond, typically appearing around 1620-1630 cm⁻¹. The absence or significant reduction of the C=O stretching band from the aldehyde linker (around 1700 cm⁻¹) and the N-H stretching bands from a potential amine linker (around 3300-3500 cm⁻¹) indicates a high degree of condensation. The persistence of these precursor bands suggests the presence of missing linker defects.[3]
Visualizing the Logic: Decision Tree for Defect Analysis
Caption: A decision tree to guide the initial stages of defect analysis in porous frameworks.
Concluding Remarks and Future Outlook
The characterization and validation of defects in "this compound"-based frameworks is a critical yet challenging endeavor. While direct experimental data on this specific family of materials is emerging, the principles and techniques outlined in this guide provide a robust framework for their investigation. By employing a multi-technique approach and carefully interpreting the combined results, researchers can gain a comprehensive understanding of the nature and extent of defects in their materials. This knowledge is not merely academic; it is the key to unlocking the full potential of these fascinating materials and designing next-generation frameworks with precisely tailored properties for a wide range of applications, from catalysis and separations to drug delivery and beyond. The future of defect engineering in porous materials is bright, and it is through meticulous characterization that we will illuminate the path forward.
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Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives - The University of Liverpool Repository. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Covalent organic frameworks: Design, synthesis, characterization and applications. (2024, January 16). Retrieved January 17, 2026, from [Link]
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Probing Defects in Covalent Organic Frameworks - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Missing Linkers: An Alternative Pathway to UiO-66 Electronic Structure Engineering - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks - PubMed. (2015, September 8). Retrieved January 17, 2026, from [Link]
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Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules - PMC. (2022, August 30). Retrieved January 17, 2026, from [Link]
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Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. (n.d.). Retrieved January 17, 2026, from [Link] composites9010004
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Visualizing defects and pore connectivity within metal–organic frameworks by X-ray transmission tomography - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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The Decisive Bond: A Comparative Analysis of the Thermal Stability of COFs Derived from Different Linkers
Introduction: The Quest for Thermally Robust Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) have emerged as a highly promising class of crystalline porous polymers, offering unparalleled opportunities for applications in gas storage, catalysis, sensing, and optoelectronics. Their pre-designable structures, permanent porosity, and low density are significant advantages. However, for many real-world applications, particularly in catalysis and separations at elevated temperatures, thermal stability is a critical, non-negotiable parameter. The Achilles' heel of a COF often lies in the covalent bonds that stitch the organic building blocks together into a robust framework. The choice of linker chemistry, therefore, is a decisive factor in dictating the ultimate thermal resilience of the material.
This guide provides an in-depth comparative analysis of the thermal stability of COFs derived from three of the most common and important linker types: imine, boronate ester, and triazine. We will delve into the chemical principles governing their stability, present comparative experimental data, and provide a standardized protocol for the evaluation of thermal stability in your own laboratory. This document is intended for researchers, scientists, and drug development professionals who are designing, synthesizing, or utilizing COFs and require a deep, practical understanding of how linker choice impacts thermal performance.
The Two-Step Reality of COF Thermal Degradation
Before comparing specific linker chemistries, it is crucial to understand that the thermal degradation of two-dimensional (2D) COFs is often a two-step process.[1][2][3] The first event is a loss of crystallinity at a lower temperature, without any chemical decomposition of the framework itself. This is followed by chemical degradation at higher temperatures, which is observed as mass loss in thermogravimetric analysis (TGA).[1][2][3] While TGA is the primary technique for assessing chemical decomposition, it is insensitive to the initial loss of structural periodicity.[1][2] Therefore, a comprehensive evaluation of thermal stability should ideally involve both TGA and variable-temperature X-ray diffraction (VT-XRD). For the purpose of this guide, we will focus on the chemical decomposition temperatures determined by TGA, as this is the most widely reported metric for thermal stability.
A Comparative Overview of Linker Thermal Stability
The inherent strength of the covalent bonds forming the COF linkage is a primary determinant of its thermal stability. Here, we compare imine, boronate ester, and triazine linkages, which are among the most extensively studied linkers in COF chemistry.
Imine-Linked COFs: A Versatile but Thermally Moderate Workhorse
Imine linkages, formed through the condensation of an amine and an aldehyde, are arguably the most widely used in COF synthesis due to the ready availability of precursors and the reversible nature of the imine bond formation, which facilitates error correction and crystallization.[4][5][6] However, this reversibility can also be a double-edged sword when it comes to thermal stability.
Generally, imine-linked COFs exhibit moderate thermal stability, with decomposition temperatures typically ranging from 300 to 450 °C.[6][7] The thermal degradation of imine-linked COFs is often initiated by the cleavage of the C=N bond. It's important to note that the term "imine" encompasses a range of related functionalities, such as hydrazones and azines, which can exhibit slightly different thermal behaviors.
Boronate Ester-Linked COFs: The Pioneers with High but Sensitive Stability
The first reported COFs were based on the dehydration of boronic acids to form boroxine rings and the condensation of boronic acids with catechols to form boronate esters.[8] These linkages, particularly boronate esters, are known for their ability to form highly crystalline frameworks.
Boronate ester-linked COFs generally exhibit higher thermal stability compared to their imine-linked counterparts, with decomposition temperatures often exceeding 400 °C and in some cases reaching up to 600 °C.[1][2] This enhanced stability is attributed to the strong B-O bonds within the five-membered boronate ester ring. However, a significant drawback of boronate ester linkages is their susceptibility to hydrolysis, which can compromise their stability in the presence of moisture, especially under acidic or basic conditions.[9][10]
Triazine-Linked COFs: The Champion of Thermal Robustness
Triazine-based COFs are typically synthesized through the trimerization of nitrile-containing monomers, forming highly stable, aromatic 1,3,5-triazine rings as the linking units.[11][12] This linkage chemistry has gained significant attention for producing COFs with exceptional thermal and chemical stability.
Triazine-linked COFs are among the most thermally robust porous organic polymers, with decomposition temperatures frequently exceeding 500 °C and in some instances approaching 600 °C.[13][14][15] The extraordinary stability of the triazine linkage is due to the high aromaticity and resonance stabilization of the triazine ring. This makes triazine-based COFs particularly well-suited for applications in demanding, high-temperature environments.
Quantitative Comparison of Thermal Stability
To provide a clearer, data-driven comparison, the following table summarizes the thermal decomposition temperatures (Td) for a selection of representative COFs with imine, boronate ester, and triazine linkages, as determined by TGA. The Td is typically reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs, or the onset temperature of major decomposition.
| COF Name | Linker Type | Decomposition Temperature (Td, °C) | Reference |
| TpPa-1 | Imine | ~330-444 | [7] |
| TPT-DMBD-COF | Imine (Triazine node) | Stable up to ~320 | [16] |
| TFPT-IM-COF | Imine (Triazine node) | Less stable than C=C linked analogue | [17][18] |
| COF-5 | Boronate Ester | ~400 | [1][2] |
| CuPC-COF | Boronate Ester | Good thermal stability | [9] |
| Alkylated COFs | Boronate Ester | Stability varies with functionalization | [19] |
| TCOF-5 | Triazine | ~520 | [13] |
| SCAU-1 | Triazine | Stable up to 400 | [14] |
| Interpenetrated Triazine COF | Triazine | High thermal stability | [15] |
Note: The exact decomposition temperature can be influenced by factors such as the specific building blocks used, the degree of crystallinity, the presence of defects, and the experimental conditions of the TGA measurement. Therefore, the values in this table should be considered as representative examples.
The "Why": Unpacking the Chemical Basis of Thermal Stability
The observed differences in thermal stability among COFs with different linkers can be attributed to several key chemical and structural factors:
-
Bond Enthalpy: The fundamental reason for the varying thermal stabilities lies in the bond dissociation energies of the covalent linkages. The bonds within the aromatic triazine ring are significantly stronger and more stable than the C=N bond in imines. Boronate esters also feature strong B-O bonds, contributing to their high thermal stability.
-
Reversibility of Linkage Formation: The reversible nature of imine bond formation, while advantageous for crystallization, can lead to lower thermal stability.[4][5] At elevated temperatures, the equilibrium can shift towards the depolymerization of the framework.[20][21] In contrast, the trimerization reaction that forms triazine rings is essentially irreversible, leading to a more robust and permanent framework.[22]
-
Framework Rigidity and Planarity: The planarity and rigidity of the linkers and building blocks play a crucial role in the overall stability of the COF.[8] Planar linkers promote efficient π-π stacking between the 2D layers, which can enhance the structural integrity and thermal stability of the material. The triazine ring is inherently planar and aromatic, contributing to the formation of rigid and stable frameworks.
-
Influence of Building Blocks and Functional Groups: It is important to recognize that the organic linkers do not act in isolation. The nature of the building blocks they connect can significantly influence the overall thermal stability. For instance, COFs constructed from smaller, more compact building blocks tend to be more thermally robust than those with larger, more flexible linkers.[1][2] Furthermore, the presence of certain functional groups on the building blocks can either enhance or diminish thermal stability. For example, pore functionalization often leads to a decrease in the decomposition temperature.[1][2]
Experimental Workflow for Assessing Thermal Stability
A standardized and carefully executed experimental protocol is essential for obtaining reliable and comparable thermal stability data. The primary technique for this is Thermogravimetric Analysis (TGA).
Diagram of the Experimental Workflow
Caption: A generalized workflow for the evaluation of COF thermal stability using TGA.
Step-by-Step Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general guideline for the TGA of COF materials. Specific parameters may need to be optimized depending on the instrument and the specific COF being analyzed.
-
Sample Preparation:
-
Activation: Ensure that the COF sample is properly activated to remove any residual solvents or guest molecules from the pores. This is typically achieved by solvent exchange followed by drying under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours. The activation temperature should be well below the expected decomposition temperature of the COF.
-
Homogenization: Gently grind the activated COF sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat transfer during the TGA measurement.[23]
-
Weighing: Accurately weigh between 5 and 10 mg of the homogenized COF sample into a clean, tared TGA crucible (ceramic or platinum).[23][24][25] A smaller sample size helps to minimize thermal gradients within the sample.
-
-
Instrument Setup and Measurement:
-
Crucible Placement: Carefully place the crucible containing the sample onto the TGA balance.
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[24] For studying oxidative stability, a similar flow of air can be used.
-
Temperature Program: Set the temperature program. A typical program involves:
-
Data Acquisition: Start the experiment and record the sample mass as a function of temperature.
-
-
Data Analysis and Interpretation:
-
TGA Curve: Plot the percentage of mass remaining on the y-axis against the temperature on the x-axis.
-
Initial Mass Loss: Observe any initial mass loss at temperatures below ~150 °C, which typically corresponds to the desorption of adsorbed water or residual solvent.[7]
-
Decomposition Temperature (Td): Determine the onset temperature of thermal decomposition. This can be defined as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred, or by extrapolating the baseline to the tangent of the decomposition step.
-
Derivative Thermogravimetry (DTG) Curve: Plot the first derivative of the TGA curve (d(mass)/dT) against temperature. The peaks in the DTG curve indicate the temperatures at which the rate of mass loss is at its maximum, providing more precise information about the decomposition steps.
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment. This can provide insights into the nature of the decomposition products (e.g., formation of a carbonaceous char).
-
Visualizing the Linker Chemistries
The following diagrams illustrate the chemical structures of the imine, boronate ester, and triazine linkages within a COF framework.
Caption: Chemical structures of common COF linkages.
Conclusion and Future Outlook
The choice of linker chemistry is a cornerstone of COF design, with profound implications for the thermal stability of the resulting material. This guide has provided a comparative analysis of imine, boronate ester, and triazine linkages, highlighting the superior thermal robustness of triazine-based COFs. The exceptional stability of the triazine ring makes these materials highly attractive for applications in harsh thermal and chemical environments. While boronate ester COFs also exhibit high thermal stability, their hydrolytic sensitivity remains a key consideration. Imine-linked COFs, although typically less thermally stable, offer synthetic versatility and continue to be a mainstay in the field.
Future research will undoubtedly focus on the development of novel linker chemistries that combine high thermal stability with other desirable properties, such as enhanced electronic conductivity or catalytic activity. Furthermore, a deeper understanding of the interplay between linker chemistry, building block geometry, and interlayer interactions will enable the rational design of next-generation COFs with precisely tailored thermal properties for a wide array of advanced applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Formylphenyl)nicotinaldehyde
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 6-(4-Formylphenyl)nicotinaldehyde (CAS No. 885950-11-8), a bifunctional aromatic aldehyde commonly utilized in the synthesis of Covalent Organic Frameworks (COFs) and other advanced materials.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, chemists, and laboratory personnel actively engaged in scientific research and development.
Part 1: Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is that any substance designated for discard is considered waste. Laboratory personnel must treat all waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by an accredited safety officer or institutional Environmental Health & Safety (EHS) department.[3] Evaporation in a fume hood or disposal down the sewer via sink drains are strictly prohibited methods for hazardous waste disposal.[3][4]
Part 2: Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the basis for its safe handling and disposal. According to its Safety Data Sheet (SDS), this compound presents several health hazards.[5]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P301+P310 |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P305+P351+P338 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P304+P340 |
These classifications dictate the necessity for stringent handling protocols. The "harmful if swallowed" designation indicates significant risk upon ingestion, while the irritation warnings underscore the need to prevent any direct contact with skin, eyes, or mucous membranes through inhalation.[5] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Part 3: Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Step 1: Waste Segregation and Container Selection
-
Designate as Hazardous Waste : As soon as this compound or any material contaminated with it is no longer needed, it must be treated as hazardous waste.[3]
-
Select a Compatible Container :
-
Solid Waste : Collect pure, unadulterated solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle).[6]
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof container, typically a plastic-coated glass or HDPE carboy. This container must be kept separate from other waste streams like halogenated solvents or aqueous acid/base waste to prevent unintended reactions.[7][8]
-
Contaminated Labware : Items such as gloves, weighing paper, and pipette tips that are contaminated must be collected in a designated plastic bag or pail lined with a clear plastic bag, which is then sealed and treated as hazardous solid waste.[4][6]
-
-
Secondary Containment : All liquid waste containers must be stored within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.[4][9]
Step 2: Waste Container Labeling
Proper labeling is a regulatory mandate and essential for safety. The waste container must be labeled immediately upon the first addition of waste.[3]
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".[4]
-
For solutions, list all constituents and their approximate percentages.
-
Relevant hazard pictograms (the GHS07 exclamation mark is appropriate).[5][8]
-
The date the container was first used for waste accumulation.
-
The name and contact information of the generating researcher or laboratory.
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[4] Funnels should be removed and the container capped immediately after use.[9]
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container at or near the point of generation, in a designated SAA, such as within a fume hood or a ventilated cabinet.[6]
-
Segregate Incompatibles : Ensure the waste is not stored near incompatible chemicals. For example, aldehydes should be kept away from strong oxidizing agents, acids, and bases.[9]
Step 4: Arranging for Final Disposal
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across campus or to external facilities.[3]
-
Contact EHS : When the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 150 days for laboratories), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[6][9]
-
Licensed Disposal : The EHS department will ensure the waste is collected by a licensed waste carrier and transported to an approved hazardous waste disposal facility, in compliance with all local and national regulations.[5][7]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Before attempting cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[5]
-
Collect Absorbent : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and washcloths, collecting all cleaning materials as hazardous waste.
-
Dispose : Seal, label, and dispose of the spill cleanup waste following the procedures outlined in Part 3.
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within a laboratory setting.
Caption: Disposal workflow for this compound.
Part 5: Empty Container Management
An empty container that has held a hazardous chemical must also be managed correctly.
-
Thoroughly Empty : Ensure the container is as empty as possible, with only minimal residue remaining.[3]
-
Triple Rinse : An empty container that held this substance should be triple-rinsed with a suitable solvent (e.g., acetone) capable of removing the residue.[3]
-
Collect Rinsate : Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste.[3]
-
Deface Label : The original manufacturer's label must be completely removed or thoroughly defaced to prevent confusion.[3][6]
-
Final Disposal : Once rinsed and defaced, the container can typically be disposed of as regular non-hazardous trash or recycled, depending on institutional policies.[3]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that prioritizes personal safety, regulatory compliance, and environmental stewardship.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Lunn, G. & Sansone, E.B. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14273, 2-Pyridinecarboxaldehyde. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-(4-Formylphenyl)nicotinaldehyde
As a research chemical, 6-(4-Formylphenyl)nicotinaldehyde (CAS No. 885950-11-8) is a bifunctional aromatic aldehyde with applications in the synthesis of complex organic molecules and materials.[1][2] Its dual aldehyde functionality makes it a valuable building block, but also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Risks: A Hazard Profile
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
The presence of two aldehyde groups on an aromatic scaffold is the likely origin of these hazards. Aldehydes are known to be reactive towards biological nucleophiles, such as the amine groups in proteins, which can lead to cellular damage and an irritant response.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale and Specifications |
| Primary (Essential) | Safety Goggles | Must provide a complete seal around the eyes to protect from dust particles and splashes. Standard safety glasses are insufficient. |
| Nitrile Gloves | Provides good resistance to a wide range of chemicals.[4] Double-gloving is recommended to minimize the risk of exposure from a single point of failure. | |
| Laboratory Coat | Should be fully buttoned to protect skin and personal clothing from contamination. | |
| Secondary (Procedural) | Face Shield | To be used in conjunction with safety goggles when there is a risk of splashing, such as during the preparation of solutions or in the event of a spill. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of the compound to provide an additional layer of protection for the torso. | |
| Ancillary (As Needed) | Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary if working outside of a certified chemical fume hood or if there is a potential for aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and minimizing the risk of exposure. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be kept tightly closed.
-
-
Pre-Use Inspection:
-
Before opening the container, ensure you are in a designated handling area, preferably a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Inspect the compound for any changes in appearance or signs of degradation.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a chemical fume hood to minimize the risk of inhalation.
-
Use a disposable weighing boat or paper to avoid cross-contamination.
-
Handle the solid material gently to prevent the generation of dust.
-
-
Reaction Setup:
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Ensure that the reaction is conducted in a well-ventilated area, and that the setup is secure.
-
-
Post-Reaction Quenching:
-
If the reaction needs to be quenched, do so with caution, as exothermic reactions can occur.
-
The quenching agent should be added slowly and with adequate cooling.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is not just a regulatory requirement, but a cornerstone of responsible chemical stewardship.
Waste Segregation:
-
Solid Waste: Any unused compound, contaminated weighing boats, gloves, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Waste should be stored in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.[3]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
